2,5-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone
Description
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Properties
IUPAC Name |
(2,5-dimethylphenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-12-3-4-13(2)16(11-12)17(19)14-5-7-15(8-6-14)18-20-9-10-21-18/h3-8,11,18H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZPMOYGUSSEQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C2=CC=C(C=C2)C3OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645116 | |
| Record name | (2,5-Dimethylphenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898760-22-0 | |
| Record name | Methanone, (2,5-dimethylphenyl)[4-(1,3-dioxolan-2-yl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,5-Dimethylphenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,5-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone
Authored For: Senior Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of 2,5-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone (CAS No. 898760-22-0). This compound is a functionalized aromatic ketone built upon the versatile benzophenone scaffold. Its structure is distinguished by dimethyl substitution on one phenyl ring and a dioxolane-protected formyl group on the other. The benzophenone core is a well-established "privileged structure" in medicinal chemistry, known to be a constituent in molecules with a wide array of biological activities, including anticancer and anti-inflammatory properties.[1][2] The presence of the 1,3-dioxolane moiety strongly indicates its role as a key synthetic intermediate, where the protected aldehyde allows for selective chemical transformations at other positions of the molecule before its deprotection and subsequent derivatization.[3] This guide will elucidate its chemical properties, present a plausible and detailed synthetic pathway, discuss its potential applications in research and development, and outline essential safety and handling protocols.
Physicochemical and Structural Properties
This compound is a solid organic compound whose core structure is a diarylketone. The key functional groups—a ketone, an acetal (dioxolane), and a substituted aromatic system—dictate its chemical reactivity and physical characteristics. The dioxolane group serves as a stable protecting group for the aldehyde functionality at the 4'-position, which would otherwise be reactive under various synthetic conditions.
Table 1: Core Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 898760-22-0 | [4] |
| Molecular Formula | C₁₈H₁₈O₃ | [4] |
| Molecular Weight | 282.33 g/mol | [4] |
| Predicted Boiling Point | 420.0 ± 45.0 °C | [4] |
| Predicted Density | 1.149 ± 0.06 g/cm³ | [4] |
| IUPAC Name | (2,5-dimethylphenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone |[4] |
Synthesis and Mechanistic Considerations
The overall workflow is conceptualized as a two-step process: first, the protection of a benzoyl chloride derivative, and second, its electrophilic aromatic substitution reaction with p-xylene.
Caption: Plausible synthetic workflow for the target compound.
This protocol describes a robust method for laboratory-scale synthesis. The causality behind reagent choice is critical: p-toluenesulfonic acid (p-TsOH) is a standard acid catalyst for acetal formation, while aluminum chloride (AlCl₃) is a potent Lewis acid required to activate the acyl chloride for the Friedel-Crafts reaction.[3][5]
Step 1: Synthesis of 4-(1,3-Dioxolan-2-yl)benzoyl chloride
-
Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-formylbenzoyl chloride (1 equivalent), ethylene glycol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.05 equivalents) in toluene.
-
Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).
-
Causality: The removal of water drives the equilibrium towards the formation of the thermodynamically stable five-membered dioxolane ring, ensuring a high yield of the protected product.[3]
-
-
Workup: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(1,3-dioxolan-2-yl)benzoyl chloride, which can be used in the next step without further purification.
Step 2: Friedel-Crafts Acylation
-
Setup: In a separate, dry, three-neck flask under an inert atmosphere (e.g., nitrogen), add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) to a solution of p-xylene (1.5 equivalents) in a dry, non-polar solvent like dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath.
-
Causality: The reaction must be kept anhydrous as AlCl₃ reacts violently with water. The cooling is necessary to control the initial exothermic reaction upon addition of the acyl chloride.
-
-
Addition: Slowly add the 4-(1,3-dioxolan-2-yl)benzoyl chloride (1 equivalent) from Step 1, dissolved in DCM, to the stirred suspension.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture over crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes and separates the product into the organic layer.
-
Workup and Purification: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate. After concentrating the solvent, the crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield this compound as a solid.[5]
Potential Applications and Research Significance
The utility of this compound stems from the combination of its constituent parts. The benzophenone scaffold is central to numerous pharmacologically active molecules, while the protected aldehyde is a gateway to further chemical complexity.
Caption: Structural features and their corresponding applications.
-
Medicinal Chemistry Scaffold: Benzophenone derivatives are widely investigated for their biological activities.[2] This compound could serve as a starting point for developing novel analogues for screening against cancer cell lines, bacteria, or inflammatory pathways. The dimethyl substitution pattern provides specific steric and electronic properties that can be explored for structure-activity relationship (SAR) studies.
-
Advanced Synthetic Intermediate: The primary and most evident application is as a synthetic intermediate. After performing desired chemical modifications on the benzophenone core, the dioxolane group can be easily removed under mild acidic conditions to liberate the highly reactive aldehyde. This aldehyde can then be used in a variety of subsequent reactions, such as:
-
Wittig reactions to form alkenes.
-
Reductive amination to synthesize complex amines.
-
Grignard reactions to generate secondary alcohols.
-
-
Materials Science: Substituted benzophenones are precursors for high-performance polymers and are also used as UV absorbers and photoinitiators in coatings and adhesives.[6][7] This molecule could be explored as a monomer or additive in materials science applications.
Safety and Handling
No specific Material Safety Data Sheet (MSDS) is available for this compound. Therefore, it must be handled with the standard precautions for a novel chemical of unknown toxicity, and safety protocols should be based on structurally related compounds, such as the parent molecule, benzophenone.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[8][9]
-
Engineering Controls: Handle the compound in a well-ventilated laboratory, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10]
-
Handling Practices: Avoid contact with skin and eyes.[11] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling. Dry powders can accumulate static electricity; take precautionary measures against static discharge.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8][9]
-
Toxicological Profile (Inferred): The parent compound, benzophenone, is classified as a suspected carcinogen (IARC Group 2B) and may cause damage to the liver and kidneys through prolonged or repeated oral exposure.[8] While the toxicity of this specific derivative is unknown, it should be handled as potentially hazardous.
Conclusion
This compound is a specialized chemical intermediate of significant interest to synthetic and medicinal chemists. Its value lies in the strategic combination of a pharmacologically relevant benzophenone core with a protected aldehyde functionality, enabling its use as a versatile building block for the synthesis of more complex molecular architectures. A thorough understanding of its properties, synthetic routes, and handling requirements is essential for its effective and safe utilization in a research and development setting.
References
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BENZOPHENONE EXTRA PURE , Loba Chemie. [Link]
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Safety Data Sheet Benzophenone , Redox. [Link]
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Synthesis and bioactivity investigation of benzophenone and its derivatives , The Royal Society of Chemistry. [Link]
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Benzophenone - Wikipedia , Wikipedia. [Link]
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Synthesis and bioactivity investigation of benzophenone and its derivatives , National Center for Biotechnology Information (PMC). [Link]
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SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES , Oregon State University. [Link]
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Preparation of benzophenone , PrepChem. [Link]
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Synthesis and Properties of (1,3-Dioxolan-2-yl)furans , ResearchGate. [Link]
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Study on Synthesis, Optical properties and Application of Benzophenone derivatives , Wiley Online Library. [Link]
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An In-depth Technical Guide to 2,5-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone (CAS 898760-22-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,5-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone, a specialized organic compound with significant potential as a key intermediate in pharmaceutical synthesis. The benzophenone scaffold is a well-established pharmacophore found in numerous bioactive molecules, exhibiting a wide range of therapeutic properties including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] The introduction of a protected aldehyde, in the form of a 1,3-dioxolane group, at the 4'-position offers a strategic advantage for further molecular elaboration, positioning this compound as a valuable building block in the synthesis of complex active pharmaceutical ingredients (APIs).[3] This document outlines a proposed synthetic pathway, detailed experimental protocols, predicted physicochemical and spectroscopic properties, and a discussion of its potential applications in drug discovery and development.
Introduction and Strategic Importance
Benzophenone derivatives are a cornerstone in medicinal chemistry, with several compounds having reached the market as successful drugs.[1] Their rigid diarylketone structure serves as an effective scaffold for orienting functional groups in three-dimensional space to interact with biological targets. The subject of this guide, this compound, is a functionalized benzophenone designed for multi-step organic synthesis.
The key features of this molecule are:
-
The Benzophenone Core: Provides a rigid backbone and is associated with a range of biological activities.[1][2] The 2,5-dimethyl substitution pattern on one of the aromatic rings influences the electronic properties and steric environment of the ketone, which can modulate biological activity and metabolic stability.
-
The 1,3-Dioxolane Group: This moiety is a cyclic acetal that serves as a protecting group for a benzaldehyde functional group.[4][5][6] Acetals are stable under neutral to strongly basic conditions, as well as in the presence of many oxidizing and reducing agents.[4][6][7][8] This allows for chemical transformations to be performed on other parts of the molecule without affecting the aldehyde. The aldehyde can be readily deprotected under mild acidic conditions when needed for subsequent reactions.[4][5]
This strategic combination of a versatile scaffold and a protected functional group makes this compound a highly valuable intermediate for the synthesis of complex drug candidates.
Proposed Synthetic Strategy and Rationale
The synthesis of this compound can be logically achieved through a Friedel-Crafts acylation reaction, a classic and reliable method for the formation of diaryl ketones.[9][10][11][12] The two primary retrosynthetic disconnections lead to two viable forward synthetic pathways.
Pathway A: Acylation of p-Xylene with a Protected Benzoyl Chloride
This approach involves the reaction of 1,4-dimethylbenzene (p-xylene) with 4-(1,3-dioxolan-2-yl)benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Pathway B: Acylation of a Protected Benzaldehyde Derivative with 2,5-Dimethylbenzoyl Chloride
In this alternative, 2-(phenyl)-1,3-dioxolane is acylated with 2,5-dimethylbenzoyl chloride.
Pathway A is generally preferred due to the higher reactivity of p-xylene towards electrophilic aromatic substitution compared to the potentially deactivated protected benzaldehyde derivative. The electron-donating methyl groups on p-xylene activate the ring for acylation.
Diagram of Proposed Synthesis (Pathway A)
Caption: Proposed three-step synthesis of the target compound via acetal protection, acyl chloride formation, and Friedel-Crafts acylation.
Detailed Experimental Protocols
The following protocols are based on established methodologies for similar transformations and provide a self-validating system for the synthesis.
Protocol 3.1: Synthesis of 4-(1,3-Dioxolan-2-yl)benzoic Acid
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-carboxybenzaldehyde (1 equivalent), ethylene glycol (1.2 equivalents), a catalytic amount of p-toluenesulfonic acid (0.05 equivalents), and toluene (sufficient to fill the Dean-Stark trap and suspend the reactants).
-
Execution: Heat the mixture to reflux. The reaction progress can be monitored by the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected.
-
Work-up and Purification: Cool the reaction mixture to room temperature. The product may precipitate out of the toluene. If so, collect the solid by filtration. If not, wash the toluene solution with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for purification.
Causality: The use of a Dean-Stark apparatus is crucial to drive the equilibrium of this reversible acetal formation reaction towards the product by removing the water by-product.[13]
Protocol 3.2: Synthesis of 4-(1,3-Dioxolan-2-yl)benzoyl Chloride
-
Reaction Setup: In a fume hood, suspend 4-(1,3-dioxolan-2-yl)benzoic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM). Add thionyl chloride (2-3 equivalents) dropwise at room temperature.
-
Execution: After the addition is complete, heat the mixture to reflux for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Work-up: Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure. The resulting acyl chloride is often used in the next step without further purification.
Causality: Thionyl chloride is a standard reagent for converting carboxylic acids to acyl chlorides. The reaction is efficient, and the by-products are gaseous, which simplifies the work-up.
Protocol 3.3: Synthesis of this compound
-
Reaction Setup: In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) in anhydrous DCM. Cool the suspension to 0 °C in an ice bath.
-
Execution: Add a solution of 4-(1,3-dioxolan-2-yl)benzoyl chloride (1 equivalent) in anhydrous DCM dropwise to the AlCl₃ suspension. Stir for 15 minutes. Then, add a solution of p-xylene (1 equivalent) in anhydrous DCM dropwise, maintaining the temperature at 0 °C. After the addition, allow the reaction to warm to room temperature and stir for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. After filtration, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality: The Friedel-Crafts acylation is an electrophilic aromatic substitution where the Lewis acid (AlCl₃) generates a highly electrophilic acylium ion from the acyl chloride.[10][12] This electrophile is then attacked by the electron-rich p-xylene ring to form the ketone. The reaction is typically performed at low temperatures to control reactivity and minimize side reactions.
Physicochemical and Spectroscopic Characterization (Predicted)
The following properties are predicted based on the structure of this compound and typical values for similar compounds.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₈H₁₈O₃ |
| Molecular Weight | 282.33 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 120-130 °C |
| Solubility | Soluble in common organic solvents (DCM, Chloroform, Acetone); Insoluble in water. |
Table 2: Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Characteristic Peaks |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.2-7.8 (m, 7H, Ar-H), 5.85 (s, 1H, O-CH-O), 4.0-4.2 (m, 4H, O-CH₂-CH₂-O), 2.35 (s, 3H, Ar-CH₃), 2.25 (s, 3H, Ar-CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 196-198 (C=O), 125-140 (Ar-C), 102-104 (O-CH-O), 65-66 (O-CH₂-CH₂-O), 20-22 (Ar-CH₃) |
| IR (KBr, cm⁻¹) | 3050-3100 (Ar C-H stretch), 2850-3000 (Alkyl C-H stretch), 1650-1670 (C=O stretch), 1600 (Ar C=C stretch), 1100-1200 (C-O stretch) |
| Mass Spectrometry (EI) | m/z 282 (M⁺), fragments corresponding to loss of dioxolane group and cleavage around the carbonyl group. |
Justification for Predictions:
-
¹H NMR: The aromatic protons will appear in the typical downfield region. The unique singlet for the acetal proton (O-CH-O) is expected around 5.85 ppm. The methylene protons of the dioxolane ring will be in the 4.0-4.2 ppm range. The two methyl groups on the other ring will appear as singlets around 2.2-2.4 ppm.[14]
-
¹³C NMR: The carbonyl carbon of the ketone will be significantly downfield, in the 196-198 ppm range, which is characteristic for benzophenones.[15] The acetal carbon will be around 102-104 ppm.
-
IR Spectroscopy: A strong absorption band in the 1650-1670 cm⁻¹ region is a definitive indicator of the conjugated ketone carbonyl group.[14]
-
Mass Spectrometry: The molecular ion peak at m/z 282 would confirm the molecular weight. Characteristic fragmentation patterns for ketones, such as alpha-cleavage, would be expected.[15][16]
Applications in Drug Development
As a key intermediate, this compound serves as a versatile platform for the synthesis of more complex molecules. The strategic placement of the protected aldehyde allows for a variety of subsequent chemical modifications.
Diagram of Potential Synthetic Transformations
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Synthesis route for 2,5-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone
An In-depth Technical Guide to the Synthesis of 2,5-Dimethyl-4'-(1,3-dioxolan-2-yl)benzophenone
Introduction
This compound is a substituted benzophenone derivative with potential applications in medicinal chemistry and materials science. The benzophenone scaffold is a prevalent structure in numerous biologically active compounds, exhibiting a wide range of activities including anticancer, antimicrobial, and anti-inflammatory properties.[1] The strategic placement of dimethyl groups on one phenyl ring and a protected aldehyde on the other makes this molecule a versatile intermediate for further chemical modifications. The 1,3-dioxolane group serves as a protecting group for the aldehyde functionality, allowing for selective reactions at other sites of the molecule. This guide provides a comprehensive overview of a reliable synthetic route to this target molecule, detailing the underlying chemical principles, step-by-step protocols, and critical experimental considerations.
Retrosynthetic Analysis and Strategy
The synthesis of this compound can be logically approached through a Friedel-Crafts acylation reaction. This powerful carbon-carbon bond-forming reaction is a cornerstone of aromatic chemistry for the synthesis of aryl ketones.[2][3][4]
A retrosynthetic analysis suggests that the target molecule can be disconnected at the carbonyl-aryl bond, leading to two key precursors: p-xylene (1,4-dimethylbenzene) and a suitably activated derivative of 4-(1,3-dioxolan-2-yl)benzoic acid. The overall synthetic strategy involves three main stages:
-
Protection of the Aldehyde: The commercially available 4-formylbenzoic acid will be the starting material for one of the key fragments. The aldehyde group, being sensitive to the conditions of the subsequent Friedel-Crafts reaction, must be protected. A common and effective method is its conversion to a cyclic acetal, specifically a 1,3-dioxolane, by reacting it with ethylene glycol.[5]
-
Activation of the Carboxylic Acid: To facilitate the electrophilic aromatic substitution on p-xylene, the carboxylic acid of the protected benzoic acid derivative needs to be converted into a more potent electrophile. The formation of an acyl chloride is a standard and efficient method for this activation.
-
Friedel-Crafts Acylation: The final key step involves the Lewis acid-catalyzed acylation of p-xylene with the prepared 4-(1,3-dioxolan-2-yl)benzoyl chloride to yield the target benzophenone.
Caption: Retrosynthetic analysis of the target molecule.
Experimental Protocols
Part 1: Synthesis of 4-(1,3-Dioxolan-2-yl)benzoic Acid
The initial step involves the protection of the aldehyde group of 4-formylbenzoic acid as a cyclic acetal. This is crucial as the unprotected aldehyde would not be stable under the strongly acidic conditions of the Friedel-Crafts acylation. The formation of the 1,3-dioxolane is a reversible reaction, and the equilibrium is driven towards the product by removing water, often through azeotropic distillation.[5][6]
Reaction Scheme:
Caption: Acetal protection of 4-formylbenzoic acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Formylbenzoic Acid | 150.13 | 15.0 g | 0.10 |
| Ethylene Glycol | 62.07 | 9.3 g (8.4 mL) | 0.15 |
| p-Toluenesulfonic acid | 172.20 | 0.5 g | 0.003 |
| Toluene | - | 150 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-formylbenzoic acid (15.0 g, 0.10 mol), ethylene glycol (9.3 g, 0.15 mol), p-toluenesulfonic acid (0.5 g), and toluene (150 mL).
-
Heat the mixture to reflux and continue heating until the theoretical amount of water (1.8 mL) is collected in the Dean-Stark trap (approximately 3-4 hours).
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether (150 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL).
-
Acidify the combined aqueous layers to pH 2 with 2M HCl.
-
The white precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 4-(1,3-dioxolan-2-yl)benzoic acid.
Part 2: Synthesis of 4-(1,3-Dioxolan-2-yl)benzoyl Chloride
The carboxylic acid is activated by converting it to an acyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. The reaction is typically performed in an inert solvent, and the excess thionyl chloride and byproducts (SO₂ and HCl) are volatile and easily removed.
Reaction Scheme:
Caption: Formation of the acyl chloride.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-(1,3-Dioxolan-2-yl)benzoic Acid | 194.18 | 10.0 g | 0.051 |
| Thionyl Chloride (SOCl₂) | 118.97 | 9.2 g (5.6 mL) | 0.077 |
| N,N-Dimethylformamide (DMF) | - | 2-3 drops | - |
| Dichloromethane (anhydrous) | - | 100 mL | - |
Procedure:
-
In a 250 mL round-bottom flask fitted with a reflux condenser and a gas outlet to a trap, suspend 4-(1,3-dioxolan-2-yl)benzoic acid (10.0 g, 0.051 mol) in anhydrous dichloromethane (100 mL).
-
Add a catalytic amount of DMF (2-3 drops).
-
Slowly add thionyl chloride (5.6 mL, 0.077 mol) to the suspension.
-
Heat the mixture to reflux for 2 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 4-(1,3-dioxolan-2-yl)benzoyl chloride is used in the next step without further purification.
Part 3: Synthesis of this compound
This final step is a Friedel-Crafts acylation, an electrophilic aromatic substitution where the acylium ion, generated from the acyl chloride and a Lewis acid, attacks the electron-rich p-xylene ring.[2][7] Aluminum chloride (AlCl₃) is a common and effective Lewis acid catalyst for this reaction.[7]
Reaction Scheme:
Caption: Friedel-Crafts acylation to form the final product.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-(1,3-Dioxolan-2-yl)benzoyl Chloride | 212.63 | ~10.8 g (from 0.051 mol) | 0.051 |
| p-Xylene | 106.16 | 6.5 g (7.5 mL) | 0.061 |
| Aluminum Chloride (AlCl₃) | 133.34 | 8.2 g | 0.061 |
| Dichloromethane (anhydrous) | - | 150 mL | - |
Procedure:
-
To a 250 mL three-necked flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous aluminum chloride (8.2 g, 0.061 mol) and anhydrous dichloromethane (100 mL).
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve the crude 4-(1,3-dioxolan-2-yl)benzoyl chloride (~10.8 g, 0.051 mol) and p-xylene (7.5 mL, 0.061 mol) in anhydrous dichloromethane (50 mL).
-
Add this solution dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by carefully pouring the mixture into a beaker containing crushed ice (200 g) and concentrated HCl (20 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system like ethanol/water to afford the pure this compound.
Conclusion
The synthesis of this compound is reliably achieved through a three-step sequence involving acetal protection, acyl chloride formation, and a final Friedel-Crafts acylation. This guide provides a robust and detailed protocol suitable for researchers in organic and medicinal chemistry. Careful control of reaction conditions, particularly the exclusion of moisture in the final step, is critical for achieving a good yield of the desired product. The resulting benzophenone derivative is a valuable intermediate for the synthesis of more complex molecules for various applications in drug discovery and materials science.
References
-
University of Delaware. Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Understanding 4-Formylbenzoic Acid: Properties and Synthesis Advancements. Available from: [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]
-
The Royal Society of Chemistry. Synthesis and bioactivity investigation of benzophenone and its derivatives. Available from: [Link]
-
Khan Academy. Friedel-Crafts acylation. Available from: [Link]
-
YouTube. Friedel-Crafts Acylation. Available from: [Link]
-
SpectraBase. Benzoic acid, 4-(1,3-dioxolan-2-yl)-, methyl ester. Available from: [Link]
-
Pearson+. p-xylene + acetyl chloride + AlCl3 followed by H2O. Available from: [Link]
-
PMC. Synthesis and bioactivity investigation of benzophenone and its derivatives. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Available from: [Link]
-
ResearchGate. Synthesis of 4-((1,3-dioxopropan-2-yl)thio)benzoic acid (RIT 62). Available from: [Link]
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NIST. Preparation of benzoic acid of high purity. Available from: [Link]
-
ResearchGate. Synthesis and Properties of (1,3-Dioxolan-2-yl)furans. Available from: [Link]
-
Asian Journal of Organic & Medicinal Chemistry. Significance of 2-Aminobenzophenones as Versatile Building Block. Available from: [Link]
- Google Patents. Process for the preparation of terephthalaldehyde or isophthalaldehyde.
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An In-depth Technical Guide to 2,5-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone: Structure, Synthesis, and Application
This guide provides a comprehensive technical overview of 2,5-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone, a versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. We will delve into its structural and nomenclatural breakdown, explore robust synthetic methodologies with an emphasis on the rationale behind procedural choices, detail its characterization profile, and discuss its strategic applications for researchers and drug development professionals.
Structural Elucidation and Nomenclature
The systematic IUPAC name, this compound, precisely describes the molecule's architecture. A logical deconstruction of the name reveals its constituent parts:
-
Benzophenone : This is the parent structure, diphenylmethanone, which consists of a central carbonyl group (ketone) bonded to two phenyl rings.[1]
-
2,5-Dimethyl- : This prefix indicates that one of the phenyl rings is substituted with two methyl groups at positions 2 and 5.
-
4'- : The prime (') notation signifies that the subsequent substituent is located on the second phenyl ring, specifically at the para-position (carbon 4).
-
(1,3-dioxolan-2-YL) : This describes the substituent at the 4' position. It is a five-membered heterocyclic ring containing two oxygen atoms at positions 1 and 3. The "-2-YL" suffix indicates that the ring is attached to the benzophenone core via carbon 2 of the dioxolane ring.
The 1,3-dioxolane group is a cyclic acetal, which serves as a crucial protecting group for an aldehyde functional group.[2][3] This protection is vital during synthetic steps that would otherwise undesirably react with a free aldehyde, such as under the strongly acidic conditions of a Friedel-Crafts reaction.
Caption: Molecular structure of this compound.
Synthesis and Mechanistic Considerations
The synthesis of substituted benzophenones is most commonly achieved via the Friedel-Crafts acylation.[4][5][6] This reaction involves the electrophilic substitution of an aromatic ring with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).
For the target molecule, a plausible and efficient synthetic pathway involves the Friedel-Crafts acylation of p-xylene (1,4-dimethylbenzene) with 4-(1,3-dioxolan-2-yl)benzoyl chloride. The dioxolane moiety protects the benzaldehyde group, which would otherwise be incompatible with the reaction conditions.
Caption: Synthetic workflow for this compound.
Experimental Protocol:
Part 1: Synthesis of 4-(1,3-dioxolan-2-yl)benzoic Acid (Acetal Protection)
-
To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 4-formylbenzoic acid (1 equivalent), ethylene glycol (1.5 equivalents), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 equivalents).
-
Add toluene to the flask to suspend the reagents.
-
Heat the mixture to reflux. Water produced during the reaction will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst, followed by a brine wash.[2]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization.
Causality: The acid-catalyzed reaction between the aldehyde and ethylene glycol forms the cyclic acetal.[2] Removing water via azeotropic distillation is critical as it drives the equilibrium towards the formation of the protected product, in accordance with Le Châtelier's principle.
Part 2: Synthesis of this compound (Friedel-Crafts Acylation)
-
In a dry, inert atmosphere (e.g., under nitrogen), suspend 4-(1,3-dioxolan-2-yl)benzoic acid (1 equivalent) in excess thionyl chloride (SOCl₂).
-
Heat the mixture to reflux for 2-3 hours until gas evolution ceases, indicating the formation of the acyl chloride. Remove the excess SOCl₂ under reduced pressure.
-
In a separate flask under an inert atmosphere, dissolve p-xylene (1.1 equivalents) in a dry, non-protic solvent such as dichloromethane (DCM).
-
Cool the solution to 0°C using an ice bath. Carefully add aluminum chloride (AlCl₃, 1.2 equivalents) portion-wise.
-
Add the prepared 4-(1,3-dioxolan-2-yl)benzoyl chloride dropwise to the cooled p-xylene/AlCl₃ mixture.
-
Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by slowly pouring it into a beaker of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic fractions, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Causality: The Lewis acid, AlCl₃, coordinates to the acyl chloride, forming a highly electrophilic acylium ion. This powerful electrophile is then attacked by the electron-rich p-xylene ring to form the new carbon-carbon bond, yielding the benzophenone core.[4][5] The reaction is performed at low temperature initially to control the exothermic reaction and minimize side products.
Physicochemical and Spectroscopic Characterization
Accurate characterization is essential to confirm the identity and purity of the synthesized compound. The expected properties and spectroscopic data are summarized below.
| Property | Value / Expected Data |
| Molecular Formula | C₁₈H₁₈O₃[7] |
| Molecular Weight | 282.33 g/mol [7] |
| Appearance | Expected to be a white to off-white solid.[1][8] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.8-7.2 (m, 7H, Ar-H), ~5.8 (s, 1H, O-CH-O), ~4.1 (m, 4H, O-CH₂-CH₂-O), ~2.4 (s, 3H, Ar-CH₃), ~2.3 (s, 3H, Ar-CH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~196 (C=O), ~140-125 (Ar-C), ~103 (O-CH-O), ~65 (O-CH₂), ~21 (Ar-CH₃), ~20 (Ar-CH₃). |
| IR (KBr, cm⁻¹) | ν: ~1660 (C=O stretch, ketone), ~1280, ~1100 (C-O stretch, acetal). |
| Mass Spec (EI) | m/z: 282 [M]⁺, fragments corresponding to loss of dioxolane moiety and cleavage around the carbonyl group. |
Self-Validation: The presence of the singlet at ~5.8 ppm in the ¹H NMR is a highly diagnostic signal for the methine proton of the dioxolane ring. The carbonyl signal around 196 ppm in the ¹³C NMR confirms the ketone functionality. The combination of these signals, along with the correct integration and aromatic splitting patterns, provides strong evidence for the successful synthesis of the target structure.
Applications in Drug Discovery and Development
While this compound may not be an active pharmaceutical ingredient (API) itself, its structure makes it a highly valuable intermediate in the synthesis of more complex molecules.
-
Scaffold for Bioactive Molecules : The benzophenone core is a "privileged scaffold" in medicinal chemistry, found in numerous natural products and synthetic drugs exhibiting a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[9][10]
-
Synthetic Handle for Derivatization : The key to this molecule's utility is the protected aldehyde at the 4' position. The dioxolane group is stable under many reaction conditions (e.g., basic, reductive, organometallic) but can be easily removed under mild acidic hydrolysis to regenerate the highly reactive aldehyde.[2][3] This aldehyde can then serve as a synthetic handle for a multitude of chemical transformations to build molecular diversity.
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Physical properties like melting and boiling point of 2,5-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone
An In-depth Technical Guide to the Physical Properties of 2,5-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone
Introduction: The Significance of Physical Properties in Drug Discovery
The benzophenone scaffold, characterized by a diaryl ketone core, is a privileged structure in medicinal chemistry, with its derivatives demonstrating a vast array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The compound this compound is a member of this versatile chemical family. For researchers and drug development professionals, a thorough understanding of the physicochemical properties of such a compound is not merely academic; it is a cornerstone of successful pharmaceutical development.
Physical properties, particularly the melting and boiling points, serve as critical indicators of a substance's identity, purity, and stability.[4][5] In the pharmaceutical industry, these parameters are fundamental for quality control, guiding formulation development, and ensuring the consistency and efficacy of active pharmaceutical ingredients (APIs).[4][6] A sharp, well-defined melting point range is a primary indicator of a pure crystalline compound, whereas deviations can signify the presence of impurities.[5][7] Similarly, the boiling point is crucial for purification processes like distillation and for assessing the chemical stability of drug formulations.[8][9]
This guide provides a comprehensive examination of the physical properties of this compound. While experimentally determined data for this specific molecule is sparse in publicly available literature, we will present its predicted properties and, more importantly, detail the rigorous, field-proven experimental protocols required for their empirical determination.
Compound Profile
A clear identification of the target compound is the first step in any scientific investigation.
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | (2,5-dimethylphenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone[10] |
| CAS Number | 898760-22-0[10][11] |
| Molecular Formula | C18H18O3[10][11] |
| Molecular Weight | 282.33 g/mol [10][11] |
Predicted Physical Properties
Computational models provide a valuable starting point for understanding a compound's characteristics. The following properties for this compound have been predicted, though they necessitate experimental validation.
| Property | Predicted Value | Source |
| Boiling Point | 420.0 ± 45.0 °C | [11] |
| Density | 1.149 ± 0.06 g/cm³ | [11] |
The Science of Phase Transitions: A Molecular Perspective
Melting and boiling points are direct reflections of the strength of intermolecular forces holding molecules together.[12] To transition from a solid to a liquid (melting) or a liquid to a gas (boiling), sufficient thermal energy must be supplied to overcome these forces. For this compound, several structural features are key:
-
Molecular Weight: With a molecular weight of 282.33 g/mol , the compound is substantial, leading to significant van der Waals forces which generally contribute to higher melting and boiling points.[13]
-
Polarity: The central carbonyl group (C=O) of the benzophenone core and the two oxygen atoms within the dioxolane ring create permanent dipoles, resulting in dipole-dipole interactions that require more energy to disrupt than non-polar van der Waals forces alone.
-
Molecular Shape: The relatively flat and rigid nature of the two phenyl rings allows for efficient packing in a solid crystal lattice. However, the non-planar dioxolane group and the methyl substituents can disrupt this packing, which can influence the melting point.[12]
Experimental Determination Protocols
The following sections detail the standard, validated methodologies for accurately determining the melting and boiling points in a laboratory setting.
Melting Point Determination: The Capillary Method
Principle: The melting point is the temperature at which a substance's solid and liquid phases are in equilibrium. Pure crystalline substances exhibit a sharp and narrow melting range (typically 0.5–1.0°C).[5] The presence of impurities disrupts the crystal lattice, typically causing a depression of the melting point and a broadening of the range.[4][5] This makes it an excellent method for purity assessment.
Methodology:
-
Sample Preparation: The sample must be thoroughly dried to remove any solvent, which can act as an impurity and depress the melting point. The dried sample is then finely ground into a powder using a mortar and pestle to ensure uniform heat distribution.
-
Capillary Tube Packing: A small amount of the powdered sample is introduced into the open end of a capillary tube. The tube is tapped gently to pack the sample into the sealed bottom, aiming for a sample height of 1-2 mm.[13] To ensure dense packing, the capillary tube can be dropped, sealed-end down, through a long glass tube onto a hard surface.[14]
-
Preliminary Measurement: The packed capillary is placed in a digital melting point apparatus. A rapid heating rate (e.g., 10-20°C per minute) is used to quickly determine an approximate melting range.[14] This initial run prevents time wastage during the precise measurement.
-
Accurate Measurement: After allowing the apparatus to cool, a fresh sample is prepared. The apparatus is heated rapidly to approximately 20°C below the previously determined approximate melting point. The heating rate is then reduced to a slow 1-2°C per minute to ensure thermal equilibrium between the sample, thermometer, and heating block.[14]
-
Data Recording: The melting range is recorded from the temperature at which the first drop of liquid is observed to the temperature at which the last solid crystal disappears. This range is the reported melting point.
Caption: Workflow for Melting Point Determination via the Capillary Method.
Boiling Point Determination: The Micro-Capillary Method
Principle: The boiling point is the temperature at which a liquid's vapor pressure equals the external atmospheric pressure.[15] At this temperature, the liquid undergoes bulk vaporization. This method is ideal for determining the boiling point of small quantities of a substance.
Methodology:
-
Apparatus Setup: A small amount of the liquid sample (a few milliliters) is placed into a fusion tube (a small test tube). A capillary tube, sealed at one end, is inverted and placed into the fusion tube with its open end submerged in the liquid.[16][17]
-
Assembly: The fusion tube assembly is attached to a thermometer and placed in a heating apparatus, such as a Thiele tube filled with mineral oil or a digital melting point apparatus equipped for boiling point determination.
-
Heating: The apparatus is heated gently. As the temperature rises, the air trapped inside the inverted capillary expands and is expelled, seen as a slow stream of bubbles.[16]
-
Observation of Boiling: As the temperature approaches the liquid's boiling point, the vapor pressure of the liquid starts to exceed the atmospheric pressure. This is indicated by a rapid and continuous stream of bubbles emerging from the capillary tube.[18]
-
Cooling and Measurement: At the point of rapid bubbling, the heat source is removed, and the apparatus is allowed to cool slowly. The bubbling will cease, and as the vapor pressure inside the capillary drops below the atmospheric pressure, the liquid will be drawn up into the capillary tube.[16]
-
Data Recording: The temperature at which the liquid just begins to enter the capillary is the precise boiling point of the sample.[15]
Caption: Workflow for Micro-Boiling Point Determination.
Conclusion
For drug development professionals and researchers, the precise characterization of a novel compound like this compound is paramount. While computational predictions offer a valuable preliminary estimation of its boiling point, they are no substitute for rigorous experimental verification. The melting point, a key determinant of purity, must be established empirically. The detailed protocols provided in this guide for melting and boiling point determination represent the industry-standard approach to generating the accurate and reliable data necessary for advancing chemical synthesis, quality control, and the broader drug discovery process.
References
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- National Center for Biotechnology Information (PMC). Benzophenone: a ubiquitous scaffold in medicinal chemistry.
- Jingye Pharma Co., Ltd.
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- University of Calgary.
- SSERC.
- University of Calgary.
- University of Missouri–St. Louis. Experiment 1 - Melting Points.
- ChemicalBook. This compound.
- BYJU'S. Determination Of Boiling Point Of An Organic Compound Experiment.
- JoVE. Boiling Points - Procedure.
- Vernier.
- ResearchGate.
- SlideShare. experiment (1)
- NANOLAB.
- Iksanika. Boiling point: Significance and symbolism.
- Mettler Toledo.
- Open Oregon Educational Resources. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry.
- National Center for Biotechnology Information (PMC). Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery.
- Cansai. This compound.
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Molecular weight and formula of 2,5-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone
An In-depth Technical Guide to 2,5-Dimethyl-4'-(1,3-dioxolan-2-yl)benzophenone for Advanced Research
Abstract
This technical guide provides a comprehensive overview of this compound, a specialized derivative of the versatile benzophenone scaffold. Benzophenone and its analogues are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This document details the molecular characteristics, a proposed synthetic pathway with mechanistic insights, analytical methodologies for structural confirmation and purity assessment, and potential applications for researchers, scientists, and professionals in drug development. The guide is structured to offer not just procedural steps but also the scientific rationale underpinning these methods, ensuring a thorough understanding for advanced applications.
Core Molecular and Physicochemical Profile
This compound is a diarylketone featuring a dimethyl-substituted phenyl ring and a second phenyl ring bearing a dioxolane group. The dioxolane moiety serves as a protected aldehyde, a common strategy in multi-step organic synthesis to prevent unwanted side reactions of a reactive carbonyl group. This structural feature makes it a valuable intermediate for the synthesis of more complex molecules.
Table 1: Chemical Identity and Predicted Properties
| Property | Value | Source |
| IUPAC Name | (2,5-dimethylphenyl)(4-(1,3-dioxolan-2-yl)phenyl)methanone | N/A |
| CAS Number | 898760-22-0 | [2] |
| Molecular Formula | C₁₈H₁₈O₃ | [2] |
| Molecular Weight | 282.33 g/mol | [2] |
| Predicted Boiling Point | 420.0 ± 45.0 °C | [2] |
| Predicted Density | 1.149 ± 0.06 g/cm³ | [2] |
Synthesis and Mechanistic Rationale
Proposed Synthetic Workflow
The synthesis initiates with the acylation of 1,4-dimethylbenzene (p-xylene) with 4-formylbenzoyl chloride, followed by the protection of the resulting aldehyde using ethylene glycol.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: A Hypothetical Approach
Step 1: Synthesis of 4-(2,5-Dimethylbenzoyl)benzaldehyde
-
Reaction Setup : To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM) and 1,4-dimethylbenzene.
-
Catalyst Addition : Cool the mixture to 0°C in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) in portions. The Lewis acid is crucial for activating the acyl chloride for electrophilic attack.
-
Acylation : Dissolve 4-formylbenzoyl chloride in anhydrous DCM and add it dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0°C.
-
Reaction Progression : Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Quenching : Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.
-
Extraction and Purification : Separate the organic layer. Wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of this compound
-
Reaction Setup : In a round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser, dissolve the 4-(2,5-dimethylbenzoyl)benzaldehyde from Step 1 in toluene.
-
Reagent Addition : Add an excess of ethylene glycol and a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Azeotropic Water Removal : Heat the mixture to reflux. The Dean-Stark trap will collect the water generated during the reaction, driving the equilibrium towards the formation of the acetal.[3]
-
Reaction Completion : Continue refluxing until no more water is collected in the trap (typically 3-5 hours).
-
Workup and Purification : Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a water wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The final product can be further purified by recrystallization or column chromatography.
Structural Elucidation and Analytical Characterization
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Spectroscopic Analysis (Expected Results)
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings. The two methyl groups on the first ring will appear as singlets, likely around 2.3-2.5 ppm. The protons of the dioxolane ring will typically present as a multiplet around 4.0-4.2 ppm, and the methine proton of the acetal will be a singlet around 5.8 ppm.
-
¹³C NMR Spectroscopy : The carbon spectrum will confirm the presence of 18 carbons. Key signals would include the carbonyl carbon around 195 ppm, the acetal carbon around 103 ppm, and the carbons of the dioxolane ring around 65 ppm.[4][5]
-
Infrared (IR) Spectroscopy : The IR spectrum should exhibit a strong absorption band for the ketone carbonyl (C=O) stretch, typically around 1650-1670 cm⁻¹. The C-O stretches of the dioxolane group would appear in the 1050-1250 cm⁻¹ region.
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) should confirm the molecular weight (282.33 g/mol ) and elemental composition (C₁₈H₁₈O₃).[6] The fragmentation pattern would likely show cleavage at the carbonyl group and loss of the dioxolane moiety.
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the final compound.
Table 2: General HPLC Method for Benzophenone Derivatives
| Parameter | Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) | Provides excellent separation for moderately nonpolar compounds like benzophenones.[7][8] |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water | A common mobile phase for reverse-phase chromatography, allowing for elution control.[7] |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations.[9] |
| Detection | UV at ~285-315 nm | Benzophenones have strong UV absorbance in this range due to their conjugated system.[7][8] |
| Injection Volume | 10-20 µL | Standard volume for analytical HPLC.[9] |
Potential Applications in Drug Development
The benzophenone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets.[1] This versatility makes its derivatives, including this compound, attractive candidates for drug discovery programs.
Caption: Biological activities of the benzophenone scaffold.
-
Anticancer Activity : Numerous benzophenone derivatives have demonstrated potent anticancer effects by targeting various pathways, including the inhibition of cell proliferation.[1][10] The specific substitutions on the phenyl rings of the target molecule could be tailored to enhance selectivity for particular cancer cell lines.
-
Anti-inflammatory Properties : Benzophenones are known to inhibit pro-inflammatory cytokines like TNF-α and IL-1β.[1] The title compound could serve as a starting point for developing novel non-steroidal anti-inflammatory drugs (NSAIDs).
-
Antimicrobial and Antiviral Applications : The benzophenone framework has been integrated into molecules with significant antimicrobial and antiviral activities.[1][10]
-
Intermediate for API Synthesis : The dioxolane group acts as a protected aldehyde, which can be easily deprotected under acidic conditions to reveal the reactive aldehyde functionality. This makes the compound a key intermediate for synthesizing Active Pharmaceutical Ingredients (APIs) where a benzaldehyde moiety is required.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not available, safety precautions should be based on the parent compound, benzophenone.
-
Personal Protective Equipment (PPE) : Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[11]
-
Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[11] Avoid contact with skin and eyes.[12]
-
Storage : Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Hazards : The parent compound, benzophenone, is suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.[12] It is also toxic to aquatic life.[12] Assume the derivative has similar potential hazards until proven otherwise.
Conclusion
This compound represents a strategically designed molecule that leverages the proven biological potential of the benzophenone scaffold with the synthetic utility of a protected aldehyde. This guide has provided its core chemical properties, a detailed and scientifically grounded proposed synthetic route, and a framework for its analytical characterization. For drug development professionals, this compound serves as a versatile intermediate and a promising starting point for the exploration of new therapeutic agents across multiple disease areas. Further research into its specific biological activities is warranted to fully unlock its potential.
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PubChem. (n.d.). 2,2-Dimethyl-4-phenyl-1,3-dioxolane. Retrieved from [Link]
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Vavilala, C., et al. (2007). Synthesis of 2, 2-dimethyl-4-phenyl-[2]-dioxolane using zeolite encapsulated Co (II), Cu (II) and Zn (II) complexes. Bulletin of the Chemical Society of Ethiopia.
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- de la Torre, M. C., et al. (2010). (−)-5-[(4R,5R)-5-(Benzyloxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-4,7-dihydro-1,3-dioxepine. Molbank.
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Discovery and Initial Characterization of Novel Benzophenone Derivatives: A Senior Application Scientist's Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzophenone scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties[1][2]. Its structural versatility and chemical stability make it an ideal starting point for the design and synthesis of new therapeutic agents[2][3][4]. This guide provides a comprehensive, field-proven framework for the discovery, synthesis, and initial characterization of novel benzophenone derivatives, grounded in the principles of causality and self-validating methodologies.
Strategic Design and Synthesis of Novel Derivatives
The journey begins not in the lab, but in the design phase. The rationale for creating a new derivative must be clear: are we aiming to enhance potency, improve selectivity, reduce toxicity, or modulate pharmacokinetic properties? The core benzophenone structure offers two phenyl rings that are ripe for functionalization, allowing for systematic exploration of the structure-activity relationship (SAR).
A robust and widely used method for synthesizing the benzophenone core is the Friedel-Crafts acylation. This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃)[5].
The choice of solvent and reaction temperature is critical. Anhydrous dichloromethane is often selected as the solvent due to its inertness and ability to dissolve the reactants and catalyst[5]. The reaction is typically initiated at a low temperature (e.g., 5 °C) to control the exothermic reaction and prevent side-product formation, before being allowed to proceed at room temperature[5].
Experimental Protocol: Friedel-Crafts Acylation
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add the substituted toluene (5.2 mmol) and anhydrous dichloromethane (15 mL).
-
Cooling: Cool the reaction mixture to 5 °C using an ice bath.
-
Catalyst Addition: Carefully add anhydrous aluminum chloride (7.8 mmol) portion-wise, ensuring the temperature does not rise significantly.
-
Reactant Addition: Slowly add the desired benzoyl chloride (6.2 mmol) dropwise from the dropping funnel over 15-20 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., 4:1 n-hexane:ethyl acetate)[6].
-
Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing ice-cold water and 6N HCl to quench the reaction and decompose the aluminum chloride complex[6][7].
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Washing: Combine the organic layers and wash with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is neutral (6-7), followed by a wash with brine (saturated NaCl solution)[5].
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure using a rotary evaporator[5][6].
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure benzophenone derivative[5][8].
The following diagram illustrates a typical workflow for the synthesis and purification of a novel benzophenone derivative.
Caption: Workflow from synthesis to purification.
Structural Elucidation and Physicochemical Characterization
Once a novel derivative is synthesized and purified, its chemical structure must be unequivocally confirmed. A combination of spectroscopic techniques is essential for this validation.
A multi-pronged approach using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a complete picture of the molecule's structure.
-
¹H and ¹³C NMR Spectroscopy: Provides detailed information about the carbon-hydrogen framework. The chemical shifts, integration, and coupling patterns of protons (¹H NMR) and the chemical shifts of carbon atoms (¹³C NMR) are used to map the molecule's connectivity[9][10]. For benzophenones, the aromatic region of the ¹H NMR spectrum is particularly informative.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. A strong absorption band in the region of 1650-1700 cm⁻¹ is characteristic of the benzophenone carbonyl (C=O) stretch[11].
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns[12][13]. High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition.
Experimental Protocol: Sample Characterization
-
¹H and ¹³C NMR:
-
Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.
-
Transfer the solution to an NMR tube.
-
Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (like COSY and HSQC) on a 400 MHz or higher spectrometer to fully assign the structure[6][10].
-
-
FT-IR Spectroscopy:
-
Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk.
-
Alternatively, for soluble compounds, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent[14].
-
Record the spectrum, typically from 4000 to 400 cm⁻¹[6].
-
-
Mass Spectrometry (LC-MS):
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Inject the sample into an LC-MS system, often using electrospray ionization (ESI), to obtain the mass-to-charge ratio (m/z) of the molecular ion[6].
-
The following table provides an example of how to summarize the characterization data for a hypothetical novel benzophenone derivative.
| Analysis | Result |
| Molecular Formula | C₁₅H₁₂O₂ |
| Molecular Weight | 224.26 g/mol |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.80-7.20 (m, 9H, Ar-H), 3.90 (s, 3H, -OCH₃) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 196.5 (C=O), 163.0, 138.0, 132.5, 130.0, 129.8, 128.4, 55.6 (-OCH₃) |
| IR (KBr, cm⁻¹) | 3060 (Ar C-H), 2950 (C-H), 1660 (C=O), 1600, 1450 (C=C) |
| HRMS (ESI) | m/z calculated for C₁₅H₁₃O₂⁺ [M+H]⁺: 225.0897, found: 225.0901 |
Biological Screening and Pharmacological Evaluation
With the novel compound's identity confirmed, the next phase is to assess its biological activity. The screening strategy should be guided by the initial design rationale. Given the known activities of benzophenones, common starting points include anticancer, anti-inflammatory, and antimicrobial assays[1][7][15].
High-throughput screening (HTS) of small-molecule libraries is a cornerstone of modern drug discovery, allowing for the rapid evaluation of thousands of compounds[16]. For initial characterization, a more focused approach is taken, often starting with cell-based phenotypic assays or target-based enzymatic assays[17][18].
A common initial screen for anticancer activity involves evaluating the compound's cytotoxicity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric derived from these assays, representing the concentration of the compound required to inhibit cell growth by 50%.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Seed human cancer cells (e.g., HeLa, A-549, SMMC-7721) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment[19].
-
Compound Treatment: Prepare serial dilutions of the novel benzophenone derivative in the cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by metabolically active cells to form a purple formazan product.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
If a compound shows promising activity in a phenotypic screen, the next critical step is to investigate its mechanism of action. For instance, some benzophenone derivatives have been shown to inhibit p38α MAP kinase or the production of inflammatory cytokines like TNF-α and IL-6[1].
Caption: Potential inhibition of the p38 MAPK pathway.
This initial characterization provides a robust foundation for further preclinical development. The data gathered on synthesis, purity, structure, and preliminary biological activity are essential for making informed decisions about which lead compounds to advance toward more comprehensive safety, efficacy, and pharmacokinetic studies[20].
References
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Benzophenone: a ubiquitous scaffold in medicinal chemistry. (n.d.). National Institutes of Health. [Link]
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Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. (2018-07-26). PubMed. [Link]
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Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. (n.d.). MDPI. [Link]
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Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. (n.d.). MDPI. [Link]
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(PDF) Synthesis and application of novel benzophenone photoinitiators. (2023-06-09). ResearchGate. [Link]
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Drug screening approaches for small-molecule compounds in cancer-targeted therapy. (2024-11-22). PubMed. [Link]
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Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024-06-26). Royal Society of Chemistry. [Link]
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Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs. (n.d.). National Institutes of Health. [Link]
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Examples of benzophenone derivatives in the market and their uses. (n.d.). ResearchGate. [Link]
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Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. (2023-08-04). PubMed. [Link]
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Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. (n.d.). ResearchGate. [Link]
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Technique to identify small molecules could speed up drug discovery. (2018-11-29). European Pharmaceutical Review. [Link]
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Benzophenone 1H-NMR, 13C-NMR and IR Spectra. (n.d.). Scribd. [Link]
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Full article: Drug screening approaches for small-molecule compounds in cancer-targeted therapy. (2024-11-22). Taylor & Francis Online. [Link]
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Synthesis and Characterization of Benzophenone Based Phenyl Ether Derivatives. (2021-09-09). IRJHIS. [Link]
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NMR Analysis of Substituted Benzophenones. (n.d.). Oregon State University. [Link]
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Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone. (n.d.). Asian Journal of Chemistry. [Link]
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Nitrobenzophenones and derivatives. 1. The synthesis and the characterization of mono and dinitrobenzophenones. (2025-11-24). ResearchGate. [Link]
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Complete assignment of the 1H and 13C NMR spectra of garciniaphenone and keto-enol equilibrium statements for prenylated benzophenones. (n.d.). PubMed. [Link]
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Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. (2022-12-23). National Institutes of Health. [Link]
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Describe the expected IR, H NMR, and C NMR spectral data for benzophenone. (n.d.). Homework.Study.com. [Link]
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Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. (2024-07-24). MDPI. [Link]
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Unlocking the Potential of 2,5-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of the potential research applications for the novel compound, 2,5-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone. While specific experimental data for this molecule is not yet publicly available, its structural motifs—a substituted benzophenone core and a dioxolane-protected benzaldehyde moiety—suggest a rich landscape for investigation across medicinal chemistry, photochemistry, and materials science. This document serves as a foundational resource for researchers, scientists, and drug development professionals, offering a scientifically-grounded perspective on promising research avenues. We will delve into the rationale behind these potential applications, propose detailed experimental protocols for synthesis and preliminary screening, and provide a framework for future studies.
Introduction: The Scientific Landscape of Benzophenones and Dioxolanes
The benzophenone scaffold is a cornerstone in organic and medicinal chemistry, with its derivatives exhibiting a wide array of biological activities and practical applications.[1][2] Naturally occurring and synthetic benzophenones have demonstrated anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] The diarylketone structure is also a well-established photoinitiator, making it valuable in polymer chemistry and materials science.[4][5]
The 1,3-dioxolane ring, on the other hand, is frequently employed as a protecting group for aldehydes and ketones in multi-step organic synthesis.[6][7] Beyond this synthetic utility, the incorporation of a dioxolane moiety can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing biological activity.[8] The presence of this heterocyclic ring has been associated with anticancer, antifungal, antiviral, and antibacterial effects in various compounds.[8]
The convergence of these two pharmacologically and photochemically active moieties in this compound presents a compelling case for its investigation as a novel molecular entity with multifaceted potential.
Proposed Synthesis of this compound
A plausible and efficient synthetic route for the target compound is a Friedel-Crafts acylation reaction. This well-established method for forming carbon-carbon bonds is ideal for constructing the unsymmetrical benzophenone core.[8][9][10]
Retrosynthetic Analysis
A retrosynthetic analysis suggests that the target molecule can be synthesized from two key precursors: 1,3-dimethylbenzene (p-xylene) and 4-(1,3-dioxolan-2-yl)benzoyl chloride. The latter can be prepared from 4-formylbenzoic acid.
Caption: Retrosynthetic pathway for the target compound.
Step-by-Step Synthetic Protocol
Step 1: Synthesis of 4-(1,3-dioxolan-2-yl)benzoic acid
-
To a solution of 4-formylbenzoic acid (1 equivalent) in toluene, add ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture with a Dean-Stark apparatus to remove water.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization.
Step 2: Synthesis of 4-(1,3-dioxolan-2-yl)benzoyl chloride
-
To a solution of 4-(1,3-dioxolan-2-yl)benzoic acid (1 equivalent) in an inert solvent such as dichloromethane, add thionyl chloride (1.5 equivalents) dropwise at 0 °C.[11][12]
-
Allow the reaction to warm to room temperature and then reflux until the evolution of gas ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.
Step 3: Friedel-Crafts Acylation to yield this compound
-
In a reaction vessel under an inert atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in dry dichloromethane.
-
Cool the suspension to 0 °C and add a solution of 4-(1,3-dioxolan-2-yl)benzoyl chloride (1 equivalent) in dry dichloromethane dropwise.
-
Stir the mixture for 15-20 minutes, then add 1,3-dimethylbenzene (p-xylene) (1.2 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by pouring it onto crushed ice and hydrochloric acid.
-
Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Potential Research Area 1: Medicinal Chemistry and Drug Discovery
The structural components of the target molecule suggest several promising avenues for investigation in medicinal chemistry.
Anticancer Activity
Benzophenone derivatives have shown significant potential as anticancer agents.[13][14] The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation. The dioxolane moiety has also been incorporated into compounds with demonstrated anticancer properties.[8]
Experimental Workflow:
Caption: Workflow for anticancer activity screening.
Protocol for In Vitro Cytotoxicity Screening (MTT Assay):
-
Culture selected cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate media.
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for 24-72 hours.
-
Add MTT solution to each well and incubate to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Antimicrobial and Antifungal Activity
Both benzophenone and dioxolane-containing compounds have been reported to possess antimicrobial and antifungal activities. The lipophilic nature of the benzophenone core combined with the hydrogen bonding potential of the dioxolane oxygens could facilitate interactions with microbial cell membranes or enzymes.
Experimental Workflow:
Caption: Workflow for antimicrobial activity evaluation.
Protocol for Broth Microdilution Assay:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans).
-
Incubate the plates under appropriate conditions.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Potential Research Area 2: Photochemistry and Materials Science
The benzophenone moiety is a classic photosensitizer, known for its ability to absorb UV radiation and promote photochemical reactions.[4][15]
Photoinitiator for Polymerization
Benzophenone and its derivatives are widely used as Type II photoinitiators. Upon UV irradiation, the benzophenone is excited to a triplet state, which can then abstract a hydrogen atom from a suitable donor (a co-initiator) to generate free radicals that initiate polymerization.[16]
Experimental Workflow:
Caption: Workflow for evaluating photoinitiator performance.
Protocol for UV Curing and Monitoring:
-
Prepare a formulation containing a monomer (e.g., trimethylolpropane triacrylate), a co-initiator (e.g., an amine), and the test compound as the photoinitiator.
-
Place a thin film of the formulation between two transparent plates in the sample compartment of an FTIR spectrometer.
-
Irradiate the sample with a UV lamp while simultaneously recording FTIR spectra at regular intervals.
-
Monitor the decrease in the intensity of the monomer's characteristic absorption band (e.g., C=C stretching) to determine the rate and extent of polymerization.
Host Material for Organic Light-Emitting Diodes (OLEDs)
Benzophenone derivatives have been investigated as host materials in phosphorescent OLEDs (PhOLEDs) due to their high triplet energy levels.[17] The bulky nature of the 2,5-dimethylphenyl group and the 4'-(1,3-dioxolan-2-yl)phenyl group could provide good morphological stability in thin films.
Experimental Workflow:
Caption: Workflow for OLED material evaluation.
Protocol for OLED Device Fabrication and Testing:
-
Sequentially deposit thin films of the hole injection layer, hole transport layer, emissive layer (consisting of the host material doped with a phosphorescent emitter), electron transport layer, and cathode onto a pre-cleaned ITO-coated glass substrate using vacuum thermal evaporation.
-
Encapsulate the device to prevent degradation from moisture and oxygen.
-
Measure the current-voltage-luminance characteristics of the device using a source meter and a spectroradiometer.
-
Calculate the external quantum efficiency (EQE), power efficiency, and color coordinates of the device.
Quantitative Data Summary
While experimental data for the target compound is not available, the following table presents typical ranges for key parameters of related benzophenone derivatives used in the proposed research areas.
| Parameter | Medicinal Chemistry | Photochemistry | Materials Science (OLEDs) |
| IC50 (Anticancer) | 0.1 - 50 µM | N/A | N/A |
| MIC (Antimicrobial) | 1 - 128 µg/mL | N/A | N/A |
| UV-Vis λmax | 250 - 350 nm | 250 - 380 nm | 280 - 380 nm |
| Triplet Energy (ET) | N/A | > 65 kcal/mol | > 2.5 eV |
| Glass Transition Temp (Tg) | N/A | N/A | 80 - 150 °C |
| Decomposition Temp (Td) | N/A | N/A | > 300 °C |
Conclusion and Future Outlook
This compound stands as a molecule of significant untapped potential. Its hybrid structure, combining the well-documented activities of benzophenones and dioxolanes, offers a fertile ground for innovative research. This guide has outlined several high-potential research directions, complete with actionable experimental workflows. The proposed investigations in medicinal chemistry could lead to the discovery of new therapeutic agents, while explorations in photochemistry and materials science may yield novel photoinitiators or advanced materials for electronic devices. It is our hope that this document will serve as a catalyst for the scientific community to explore and unlock the full potential of this promising compound.
References
- Benchchem. (n.d.). Minimizing byproduct formation in the synthesis of asymmetric benzophenones.
- Chemical Communications (RSC Publishing). (n.d.). Synthesis of unsymmetrical ketones by applying visible-light benzophenone/nickel dual catalysis for direct benzylic acylation.
- Benchchem. (n.d.). A Comparative Guide to the Reactivity of Bromo-Substituted Benzophenones in Suzuki Coupling.
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The Benzophenone Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Authored by: [Senior Application Scientist Name/Title]
Introduction: The Ubiquity and Versatility of a Diaryl Ketone
The benzophenone scaffold, a simple diaryl ketone, represents a quintessential "privileged structure" in medicinal chemistry.[1][2] Its prevalence in a vast array of naturally occurring bioactive compounds, coupled with its synthetic tractability, has established it as a cornerstone for the design and development of novel therapeutic agents.[3][4] Natural benzophenones, frequently found in higher plants and fungi, exhibit a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][5] This inherent bioactivity has inspired medicinal chemists to explore the synthesis of a plethora of derivatives, leading to the development of marketed drugs and a rich pipeline of clinical candidates.[5][6] This guide provides a comprehensive technical overview of the benzophenone scaffold, from its fundamental physicochemical properties and synthesis to its diverse mechanisms of action and therapeutic applications, offering field-proven insights for researchers and drug development professionals.
Physicochemical Properties and Synthetic Strategies: Building the Foundation
The physicochemical properties of the benzophenone core, characterized by its two aryl rings connected to a carbonyl group, form a unique conjugated system that is ripe for chemical modification.[5] The versatility of this scaffold allows for systematic alterations to its aryl rings, enabling the fine-tuning of its pharmacological profile.[1]
Key Synthetic Routes
The construction of the benzophenone core and its derivatives can be achieved through several reliable synthetic methodologies. The choice of a specific route often depends on the desired substitution pattern and the availability of starting materials.
1. Friedel-Crafts Acylation: This is a classic and widely used method for synthesizing benzophenones.[7] It involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[8]
-
Step 1: Formation of the Acylium Ion: The Lewis acid activates the acyl chloride, leading to the formation of a highly electrophilic acylium ion.
-
Step 2: Electrophilic Aromatic Substitution: The aromatic ring attacks the acylium ion, forming a sigma complex.
-
Step 3: Deprotonation: A base removes a proton from the sigma complex, restoring aromaticity and yielding the benzophenone derivative.
2. Oxidation of Diphenylmethane: Benzophenone can also be produced through the copper-catalyzed oxidation of diphenylmethane with air.[7] This method is particularly useful for large-scale industrial production.
3. Fries Rearrangement: This reaction is employed to synthesize hydroxybenzophenones. It involves the rearrangement of a phenolic ester in the presence of a Lewis acid catalyst.[3]
Experimental Protocol: Synthesis of Benzophenone Thiazole Derivatives
This protocol describes a two-step synthesis of benzophenone thiazole derivatives, which have shown promising anti-inflammatory activity.[9]
Step 1: Synthesis of Benzophenone Thiosemicarbazones
-
To a solution of the appropriately substituted benzophenone (1 equivalent) in methanol, add thiosemicarbazide (1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid.
-
Reflux the reaction mixture for 10 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, and collect the precipitated product by filtration.
-
Wash the product with cold methanol and dry under vacuum to obtain the corresponding benzophenone thiosemicarbazone.
Step 2: Cyclization to Form Thiazole Derivatives
-
Suspend the benzophenone thiosemicarbazone (1 equivalent) in isopropyl alcohol.
-
Add 2-bromoacetophenone (1.1 equivalents) to the suspension at room temperature.
-
Stir the reaction mixture for 4 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, filter the solid product, wash with isopropyl alcohol, and dry to yield the desired benzophenone thiazole derivative.[9]
Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Activity
The biological activity of benzophenone derivatives is highly dependent on the nature and position of substituents on the aryl rings.[3] A thorough understanding of these structure-activity relationships is crucial for the rational design of potent and selective drug candidates.
Key SAR Insights:
-
Halogenation: The introduction of halogen atoms (e.g., fluorine, chlorine, bromine) onto the benzophenone rings often leads to a significant increase in anticancer activity.[1] This is attributed to the formation of halogen bonds, which can enhance the binding affinity of the molecule to its target protein.[1]
-
Hydroxylation: The presence of hydroxyl groups, particularly mimicking natural analogues, is a common feature in many bioactive benzophenone derivatives.[3] Hydroxylation can influence solubility, metabolic stability, and target engagement.
-
Amine Side Chains: The incorporation of amine-containing side chains can enhance potency and introduce novel mechanisms of action.[1]
-
Hybridization with Other Moieties: Coupling the benzophenone scaffold with other pharmacophores, such as 1,3,4-oxadiazole or triazolothiadiazine, has been shown to yield compounds with good antimicrobial activity.[5]
Visualization of SAR:
Caption: Key structure-activity relationships of benzophenone derivatives.
Therapeutic Applications and Mechanisms of Action: A Multifaceted Scaffold
The benzophenone scaffold has been successfully exploited to develop drugs for a wide range of diseases, a testament to its ability to interact with diverse biological targets.
Anticancer Activity
Benzophenone derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms.[10]
-
Tubulin Polymerization Inhibition: A key mechanism of action for several anticancer benzophenones is the inhibition of microtubule polymerization.[10] These compounds often bind to the colchicine binding site on tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10] Phenstatin, a potent inhibitor of tubulin polymerization, is a notable example from this class.[10]
-
Enzyme Inhibition: Certain benzophenone derivatives exhibit anticancer activity by inhibiting specific enzymes crucial for cancer cell survival and proliferation.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay is used to determine if a compound interferes with the polymerization of tubulin into microtubules.[1]
-
Tubulin Preparation: Prepare purified tubulin and keep it on ice.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing tubulin, a polymerization buffer (e.g., containing GTP), and the test compound at various concentrations. A control with a known inhibitor like colchicine should be included.
-
Initiation of Polymerization: Initiate the polymerization reaction by warming the mixture to 37°C.
-
Turbidity Measurement: Monitor the increase in absorbance (turbidity) at 340 nm over time using a spectrophotometer. The increase in turbidity corresponds to microtubule formation.
-
Data Analysis: Compare the polymerization curves of the samples treated with the test compound to those of the controls to determine the inhibitory effect.[1]
Anti-inflammatory Activity
Natural and synthetic benzophenones are known for their anti-inflammatory properties.[3]
-
COX Inhibition: Some benzophenone derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[8][9] By inhibiting COX-1 and/or COX-2, these compounds reduce the production of prostaglandins, thereby alleviating inflammation.[9] Ketoprofen, a nonsteroidal anti-inflammatory drug (NSAID), features a benzophenone core.[9]
Antidiabetic Activity
Recent studies have highlighted the potential of benzophenone derivatives in the management of type 2 diabetes.
-
DPP-IV Inhibition: Benzophenone thio- and semicarbazone scaffolds have been identified as novel inhibitors of dipeptidyl peptidase-IV (DPP-IV).[11][12] Inhibition of DPP-IV increases the levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.[11]
-
α-Glucosidase Inhibition: Certain benzophenone O-glycosides have shown potent inhibitory activity against α-glucosidase, an enzyme responsible for the breakdown of carbohydrates in the intestine.[13] By inhibiting this enzyme, these compounds can delay glucose absorption and reduce postprandial hyperglycemia.[13]
Neuroprotective Activity
Benzophenone-based derivatives are being explored for the treatment of neurodegenerative diseases like Alzheimer's disease.
-
Dual Inhibition of Acetylcholinesterase and Aβ Aggregation: Researchers have designed benzophenone derivatives that can dually inhibit acetylcholinesterase (AChE) and AChE-induced β-amyloid (Aβ) aggregation.[14] These compounds interact with both the catalytic and peripheral anionic sites of AChE, offering a multi-target approach to combatting Alzheimer's pathology.[14]
Antiviral and Antimicrobial Activities
The benzophenone scaffold is also found in compounds with antiviral and antimicrobial properties.[3][4] For instance, derivatives incorporating moieties like 1,3,4-oxadiazole-2-(3H)thione and triazolothiadiazine have demonstrated good antimicrobial activity.[5]
Bioisosteric Replacements: Evolving the Scaffold
While the benzophenone core is a valuable pharmacophore, medicinal chemists are continually exploring bioisosteric replacements to modulate physicochemical properties, improve metabolic stability, and discover novel intellectual property.[15] Bioisosterism involves substituting a part of a molecule with a chemically different group that produces a similar biological response.[16]
Aryl difluoromethyl bicyclopentanes (ADBs) have recently been reported as a bioisosteric replacement for the benzoyl group within the benzophenone scaffold.[15][17] This replacement can lead to improved pharmacokinetic properties.[15]
Drug Development Workflow: From Synthesis to In Vivo Studies
The development of a benzophenone-based drug candidate follows a structured workflow, integrating chemical synthesis with a cascade of biological assays.
Caption: A typical drug development workflow for benzophenone analogs.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drug candidates.[1]
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the benzophenone derivatives and incubate for a specific period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.[1]
Conclusion and Future Perspectives
The benzophenone scaffold continues to be a remarkably fruitful starting point for the discovery of new drugs.[2][3] Its structural simplicity, synthetic accessibility, and inherent biological relevance ensure its enduring legacy in medicinal chemistry. Future research will likely focus on the development of more selective and potent derivatives through advanced synthetic methodologies and a deeper understanding of their interactions with biological targets. The exploration of novel bioisosteric replacements will further expand the chemical space around this privileged core, paving the way for the next generation of benzophenone-based therapeutics.
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Methodological & Application
Application Note: A Comprehensive Guide to the Friedel-Crafts Synthesis of Benzophenones
Introduction: The Enduring Relevance of Friedel-Crafts Acylation in Ketone Synthesis
The Friedel-Crafts acylation, a cornerstone of organic synthesis discovered by Charles Friedel and James Crafts in 1877, remains a highly relevant and powerful method for the formation of carbon-carbon bonds.[1][2] This electrophilic aromatic substitution reaction provides a direct route to aryl ketones, which are pivotal intermediates in the manufacturing of pharmaceuticals, agrochemicals, and fine chemicals.[3] Specifically, the synthesis of benzophenones and its derivatives through this method is of significant industrial and academic importance.
This application note provides a detailed experimental protocol for the synthesis of benzophenone via the Friedel-Crafts acylation of benzene with benzoyl chloride, utilizing aluminum chloride as a Lewis acid catalyst. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step procedure, discuss crucial safety considerations, and provide a framework for the synthesis of substituted benzophenones.
Reaction Mechanism: The Role of the Acylium Ion
The Friedel-Crafts acylation proceeds through the generation of a highly electrophilic acylium ion.[4] The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), plays a crucial role by coordinating with the chlorine atom of the acyl chloride (benzoyl chloride in this case), which facilitates the cleavage of the C-Cl bond to form the resonance-stabilized acylium ion.[2][5]
This potent electrophile is then attacked by the electron-rich π-system of the aromatic ring (benzene), leading to the formation of a cyclohexadienyl cation intermediate, also known as an arenium ion.[2][6] Aromaticity is subsequently restored through the deprotonation of the arenium ion by the AlCl₄⁻ species, regenerating the AlCl₃ catalyst and yielding the final benzophenone product.[4] A key feature of the Friedel-Crafts acylation is that the ketone product is less reactive than the starting aromatic compound, thus preventing further acylation reactions.[7][8]
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of benzophenone.
Detailed Experimental Protocol: Synthesis of Benzophenone
This protocol details the synthesis of benzophenone from benzene and benzoyl chloride.
Materials and Reagents
-
Benzene (anhydrous)
-
Benzoyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Crushed ice
Apparatus
-
Round-bottom flask (250 mL)
-
Reflux condenser with a drying tube (e.g., CaCl₂)
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for distillation or recrystallization
Safety Precautions
-
Benzene is a known carcinogen and is highly flammable. All operations involving benzene must be conducted in a well-ventilated fume hood.
-
Anhydrous aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. Handle with care in a dry environment, and avoid inhalation of dust.[3][9]
-
Benzoyl chloride is corrosive and a lachrymator. It should be handled in a fume hood.
-
The reaction generates hydrogen chloride (HCl) gas, which is corrosive and toxic. Ensure the apparatus is properly vented.[3]
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Reaction Procedure
-
Reaction Setup: Assemble a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a drying tube, and an addition funnel. Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid catalyst.[10]
-
Charging the Flask: In a fume hood, add anhydrous aluminum chloride (1.3 equivalents) to the round-bottom flask. To this, add anhydrous dichloromethane (100 mL) and cool the resulting suspension to 0-5 °C using an ice bath.
-
Addition of Benzoyl Chloride: Dissolve benzoyl chloride (1.0 equivalent) in anhydrous benzene (2.0 equivalents) and add this solution to the addition funnel.
-
Initiation of Reaction: Add the benzene-benzoyl chloride solution dropwise to the stirred suspension of aluminum chloride over approximately 30 minutes. The reaction is exothermic, and a slow addition rate is crucial to maintain the temperature below 10 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]
Workup and Purification
-
Quenching the Reaction: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[3][10] This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: The crude benzophenone can be purified by either vacuum distillation or recrystallization from a suitable solvent such as ethanol or petroleum ether.
Synthesis of Substituted Benzophenones
The Friedel-Crafts acylation is a versatile method for the synthesis of a wide array of substituted benzophenones. The regioselectivity of the reaction is governed by the nature of the substituents on the aromatic ring. Electron-donating groups (e.g., alkyl, alkoxy) are activating and ortho-, para-directing, while electron-withdrawing groups (e.g., nitro, carbonyl) are deactivating and meta-directing.
| Aromatic Substrate | Acylating Agent | Catalyst (equiv.) | Solvent | Temp (°C) | Time (h) | Major Product(s) | Expected Yield (%) |
| Toluene | Benzoyl Chloride | AlCl₃ (1.2) | Dichloromethane | 0 to RT | 2-3 | 4-Methylbenzophenone | 75-85 |
| Anisole | Benzoyl Chloride | AlCl₃ (1.2) | Dichloromethane | 0 to RT | 1-2 | 4-Methoxybenzophenone | 80-90 |
| Bromobenzene | Benzoyl Chloride | AlCl₃ (1.2) | Carbon Disulfide | RT | 3-4 | 4-Bromobenzophenone[11] | 60-70 |
| Benzene | 4-Chlorobenzoyl Chloride | AlCl₃ (1.2) | Dichloromethane | 0 to RT | 2-3 | 4-Chlorobenzophenone | 70-80 |
Note: The reaction conditions provided in the table are illustrative and may require optimization for specific substrates and scales.
Troubleshooting and Considerations
-
Low Yield: A common issue is low yield, which can often be attributed to catalyst deactivation by moisture.[10] Ensuring strictly anhydrous conditions is paramount. Deactivated aromatic substrates, such as those with strongly electron-withdrawing groups, may require more forceful reaction conditions or alternative synthetic routes.
-
Polysubstitution: While the ketone product is deactivating, highly activated aromatic rings may undergo polysubstitution. Using a 1:1 stoichiometry of the aromatic substrate to the acylating agent can help minimize this.
-
Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation often requires more than a stoichiometric amount of the Lewis acid catalyst.[1] This is because the product ketone forms a complex with the Lewis acid, rendering it inactive.[1]
Conclusion
The Friedel-Crafts synthesis of benzophenones is a robust and adaptable method that is fundamental to modern organic synthesis. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can efficiently produce a diverse range of aryl ketones. The protocol detailed herein provides a solid foundation for the successful synthesis of benzophenone and its derivatives, empowering further research and development in the chemical and pharmaceutical sciences.
References
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- Sigma-Aldrich. (n.d.).
- Vedantu. (n.d.). How to convert benzene to benzophenone class 11 chemistry CBSE. Retrieved January 18, 2026.
- Pearson. (2024, July 15). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. Retrieved January 18, 2026.
- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved January 18, 2026.
- BenchChem. (n.d.). Application Notes and Protocols for Friedel-Crafts Acylation using Valeryl Chloride. Retrieved January 18, 2026.
- Clark, J. (2023, January 22). The Friedel-Crafts Acylation of Benzene. Chemistry LibreTexts. Retrieved January 18, 2026.
- University of Michigan. (n.d.).
- Organic Letters. (2023, August 29). Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule.
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- Organic Chemistry Portal. (n.d.).
- Journal of Chemical Education. (n.d.). Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction.
- Oregon State University. (2014, March 30). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. Retrieved January 18, 2026.
- ECHEMI. (n.d.). Synthesis of benzophenone. Retrieved January 18, 2026.
- Sci-Hub. (1970). Synthesis of benzophenones: anomalous Friedel–Crafts reactions. J. Chem. Soc. C. Retrieved January 18, 2026.
- Scribd. (n.d.). 4-Bromobenzophenone by Friedel-Craft Reaction. Retrieved January 18, 2026.
- BenchChem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions. Retrieved January 18, 2026.
- Sciencemadness Discussion Board. (2014, October 31). Preparation of Benzophenone. Retrieved January 18, 2026.
- Academia.edu. (2015, May 25). Synthesis and Characterization of 4-Ethylbenzophenone. Retrieved January 18, 2026.
- ResearchGate. (n.d.). The results of Friedel-Crafts reactions between benzene and benzoyl chloride in different solvents. Retrieved January 18, 2026.
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Application Notes and Protocols: 2,5-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone in Organic Synthesis
Introduction: Unveiling the Synthetic Potential of a Versatile Benzophenone Derivative
2,5-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone is a specialized organic compound featuring a benzophenone core. The benzophenone scaffold is a cornerstone in medicinal chemistry, present in numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2]. This particular derivative is distinguished by two key substitutions: a 2,5-dimethylphenyl group and a 4'-(1,3-dioxolan-2-yl)phenyl group. The dioxolane moiety serves as a protecting group for a formyl (aldehyde) functionality, which imparts significant strategic value in multi-step organic synthesis.
These application notes provide a comprehensive guide to the synthesis and utility of this compound. We will delve into detailed protocols for its preparation, its primary application as a precursor to 2,5-Dimethyl-4'-formylbenzophenone, and further synthetic transformations that leverage its unique structural features. The causality behind experimental choices and self-validating protocols are emphasized to ensure scientific integrity and practical applicability in a research and development setting.
PART 1: Synthesis of this compound
The most direct and industrially scalable method for the synthesis of diaryl ketones like this compound is the Friedel-Crafts acylation[3][4][5]. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst.
Reaction Scheme: Friedel-Crafts Acylation
Sources
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Application Notes & Protocols: 2,5-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone as a High-Efficiency Type II Photoinitiator
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2,5-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone as a Type II photoinitiator. Benzophenone and its derivatives are a cornerstone of ultraviolet (UV) curing and photopolymerization technologies, valued for their efficiency and cost-effectiveness.[1] This specific derivative offers the classic benzophenone chromophore for efficient radical generation, modified with dimethyl substitution to enhance solubility and a unique dioxolane moiety. The dioxolane group, a protected aldehyde, presents novel opportunities for dual-curing mechanisms or post-polymerization functionalization, adding a layer of versatility not found in standard benzophenone. This guide details the fundamental mechanism of action, provides detailed experimental protocols for its use in free-radical polymerization, and discusses potential advanced applications.
Core Concepts & Rationale for Use
This compound belongs to the Type II class of photoinitiators. Unlike Type I initiators that undergo direct photo-cleavage to form radicals, Type II initiators require a co-initiator or synergist to generate initiating species through a hydrogen abstraction mechanism upon UV irradiation.[2][3] This mechanism makes them particularly effective in various monomer and oligomer systems.
1.1. Chemical Structure
The structure combines a classic benzophenone core with two key modifications:
-
2,5-Dimethyl Substitution: These methyl groups on one of the phenyl rings can increase the molecule's solubility in nonpolar acrylate or methacrylate monomer systems and can influence the photophysical properties.
-
4'-(1,3-dioxolan-2-YL) Group: This is an acetal functional group, which serves as a protecting group for a benzaldehyde. This latent functionality is stable under polymerization conditions but can be cleaved post-polymerization to reveal a reactive aldehyde, opening pathways for secondary modifications.
Caption: Type II photoinitiation mechanism via hydrogen abstraction.
Application Protocols
3.1. General Protocol for UV-Induced Free-Radical Polymerization of an Acrylate Formulation
This protocol describes a standard procedure for evaluating the curing performance of this compound in a common acrylate resin blend.
A. Materials and Reagents
| Component | Example Product | Purpose | Typical Concentration |
| Photoinitiator | This compound | Radical Source | 0.5 - 4.0 wt% |
| Co-initiator | Ethyl-4-(dimethylamino)benzoate (EDB) or Triethanolamine (TEA) | Hydrogen Donor | 1.0 - 5.0 wt% |
| Oligomer | Bisphenol A epoxy diacrylate (EBECRYL® 605) | Polymer backbone | 40 - 60 wt% |
| Monomer | Tri(propylene glycol) diacrylate (TPGDA) | Reactive diluent | 40 - 60 wt% |
B. Experimental Procedure
-
Formulation Preparation:
-
In an amber vial to protect from ambient light, weigh the desired amounts of the oligomer and monomer.
-
Gently warm the mixture to 50-60°C on a hot plate with magnetic stirring to reduce viscosity.
-
Add the co-initiator and stir until fully dissolved.
-
Add the this compound and continue stirring in the dark until the formulation is completely homogeneous.
-
-
Sample Application:
-
Apply the liquid formulation onto a substrate (e.g., glass, metal, or plastic) using a wire-wound bar or spin coater to achieve a consistent film thickness (e.g., 50 µm).
-
-
UV Curing:
-
Place the coated substrate under a medium-pressure mercury arc lamp or a UV-LED lamp with an appropriate wavelength (e.g., 365 nm).
-
Expose the sample to a controlled dose of UV radiation. The required dose will depend on the lamp intensity, film thickness, and initiator concentration. A typical intensity is 100 mW/cm².
-
-
Curing Assessment:
-
Tack-Free Test: Immediately after curing, gently touch the surface with a cotton swab. A tack-free surface indicates a high degree of surface cure.
-
Solvent Rub Test: Rub the cured film with a cloth soaked in a solvent like acetone or MEK. The number of double rubs required to break through the film is a measure of cure and crosslink density.
-
FTIR Spectroscopy: Monitor the disappearance of the acrylate C=C double bond peak (typically around 810 cm⁻¹) to quantify the degree of conversion. [4]
-
Caption: Experimental workflow for UV photopolymerization.
3.2. Protocol for Characterizing Curing Kinetics via Photo-DSC
Photo-Differential Scanning Calorimetry (Photo-DSC) is an essential tool for determining the polymerization rate and conversion by measuring the heat released during the exothermic polymerization reaction. [5]
-
Sample Preparation: Place a small, precise amount of the liquid formulation (5-10 mg) into a transparent DSC sample pan.
-
Instrument Setup: Place the pan in the DSC cell. Set the instrument to an isothermal temperature (e.g., 25°C).
-
Analysis:
-
Allow the sample to equilibrate thermally.
-
Open the instrument's UV light shutter to irradiate the sample with a known intensity.
-
Record the heat flow as a function of time. The area under the resulting exothermic peak is proportional to the total conversion. The peak height is proportional to the maximum rate of polymerization.
-
-
Data Interpretation: The total heat evolved (ΔHₚ) can be compared to the theoretical heat of polymerization for the specific monomer (ΔH°ₚ) to calculate the degree of conversion.
Advanced Applications: The Dioxolane Advantage
The 4'-(1,3-dioxolan-2-YL) group is a stable acetal that can be hydrolyzed under acidic conditions to yield a benzaldehyde. This opens up possibilities for advanced applications beyond simple photopolymerization.
-
Dual-Cure Systems: A formulation could first be cured via UV light, and then a secondary cure or functionalization could be triggered by exposure to an acidic environment, which would deprotect the aldehyde for subsequent chemistry (e.g., reaction with amines or hydrazides).
-
Post-Polymerization Surface Modification: A cured polymer film or 3D-printed object will have these protected aldehyde groups distributed throughout its matrix. Selective surface treatment with an acid could expose aldehyde functionalities only on the surface, allowing for the covalent attachment of biomolecules, dyes, or other functional coatings.
Safety & Handling
Benzophenone and its derivatives require careful handling. Users must consult the full Safety Data Sheet (SDS) before use. [6][7][8][9][10]
| Hazard Category | Precautionary Measures |
|---|---|
| Handling | Use in a well-ventilated area or fume hood. Avoid generating dust. Keep away from heat, sparks, and open flames. [7][8] |
| Personal Protective Equipment (PPE) | Wear safety goggles with side-shields, chemical-resistant gloves (e.g., butyl rubber), and a lab coat. [7][10] |
| Health Hazards | Suspected of causing cancer. May cause skin and eye irritation. Do not ingest or inhale. [9] |
| Storage | Store in a cool, dry, dark place in a tightly sealed container. Store locked up. [7][9] |
| Disposal | Dispose of contents/container in accordance with local, regional, and national regulations. Avoid release to the environment. [7][9]|
References
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- BenchChem. (n.d.).
- Dakenchem. (n.d.). The Role of Photoinitiators in UV Curing: A Deep Dive with Benzophenone. Dakenchem.
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- ResearchGate. (n.d.). Synthesis and photoinitiating behavior of benzophenone-based polymeric photoinitiators used for UV curing coatings.
- National Center for Biotechnology Information. (n.d.).
- Redox. (2025).
- Fisher Scientific. (2010).
- Global Safety Management, Inc. (2015).
- Sciencelab.com. (2005). Material Safety Data Sheet - Benzophenone MSDS. Sciencelab.com.
- ResearchGate. (n.d.). Photoinitiating characteristics of benzophenone derivatives as new initiators in the photocrosslinking of polyethylene.
- Carl ROTH. (2025).
- National Center for Biotechnology Information. (n.d.). Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. PMC.
- Chemical Research in Chinese Universities. (2011). Photoinitiating Characteristics of Benzophenone Derivatives as Type II Macromolecular Photoinitiators Used for UV Curable Resin. Chemical Research in Chinese Universities.
- National Center for Biotechnology Information. (n.d.).
- The Royal Society of Chemistry. (2024).
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- ChemicalBook. (n.d.). This compound. ChemicalBook.
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Application Notes & Protocols: 1,3-Dioxolane Protecting Group Chemistry
Strategic Imperative: The Role of Carbonyl Protection
In the intricate landscape of multi-step organic synthesis, the carbonyl group of aldehydes and ketones presents a significant challenge. Its electrophilic carbon is a prime target for a vast array of nucleophiles, including hydrides, organometallics, and enolates.[1][2] While this reactivity is often desired, it becomes a liability when transformations are required elsewhere in a molecule. The strategic masking, or "protection," of a carbonyl group is therefore a cornerstone of modern synthetic chemistry, enabling chemists to prevent unwanted side reactions.[3][4]
Among the arsenal of carbonyl protecting groups, the 1,3-dioxolane, a cyclic acetal, is a preeminent choice.[5] Formed from the reaction of a carbonyl compound with ethylene glycol, it offers a robust shield that is stable to a wide range of reaction conditions yet can be removed reliably and selectively.[6] This document provides an in-depth guide to the chemistry, application, and protocols for utilizing the 1,3-dioxolane moiety in a research and development setting.
The Chemistry of Protection: Acid-Catalyzed Acetalization
The formation of a 1,3-dioxolane is a reversible, acid-catalyzed reaction.[5] Understanding the mechanism is critical for optimizing reaction conditions and troubleshooting. The process is governed by Le Châtelier's principle; to drive the reaction to completion, the water generated as a byproduct must be removed.[7][8]
Mechanism of 1,3-Dioxolane Formation:
-
Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (e.g., p-toluenesulfonic acid, TsOH), which significantly increases the electrophilicity of the carbonyl carbon.[9][10]
-
Nucleophilic Attack: One of the hydroxyl groups of ethylene glycol acts as a nucleophile, attacking the activated carbonyl carbon.
-
Hemiacetal Formation: A proton transfer step yields a hemiacetal intermediate.[11]
-
Elimination of Water: The second hydroxyl group is protonated, converting it into a good leaving group (H₂O). The departure of water is assisted by the lone pair of electrons on the remaining oxygen, forming a resonance-stabilized oxonium ion.[10]
-
Intramolecular Cyclization: The tethered hydroxyl group of the hemiacetal attacks the oxonium ion in a rapid intramolecular step, forming the five-membered dioxolane ring.[12]
-
Regeneration of Catalyst: Deprotonation of the resulting oxonium ion regenerates the acid catalyst and yields the final 1,3-dioxolane product.
A standard and highly effective method for removing water is azeotropic distillation using a Dean-Stark apparatus, typically with toluene or benzene as the solvent.[7][13] Alternative methods include the use of chemical dehydrating agents like molecular sieves.[14]
Application Protocol I: Protection of Cyclohexanone
This protocol details a standard, field-proven procedure for the protection of a model ketone, cyclohexanone, using ethylene glycol and a catalytic amount of p-toluenesulfonic acid (TsOH) with azeotropic water removal.
Materials:
-
Cyclohexanone (1.0 equiv)
-
Ethylene glycol (1.5 equiv)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.01-0.02 equiv)
-
Toluene (approx. 2 mL per mmol of cyclohexanone)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
Equipment:
-
Round-bottom flask
-
Dean-Stark trap and reflux condenser
-
Heating mantle with stirrer
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, Dean-Stark trap, and reflux condenser, add cyclohexanone (e.g., 10.0 g, 102 mmol), toluene (200 mL), and ethylene glycol (8.5 mL, 153 mmol).[5]
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.2 g, 1 mmol).[5]
-
Azeotropic Distillation: Heat the mixture to a vigorous reflux. The toluene-water azeotrope will begin to distill, and water will collect in the arm of the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).
-
Scientist's Note: The theoretical amount of water for this example is ~1.8 mL. The collection of the correct volume of water is a primary indicator of reaction completion.
-
-
Monitoring the Reaction: Follow the disappearance of the cyclohexanone spot and the appearance of the higher-Rf product spot by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase).
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (to neutralize the acid catalyst), water, and brine.
-
Purification and Characterization: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product is often pure enough for subsequent steps. If necessary, purify further by flash column chromatography. Confirm the structure of the product, 1,4-dioxaspiro[4.5]decane, by ¹H NMR, ¹³C NMR, and IR spectroscopy.
The Chemistry of Deprotection: Acid-Catalyzed Hydrolysis
The removal of the 1,3-dioxolane group is essentially the reverse of the protection mechanism.[9] It is an acid-catalyzed hydrolysis that regenerates the carbonyl and ethylene glycol. The reaction is driven to completion by the presence of a large excess of water.[8] This acid-lability is the key to the dioxolane's utility, as it can be cleaved under conditions that leave many other protecting groups intact.[6]
Application Protocol II: Deprotection of 1,4-Dioxaspiro[4.5]decane
This protocol describes the hydrolysis of the previously synthesized dioxolane to regenerate cyclohexanone.
Materials:
-
1,4-Dioxaspiro[4.5]decane (1.0 equiv)
-
Acetone and Water (typically a 4:1 to 10:1 mixture)
-
Aqueous Hydrochloric Acid (e.g., 2M HCl) or p-Toluenesulfonic acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate or Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with stir bar
-
Separatory funnel
-
Rotary evaporator
-
TLC apparatus
Procedure:
-
Reaction Setup: Dissolve the 1,4-dioxaspiro[4.5]decane (e.g., 5.0 g, 35 mmol) in a mixture of acetone (50 mL) and water (10 mL) in a round-bottom flask.[5]
-
Acid Addition: Add a catalytic amount of 2M hydrochloric acid (e.g., 2 mL).[5] Alternatively, a catalytic amount of TsOH can be used.[6]
-
Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by TLC, observing the disappearance of the starting material and the reappearance of the lower-Rf cyclohexanone spot. The reaction is typically complete within 1-6 hours. Gentle heating (40-50 °C) can be used to accelerate the process if needed.[5][6]
-
Workup: Once the reaction is complete, neutralize the acid by the careful addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extraction: Remove the bulk of the acetone under reduced pressure. Extract the remaining aqueous layer three times with an organic solvent like ethyl acetate.
-
Purification and Characterization: Combine the organic layers and wash with brine. Dry the solution over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield cyclohexanone. Confirm purity and identity via spectroscopic methods.
Orthogonality and Stability: A Researcher's Guide
The strategic power of the 1,3-dioxolane lies in its stability under a wide range of conditions, making it "orthogonal" to many other functional groups and protecting groups.[15][16] Orthogonal protection allows for the selective removal of one protecting group without affecting others, a critical strategy in complex synthesis.[6][17]
| Reagent / Condition Class | Stability of 1,3-Dioxolane | Comments |
| Strong Bases (e.g., NaOH, KOtBu) | Stable | Acetal linkages are ether-like and inert to bases.[12] |
| Nucleophiles (e.g., Grignard, Organolithiums) | Stable | The acetal carbon is not electrophilic. This allows for reactions like Grignard additions to esters in the presence of a protected ketone.[1][2] |
| Hydride Reducing Agents (e.g., LiAlH₄, NaBH₄) | Stable | Unreactive towards hydride reduction, enabling selective reduction of other functional groups like esters or amides.[3][4] |
| Most Oxidizing Agents (e.g., PCC, PDC, MnO₂) | Stable | Generally stable to common chromium-based and manganese-based oxidants.[7] |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Stable | Stable under typical hydrogenation conditions used for reducing alkenes or alkynes. |
| Aqueous/Anhydrous Acid (e.g., HCl, H₂SO₄, TsOH) | Labile | Readily cleaved by acid-catalyzed hydrolysis. This is the primary method of deprotection.[6][12] |
| Strong Lewis Acids | Labile | Can be cleaved by strong Lewis acids, sometimes used for deprotection under non-aqueous conditions.[7] |
Visualizing the Workflow and Mechanism
To better illustrate the strategic application and underlying chemistry, the following diagrams are provided.
Workflow Diagram
Caption: Strategic workflow for using a 1,3-dioxolane protecting group.
Mechanism Diagram
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Introduction: The Versatility and Importance of the Benzophenone Scaffold
An Application Guide to the Synthesis of Benzophenone Derivatives
Prepared by: Gemini, Senior Application Scientist
The benzophenone core, characterized by a carbonyl group bridging two phenyl rings, is a privileged scaffold in chemical science. Its unique photochemical properties make it an indispensable component in applications ranging from photoinitiators for polymer curing and inks to UV-screening agents in cosmetics and plastics.[1] In the realm of drug development, benzophenone derivatives are integral to the synthesis of a wide array of bioactive molecules, exhibiting anti-inflammatory, anti-tumor, and other therapeutic properties.[2][3]
This application note provides researchers, scientists, and drug development professionals with a detailed guide to the primary synthetic routes for accessing benzophenone derivatives. We will delve into the mechanistic underpinnings, provide field-tested protocols, and discuss the strategic advantages and limitations of each methodology, ensuring a robust understanding of the causality behind experimental choices.
Methodology 1: Friedel-Crafts Acylation
The Friedel-Crafts acylation is arguably the most traditional and reliable method for constructing the benzophenone skeleton.[4] It is an electrophilic aromatic substitution reaction where an aromatic ring attacks an acylium ion, typically generated from a benzoyl chloride or benzoic anhydride in the presence of a strong Lewis acid catalyst.[5][6][7]
Principle and Mechanism
The causality of the reaction hinges on the generation of a potent electrophile, the acylium ion. A Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), coordinates to the carbonyl oxygen of the acyl chloride.[8][9] This coordination polarizes the carbon-chlorine bond, facilitating its cleavage to form a resonance-stabilized acylium ion. The electron-rich aromatic ring then acts as a nucleophile, attacking the acylium ion to form a sigma complex (also known as an arenium ion). Finally, a weak base (like the AlCl₄⁻ complex) abstracts a proton from the ring, restoring aromaticity and yielding the benzophenone product. The ketone product readily complexes with the Lewis acid, necessitating a stoichiometric amount of the catalyst and a subsequent aqueous workup to liberate the final product.
Caption: Grignard pathway to benzophenone derivatives.
Experimental Protocol: Synthesis of Triphenylmethanol via Benzophenone
While the direct synthesis of benzophenone via Grignard is common, a frequent undergraduate experiment is the synthesis of triphenylmethanol from benzophenone, which perfectly illustrates the reactivity. [10]A modified procedure targeting the benzophenone itself is detailed below, often utilizing a continuous flow microreactor in modern industrial settings to control conditions precisely. [11] Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Benzoyl chloride
-
Iodine crystal (as initiator)
-
3M HCl solution
Procedure:
-
Glassware Preparation: All glassware must be oven-dried overnight and assembled while hot under an inert atmosphere (nitrogen or argon) to exclude moisture.
-
Grignard Reagent Formation: Place magnesium turnings in a three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet. Add a small crystal of iodine. Add a small portion of a bromobenzene solution in anhydrous ether via the dropping funnel. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After addition is complete, reflux for an additional 30-60 minutes to ensure complete formation of the reagent.
-
Reaction with Acyl Chloride: Cool the freshly prepared Grignard reagent in an ice bath. In a separate flask, prepare a solution of benzoyl chloride in anhydrous ether. Add the benzoyl chloride solution dropwise to the cold, stirring Grignard reagent. Maintain the temperature below 0 °C throughout the addition.
-
Quenching: After the addition is complete, stir the mixture for an additional hour at room temperature. Then, cool the flask again in an ice bath and quench the reaction by slowly adding 3M HCl solution dropwise. [10]5. Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with two portions of ether. Combine all organic layers.
-
Purification: Wash the combined organic layers with water and then brine. Dry over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator. The resulting crude product can be purified by column chromatography or recrystallization.
Causality and Trustworthiness:
-
Anhydrous Conditions: The Grignard reagent is a strong base and will be quenched by any protic source (like water), terminating the reaction. The use of oven-dried glassware and anhydrous solvents is non-negotiable for success. [12][10]* Low Temperature: Adding the acyl chloride to the Grignard reagent at low temperatures is crucial to prevent the secondary reaction of the newly formed benzophenone with another molecule of the Grignard reagent.
Methodology 3: Oxidation of Diphenylmethane
An alternative synthetic logic is to start with a precursor already containing the diphenylmethyl skeleton and oxidize the central methylene bridge to a carbonyl group. This approach avoids the use of harsh Lewis acids and can be a "greener" alternative depending on the choice of oxidant. [13]
Principle and Mechanism
The oxidation of the benzylic C-H bonds of diphenylmethane can be achieved using various oxidizing agents. Classical methods have employed strong oxidants like chromic acid (CrO₃) or nitric acid. [6][14][15]However, these reagents generate significant toxic waste. Modern protocols focus on more environmentally benign systems, such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) in the presence of a solid, reusable catalyst. [13][16]For example, cobalt-doped mesoporous silica (Co/MCM-41) has been shown to be a highly selective catalyst for the oxidation of diphenylmethane to benzophenone using 30% H₂O₂ as the oxidant. [13]The catalyst facilitates the activation of the oxidant and mediates the selective oxidation of the methylene group to the ketone, often via a radical mechanism.
Caption: General workflow for catalytic oxidation.
Experimental Protocol: Catalytic Oxidation using H₂O₂
This protocol is based on the highly selective method developed by Kumar et al. [13] Materials:
-
Diphenylmethane
-
Co/MCM-41 catalyst
-
30% Hydrogen peroxide (H₂O₂)
-
Acetonitrile (solvent)
Procedure:
-
Setup: In a round-bottom flask equipped with a condenser and magnetic stirrer, add diphenylmethane, the Co/MCM-41 catalyst, and acetonitrile.
-
Reaction: Heat the mixture to reflux temperature (approx. 80 °C).
-
Oxidant Addition: Add 30% H₂O₂ dropwise to the refluxing mixture over a period of 30 minutes.
-
Monitoring: Continue refluxing and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Catalyst Recovery: Upon completion, cool the reaction mixture to room temperature. The solid Co/MCM-41 catalyst can be recovered by simple filtration. It can be washed, dried, and reused.
-
Workup: The filtrate is subjected to a standard aqueous workup to remove any residual H₂O₂. The organic solvent is then removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield pure benzophenone.
Causality and Advantages:
-
Catalyst Role: The Co/MCM-41 catalyst is essential for activating the H₂O₂ and enabling the selective oxidation at a reasonable rate. Without it, the reaction would be impractically slow.
-
Green Chemistry: This method is advantageous as it uses a relatively benign oxidant (H₂O₂) whose only byproduct is water, and the catalyst is heterogeneous and reusable, minimizing waste. [13]
Comparison of Synthetic Methods
| Feature | Friedel-Crafts Acylation | Grignard Reaction | Catalytic Oxidation |
| Starting Materials | Arene, Benzoyl Chloride | Aryl Halide, Mg, Benzoyl Chloride | Diphenylmethane |
| Key Reagent | Lewis Acid (e.g., AlCl₃) | Grignard Reagent (ArMgBr) | Oxidant (e.g., H₂O₂) + Catalyst |
| Typical Yields | Good to Excellent (60-90%) [17] | Moderate to Good (50-80%) [11] | Good to Excellent (>90%) [13] |
| Key Advantages | Reliable, well-established, good for symmetrical derivatives. [4] | Highly versatile for unsymmetrical derivatives. | "Greener" approach, reusable catalyst, mild conditions. [13] |
| Key Limitations | Stoichiometric Lewis acid required, harsh conditions, moisture sensitive. [9] | Extremely moisture sensitive, risk of over-addition, side products. [10] | Requires specific diphenylmethane precursor, catalyst synthesis needed. |
Purification and Characterization
Regardless of the synthetic route, the final product must be purified and its identity confirmed.
Purification
-
Recrystallization: This is a common technique for purifying solid crude products. The choice of solvent is critical; an ideal solvent dissolves the compound when hot but not when cold, while impurities remain soluble at all temperatures. Ethanol or hexane are often suitable for benzophenone derivatives. [17][18]* Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the method of choice. A solvent system (eluent) is selected based on TLC analysis to effectively separate the desired product from byproducts and starting materials. [19][20]* Distillation: For liquid benzophenones or solids with a low melting point, vacuum distillation can be an effective purification method. [17]
Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. The spectra provide information on the number and type of protons and carbons, confirming the successful formation of the desired structure. [2]* Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. A strong absorption band in the region of 1650-1670 cm⁻¹ is characteristic of the benzophenone carbonyl (C=O) stretch. [21]* Mass Spectrometry (MS): MS provides the molecular weight of the compound and fragmentation patterns that can help confirm its identity. [22]* Melting Point: A sharp melting point that matches the literature value is a strong indicator of the purity of a solid compound. [17][19]
References
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Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. (n.d.). MDPI. Retrieved from [Link]
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Continuous synthesis method of benzophenone compound. (n.d.). Patsnap Eureka. Retrieved from [Link]
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Synthesis and application of novel benzophenone photoinitiators. (2023). ResearchGate. Retrieved from [Link]
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Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.). University of California, Irvine. Retrieved from [Link]
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Synthesis of benzophenones via Friedel–Crafts reactions. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024). ResearchGate. Retrieved from [Link]
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Friedel-Crafts Acylation. (n.d.). Chemistry Steps. Retrieved from [Link]
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benzophenone. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
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Oxidation of diphenylmethane with chromic acid yields. (2023). Brainly.in. Retrieved from [Link]
- Preparation method for benzophenone compound. (n.d.). Google Patents.
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SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. (2014). Oregon State University. Retrieved from [Link]
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Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism. (n.d.). ResearchGate. Retrieved from [Link]
- Process for the preparation of benzophenone derivatives. (n.d.). Google Patents.
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Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. (n.d.). Pearson. Retrieved from [Link]
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Catalytic Friedel-Crafts Acylation of Aromatic Compounds. (1972). Angewandte Chemie International Edition. Retrieved from [Link]
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SYNTHESIS AND ANALYSIS OF BENZOPINACOL FROM BENZOPHENONE BY PHOTOREDUCTION IN GREEN CHEMISTRY. (2014). International Journal of Pharmaceutical and Dermal Research. Retrieved from [Link]
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Kinetics of the nitric acid oxidation of diphenylmethane to benzophenone. (n.d.). ACS Publications. Retrieved from [Link]
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The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts. Retrieved from [Link]
- Method for purifying and separating benzophenone. (n.d.). Google Patents.
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UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. (n.d.). ResearchGate. Retrieved from [Link]
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Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone. (2008). Asian Journal of Chemistry. Retrieved from [Link]
- New process for friedel-crafts reaction, and catalyst therefore. (n.d.). Google Patents.
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Grignard Reaction. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]
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Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. (n.d.). University of Delaware. Retrieved from [Link]
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Methods for the preparation of benzophenones derivatives. (n.d.). European Patent Office. Retrieved from [Link]
-
Synthesis, Crystal Structure and Characterization of Organic Nonlinear Optical Material Benzophenone for Spectroscopic and Optoelectronics Applications. (2024). World Scientific Publishing. Retrieved from [Link]
-
Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. (2021). MDPI. Retrieved from [Link]
-
Highly Selective Oxidation of Diphenylmethane to Benzophenone over Co/MCM-41. (n.d.). Bulletin of the Korean Chemical Society. Retrieved from [Link]
-
Spectroscopic analysis and theoretical comparison of the reactivity of 6-amino- 3(R)benzophenone reactions with acetylacetone. (2024). Research Square. Retrieved from [Link]
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Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. (n.d.). MDPI. Retrieved from [Link]
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The oxidation of diphenylmethane to benzophenone with TBHP. (n.d.). ResearchGate. Retrieved from [Link]
-
Sample Preparation for Benzophenone Detection. (2023). Encyclopedia.pub. Retrieved from [Link]
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Application Notes: Strategic Utilization of 2,5-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone in Synthetic Chemistry
Introduction: A Bifunctional Building Block for Complex Molecule Synthesis
2,5-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone is a versatile synthetic intermediate characterized by two key functional domains: a diaryl ketone (benzophenone) core and a protected aldehyde (dioxolane). This unique combination makes it a valuable building block for researchers in medicinal chemistry and drug development. The benzophenone scaffold is a privileged structure found in numerous biologically active compounds, exhibiting a wide range of activities including anti-inflammatory, anticancer, and antiviral properties.[1][2][3][4][5] The dioxolane moiety serves as a robust protecting group for a formyl group, which can be selectively unmasked under acidic conditions to participate in a variety of subsequent transformations.[6][7]
These application notes provide a comprehensive guide to the strategic use of this compound, focusing on its role as a precursor to complex molecular architectures. We will explore the reactivity of both the benzophenone core and the latent aldehyde, with detailed protocols for key transformations.
Core Structural Features and Reactivity Profile
The synthetic utility of this compound stems from the orthogonal reactivity of its principal functional groups. The benzophenone ketone is susceptible to nucleophilic attack and reduction, while the dioxolane is stable under a wide range of non-acidic conditions, including basic, nucleophilic, and many oxidative and reductive environments.[8] This allows for selective manipulation of the ketone without affecting the protected aldehyde. Conversely, the aldehyde can be revealed through acidic hydrolysis, enabling a host of carbonyl-specific reactions.
PART 1: Transformations Involving the Benzophenone Core
The diaryl ketone of this compound is a primary site for synthetic elaboration. The electron-withdrawing nature of the carbonyl group also influences the reactivity of the aromatic rings in electrophilic substitution reactions.
Reduction of the Carbonyl Group
The reduction of the benzophenone ketone to a secondary alcohol (a diphenylmethanol derivative) is a fundamental transformation that can introduce a new stereocenter and alter the three-dimensional structure of the molecule.
Causality of Experimental Choices: Sodium borohydride (NaBH₄) is a mild reducing agent suitable for the selective reduction of ketones in the presence of less reactive functional groups. The use of an alcoholic solvent like methanol or ethanol facilitates the reaction by protonating the intermediate alkoxide.
Protocol 1: Reduction to methanol
| Parameter | Condition | Rationale |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Mild and selective for ketones. |
| Solvent | Methanol (MeOH) | Protic solvent to facilitate the reaction. |
| Temperature | 0 °C to Room Temperature | Controls the reaction rate and minimizes side reactions. |
| Work-up | Aqueous Ammonium Chloride (NH₄Cl) | Quenches excess NaBH₄ and neutralizes the reaction mixture. |
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq) in methanol (10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to 0 °C and slowly add saturated aqueous ammonium chloride solution to quench the excess NaBH₄.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude product.
-
Purify by column chromatography on silica gel if necessary.
PART 2: Unmasking and Utilizing the Latent Aldehyde
A key application of this building block involves the deprotection of the dioxolane to reveal the 4'-formyl group. This transformation is central to its use in the synthesis of the antihypertensive drug Telmisartan.[9][10]
Deprotection of the Dioxolane Group
The acid-catalyzed hydrolysis of the cyclic acetal regenerates the carbonyl group. The choice of acid and reaction conditions can be tailored to the sensitivity of other functional groups in the molecule.[6][11]
Causality of Experimental Choices: A dilute solution of a strong acid like hydrochloric acid (HCl) in a mixture of an organic solvent and water is typically effective for dioxolane deprotection. Acetone is often used as a co-solvent to ensure miscibility.[6]
Protocol 2: Synthesis of 4'-Formyl-2,5-dimethylbenzophenone
| Parameter | Condition | Rationale |
| Reagent | 2M Hydrochloric Acid (HCl) | Acid catalyst for hydrolysis. |
| Solvent | Acetone/Water | Ensures miscibility and provides water for the hydrolysis reaction. |
| Temperature | Room Temperature | Mild conditions sufficient for deprotection. |
| Work-up | Saturated Sodium Bicarbonate (NaHCO₃) | Neutralizes the acid catalyst. |
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq) in a 5:1 mixture of acetone and water (12 mL per gram of substrate).
-
Add 2M hydrochloric acid (0.2 eq) dropwise to the stirring solution.
-
Stir the mixture at room temperature for 1-6 hours, monitoring the reaction progress by TLC.[6]
-
Upon completion, carefully add saturated aqueous sodium bicarbonate solution until gas evolution ceases to neutralize the acid.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
The resulting 4'-Formyl-2,5-dimethylbenzophenone is often of sufficient purity for subsequent steps, but can be purified by recrystallization or column chromatography if needed.
Downstream Reactions of the Unmasked Aldehyde: Reductive Amination
Once deprotected, the resulting 4'-formyl-2,5-dimethylbenzophenone can undergo a wide range of aldehyde-specific reactions. Reductive amination is a powerful method for forming C-N bonds.
Causality of Experimental Choices: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent for the iminium ion intermediate formed in reductive amination, and it is compatible with a wide range of functional groups. Dichloroethane (DCE) is a common solvent for this reaction.
Protocol 3: Reductive Amination with a Primary Amine
| Parameter | Condition | Rationale |
| Substrates | 4'-Formyl-2,5-dimethylbenzophenone, Primary Amine | Formation of the desired amine product. |
| Reducing Agent | Sodium Triacetoxyborohydride (STAB) | Mild and selective for the iminium intermediate. |
| Solvent | 1,2-Dichloroethane (DCE) | Anhydrous, non-protic solvent. |
| Temperature | Room Temperature | Sufficient for the reaction to proceed. |
Step-by-Step Methodology:
-
To a solution of 4'-Formyl-2,5-dimethylbenzophenone (1.0 eq) in 1,2-dichloroethane (15 mL per gram of aldehyde), add the primary amine (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Visualizing Synthetic Pathways
The following diagrams illustrate the key transformations described in these application notes.
Caption: Key synthetic transformations of the building block.
Caption: Workflow for latent aldehyde functionalization.
Conclusion
This compound is a strategically designed building block that offers synthetic chemists a reliable platform for the construction of complex molecules. Its bifunctional nature, coupled with the orthogonal reactivity of the ketone and the protected aldehyde, allows for a stepwise and controlled approach to molecular elaboration. The protocols outlined in these notes provide a foundation for the application of this versatile intermediate in drug discovery and organic synthesis.
References
-
Ghate, M., et al. Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances. Available from: [Link]
-
Wikipedia. Dioxolane. Available from: [Link]
-
Royal Society of Chemistry. Benzophenone: a ubiquitous scaffold in medicinal chemistry. Available from: [Link]
-
Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. Available from: [Link]
-
Lei, C., et al. Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances. Available from: [Link]
-
ResearchGate. Examples of benzophenone derivatives in the market and their uses. Available from: [Link]
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-
Scribd. 1,3-Dioxanes, 1,3-Dioxolanes. Available from: [Link]
-
RJPBCS. Efficient Synthesis of Telmisartan: An Antihypertensive Drug. Available from: [Link]
-
Beilstein Journals. Efficient and improved synthesis of Telmisartan. Available from: [Link]
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Topic: Screening the Biological Activity of Novel Benzophenone Compounds
An Application Note and Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
**Abstract
Benzophenones represent a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities including anticancer, antioxidant, antimicrobial, and enzyme inhibitory properties. The strategic screening of novel benzophenone analogues is a critical step in identifying lead compounds for therapeutic development. This guide provides a comprehensive, experience-driven framework for the systematic evaluation of new benzophenone compounds. It moves beyond simple step-by-step instructions to explain the scientific rationale behind each protocol, ensuring that the screening cascade is logical, efficient, and yields reproducible, high-quality data. We will cover primary cytotoxicity assessments, functional screens for antioxidant and antimicrobial activity, and targeted assays for enzyme inhibition, supported by in silico approaches for mechanism-of-action studies.
Introduction: The Rationale for a Phased Screening Approach
The journey from a newly synthesized compound to a viable drug candidate is a process of systematic filtration. A common pitfall is the premature commitment of resources to complex, target-specific assays without first establishing a foundational activity and safety profile. Our recommended workflow is designed to mitigate this risk by employing a tiered approach. We begin with broad, cost-effective assays to assess general cytotoxicity and antioxidant potential, which are common features of this compound class. Hits from these initial screens are then advanced to more specific and resource-intensive assays, such as antimicrobial and enzyme inhibition studies. This phased strategy, grounded in established principles of drug discovery, ensures that only the most promising candidates progress, maximizing efficiency and the probability of success.
Caption: Tiered screening workflow for novel benzophenone compounds.
Tier 1: Foundational Screening Protocols
The objective of Tier 1 is to perform a broad, initial assessment of every novel compound. We determine the concentration range at which the compounds are not broadly cytotoxic, a critical prerequisite for any further therapeutic testing.[1][2][3] Concurrently, we assess their antioxidant potential, a hallmark activity of many phenolic structures like benzophenones.[4][5][6][7]
Protocol: Cell Viability/Cytotoxicity via MTT Assay
Principle: This colorimetric assay measures the metabolic activity of living cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate a relevant human cell line (e.g., HEK293 for general toxicity, or a cancer cell line like A549 if screening for anticancer activity) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of each benzophenone compound in DMSO. Create a serial dilution series (e.g., 200, 100, 50, 25, 12.5, 6.25, 3.13, 0 µM) in culture medium. The final DMSO concentration in the well should not exceed 0.5% to avoid solvent-induced toxicity.
-
Cell Treatment: After 24 hours, remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include "cells only" (untreated) and "medium only" (blank) controls. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. Purple formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the viability percentage against the compound concentration (log scale) to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
Data Interpretation Table:
| Compound ID | IC₅₀ (µM) on HEK293 | IC₅₀ (µM) on A549 | Selectivity Index (SI = IC₅₀ HEK293 / IC₅₀ A549) | Tier 1 Decision |
| BZP-001 | > 100 | 15.2 | > 6.6 | Proceed (Selective) |
| BZP-002 | 10.5 | 8.9 | 1.2 | Halt (Cytotoxic) |
| BZP-003 | > 100 | > 100 | N/A | Proceed (Non-toxic) |
Protocol: Antioxidant Activity via DPPH Radical Scavenging Assay
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. This reduction causes a color change from deep violet to pale yellow, which can be measured spectrophotometrically.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a 0.1 mM DPPH solution in methanol. Prepare 1 mM stock solutions of your benzophenone compounds and a positive control (e.g., Ascorbic Acid or Trolox) in methanol.
-
Assay Setup: In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Compound Addition: Add 100 µL of various concentrations of your compounds (e.g., serially diluted from 100 µM to 0.78 µM) to the wells.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100. Plot the scavenging percentage against compound concentration to determine the EC₅₀ (the concentration that scavenges 50% of the DPPH radicals).
Tier 2: Functional and Specificity Screening
Compounds that demonstrate low general cytotoxicity and interesting antioxidant activity are promoted to Tier 2. Here, we investigate more specific biological functions.
Protocol: Antimicrobial Activity via MIC Determination
Principle: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized and efficient way to determine MIC.
Step-by-Step Protocol:
-
Bacterial Inoculum Preparation: Grow a bacterial strain (e.g., S. aureus or E. coli) in appropriate broth overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of your compounds in cation-adjusted Mueller-Hinton Broth (CAMHB). Concentrations typically range from 128 µg/mL down to 0.25 µg/mL.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. A viability indicator like Resazurin can be added to aid visualization.
Protocol: Enzyme Inhibition - Acetylcholinesterase (AChE) Example
Principle: This assay, based on Ellman's method, measures the activity of AChE. The enzyme hydrolyzes acetylthiocholine iodide (ATCI) to thiocholine. Thiocholine reacts with DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) to produce a yellow-colored anion, which is measured at 412 nm. An inhibitor will slow this reaction.
Step-by-Step Protocol:
-
Reagent Setup: Prepare solutions in a phosphate buffer (pH 8.0): AChE enzyme, DTNB, and ATCI substrate.
-
Assay in 96-well plate:
-
Add 25 µL of various concentrations of the benzophenone compound.
-
Add 50 µL of DTNB and 25 µL of AChE enzyme solution.
-
Incubate for 15 minutes at 25°C.
-
-
Initiate Reaction: Add 25 µL of the ATCI substrate to start the reaction.
-
Data Acquisition: Immediately begin measuring the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the rate of reaction (slope of absorbance vs. time). Determine the percentage of inhibition for each compound concentration and calculate the IC₅₀ value.
Tier 3: Elucidating the Mechanism of Action (MoA)
For lead candidates showing high potency and specificity in Tier 2, we proceed to investigate their molecular mechanism. In silico methods provide a powerful, hypothesis-generating first step.
In Silico Workflow: Molecular Docking
Principle: Molecular docking predicts the preferred orientation of one molecule (ligand, our benzophenone) when bound to a second (receptor, a target protein) to form a stable complex. It helps identify potential biological targets and understand binding interactions.
Caption: Hypothetical signaling pathway inhibited by a lead compound.
Step-by-Step Protocol:
-
Target Identification (Reverse Docking): Use web servers like SwissTargetPrediction. Input the 2D structure of your active benzophenone. The server will screen it against a database of known protein targets and provide a list of probable targets based on chemical similarity to known ligands.
-
Protein Preparation: Download the 3D crystal structure of the top-ranked protein target (e.g., a specific kinase) from the Protein Data Bank (PDB). Prepare the protein using software like AutoDock Tools, which involves removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate a 3D conformer of your benzophenone compound and optimize its geometry to find the lowest energy state.
-
Docking Simulation: Define the binding site (grid box) on the protein, often centered on the location of a co-crystallized native ligand. Run the docking simulation using software like AutoDock Vina. The program will generate multiple binding poses and score them based on predicted binding affinity (kcal/mol).
-
Analysis: Analyze the top-scoring poses. Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between your compound and the protein's active site residues using software like PyMOL or Discovery Studio. This provides a structural basis for the compound's activity and guides further chemical optimization.
Conclusion and Future Directions
This tiered screening protocol provides a robust and logical framework for the efficient evaluation of novel benzophenone compounds. By systematically progressing from broad cytotoxicity and functional screens to specific enzyme and mechanistic studies, researchers can effectively identify and prioritize promising lead candidates. Hits from this cascade, particularly those with a validated MoA from in silico and subsequent biochemical assays (e.g., Western blot to confirm inhibition of a signaling pathway), are well-positioned for further preclinical development, including medicinal chemistry optimization and in vivo efficacy studies.
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The Pivotal Role of Benzophenone Derivatives in Polymer Chemistry: A Detailed Guide to Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of polymer chemistry, benzophenone and its derivatives stand out as a versatile class of organic compounds, indispensable for a wide array of applications. From initiating polymerization reactions with ultraviolet (UV) light to protecting plastics from photodegradation, these aromatic ketones are fundamental tools for material scientists. This guide provides an in-depth exploration of the multifaceted roles of benzophenone derivatives, complete with detailed application notes and experimental protocols to empower researchers in their laboratory endeavors.
The Fundamental Chemistry of Benzophenone: A Tale of Two States
At the heart of benzophenone's utility lies its unique photochemical behavior. Upon absorption of UV radiation, typically in the range of 250-370 nm, the benzophenone molecule undergoes a transition from its ground electronic state (S₀) to an excited singlet state (S₁). This is followed by a highly efficient intersystem crossing to a more stable triplet state (T₁). This triplet state is the workhorse of benzophenone's chemical reactivity.
The triplet state of benzophenone is a diradical, with unpaired electrons on both the carbonyl oxygen and the aromatic ring. This diradical is a potent hydrogen abstractor. It can readily abstract a hydrogen atom from a suitable donor molecule, such as a polymer backbone, a solvent, or a tertiary amine, to form a ketyl radical and a new radical on the donor molecule. It is this generation of free radicals that drives many of the applications of benzophenone in polymer chemistry.
Key Applications of Benzophenone Derivatives in Polymer Science
The unique photochemical properties of benzophenone derivatives have led to their widespread use in several key areas of polymer chemistry:
-
Photoinitiators for UV Curing: Benzophenone derivatives are classic examples of Type II photoinitiators.[1][2] They require a co-initiator, typically a tertiary amine or an alcohol, to generate the free radicals that initiate polymerization.[1][2] This system is widely used in the rapid curing of inks, coatings, and adhesives.
-
UV Stabilizers and Absorbers: The same ability to absorb UV radiation that makes benzophenones excellent photoinitiators also allows them to function as UV stabilizers.[3] They preferentially absorb damaging UV rays and dissipate the energy as heat, thereby protecting the polymer from photodegradation, which can lead to discoloration, embrittlement, and loss of mechanical properties.[3]
-
Surface Photografting and Modification: The hydrogen abstraction capability of photo-activated benzophenone is a powerful tool for modifying the surfaces of polymers.[4][5] By immobilizing benzophenone on a polymer surface and then exposing it to UV light in the presence of a monomer, a new polymer chain can be "grafted" onto the surface, altering its properties such as wettability, biocompatibility, and adhesion.[4][5]
Physicochemical Properties of Common Benzophenone Derivatives
The choice of a specific benzophenone derivative for a particular application often depends on its physicochemical properties, such as its molar mass, melting point, boiling point, and solubility. The table below summarizes some of these key properties for benzophenone and a few of its common derivatives.
| Derivative | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| Benzophenone | 182.22 | 48.5 | 305.4 | Insoluble in water; soluble in ethanol, ether, and other organic solvents.[6] |
| 4-Hydroxybenzophenone | 198.22 | 132-135 | 165 (at 3 mmHg) | Soluble in alcohols, esters, and ketones; sparingly soluble in water. |
| 4,4'-Dihydroxybenzophenone | 214.22 | 210-213 | - | Soluble in alcohols and acetone; insoluble in water. |
| 4-Methoxybenzophenone | 212.24 | 61-63 | 353-355 | Insoluble in water; soluble in organic solvents. |
| 2-Hydroxy-4-methoxybenzophenone (Oxybenzone) | 228.24 | 62-64 | 150-160 (at 5 mmHg) | Soluble in most organic solvents; insoluble in water. |
Data compiled from various sources.[6]
Application Notes and Experimental Protocols
This section provides detailed, step-by-step protocols for some of the most common applications of benzophenone derivatives in polymer chemistry.
Protocol for UV Curing of an Acrylate Formulation
This protocol describes the UV-induced polymerization of a simple acrylate formulation using a benzophenone/amine photoinitiator system.
Materials:
-
Trimethylolpropane triacrylate (TMPTA) (monomer)
-
Benzophenone (photoinitiator)
-
N-Methyldiethanolamine (MDEA) (co-initiator)
-
Glass slides
-
UV curing chamber (e.g., with a medium-pressure mercury lamp)
-
Micropipettes
-
Spin coater (optional)
Procedure:
-
Formulation Preparation:
-
In a small, amber glass vial, prepare the photocurable formulation by mixing the components in the following weight ratio: TMPTA (94%), Benzophenone (3%), and MDEA (3%).
-
Ensure complete dissolution of the benzophenone by gentle warming (to no more than 45°C) and stirring.[1] It is recommended to first dissolve the photoinitiator in the monomer before adding other components.[7]
-
-
Sample Preparation:
-
Clean two glass slides thoroughly with acetone and then isopropanol.
-
Using a micropipette, deposit a small drop of the formulation onto one of the glass slides.
-
Place the second glass slide on top to create a thin film of the formulation. Alternatively, for a more uniform film, use a spin coater.
-
-
UV Curing:
-
Place the sample inside the UV curing chamber.
-
Expose the sample to UV radiation. The exposure time will depend on the intensity of the UV lamp and the thickness of the film. A typical starting point is 30-60 seconds.
-
-
Curing Assessment:
FTIR Protocol for Measuring Double Bond Conversion:
-
Acquire an FTIR spectrum of the uncured liquid formulation.
-
Acquire an FTIR spectrum of the cured polymer film.
-
The degree of conversion (DC) can be calculated by monitoring the decrease in the absorbance of the acrylate C=C double bond peak, typically around 1637 cm⁻¹, relative to an internal standard peak that does not change during polymerization, such as the C=O ester peak around 1720 cm⁻¹.[8][9][10]
The formula for calculating the DC is: DC (%) = [1 - (A_cured / A_uncured)] * 100 Where A is the ratio of the peak height of the C=C bond to the internal standard peak.
Experimental Workflow for UV Curing:
Caption: Mechanism of benzophenone-initiated surface photografting.
Synthesis of a Benzophenone-Containing Methacrylate Monomer
This protocol describes the synthesis of 4-(methacryloyloxy)benzophenone, a polymerizable photoinitiator, via the reaction of 4-hydroxybenzophenone with methacrylic anhydride. [11][12] Materials:
-
4-Hydroxybenzophenone
-
Methacrylic anhydride
-
Sodium acetate (catalyst)
-
Methanol
-
Toluene or another suitable solvent
-
Inhibitor (e.g., Topanol A)
-
Round-bottom flask with a condenser
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine 4-hydroxybenzophenone (1 equivalent), methacrylic anhydride (1.1 equivalents), a catalytic amount of sodium acetate, and a small amount of an inhibitor like Topanol A. [11]2. Reaction:
-
Heat the reaction mixture to 90°C with stirring and a gentle stream of air bubbled through the mixture to prevent premature polymerization.
-
Maintain the reaction at this temperature for approximately 6 hours. [11]3. Work-up:
-
Cool the reaction mixture to 60°C.
-
Add methanol to the flask to react with the excess methacrylic anhydride, and continue stirring for another hour. [11] * After cooling to room temperature, dissolve the mixture in a suitable organic solvent like toluene.
-
Wash the organic phase with a saturated sodium bicarbonate solution and then with brine in a separatory funnel.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent using a rotary evaporator.
-
The resulting crude product can be further purified by recrystallization or column chromatography to yield the pure 4-(methacryloyloxy)benzophenone monomer.
-
Characterization:
-
Confirm the structure of the synthesized monomer using ¹H NMR and FTIR spectroscopy.
Safety Considerations
-
Chemical Hazards: Benzophenone and its derivatives can be skin and eye irritants. [13]Some derivatives are suspected of being endocrine disruptors. [14]Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [13]* UV Radiation Hazards: UV radiation is harmful to the eyes and skin. Never look directly at an operating UV lamp. Ensure that the UV curing chamber is properly shielded to prevent exposure. Wear UV-blocking safety glasses when working with UV sources.
Troubleshooting Common Issues in Photopolymerization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Curing / Tacky Surface | - Insufficient UV dose (intensity or time)- Oxygen inhibition- Incorrect photoinitiator concentration- UV absorption by pigments or additives | - Increase exposure time or lamp intensity- Perform curing in an inert atmosphere (e.g., nitrogen)- Optimize photoinitiator concentration- Use a photoinitiator that absorbs at a longer wavelength |
| Yellowing of the Cured Polymer | - Photodegradation of the photoinitiator or its byproducts- Degradation of the polymer backbone | - Use a photoinitiator with better photostability- Add a UV absorber or a hindered amine light stabilizer (HALS) to the formulation |
| Poor Adhesion to the Substrate | - Surface contamination of the substrate- High shrinkage of the polymer during curing | - Thoroughly clean and pretreat the substrate surface- Use a less functionalized monomer or add a flexibilizer to the formulation |
Conclusion
Benzophenone and its derivatives are undeniably powerful tools in the arsenal of the polymer chemist. Their rich photochemistry enables a diverse range of applications, from the rapid, on-demand curing of materials to the sophisticated modification of polymer surfaces. By understanding the fundamental principles behind their reactivity and following well-defined experimental protocols, researchers can effectively harness the potential of these versatile compounds to develop new and innovative polymeric materials. This guide serves as a foundational resource, providing both the theoretical understanding and the practical guidance necessary for success in the laboratory.
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MDPI. (Year). Photo-Induced Vertical Alignment of Liquid Crystals via In Situ Polymerization Initiated by Polyimide Containing Benzophenone. [Link]
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MDPI. (2022). Direct Visualization of UV-Light on Polymer Composite Films Consisting of Light Emitting Organic Micro Rods and Polydimethylsiloxane. [Link]
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Application Notes & Protocols: Synthetic Methods for Preparing High-Purity Benzophenones
Abstract: Benzophenone and its derivatives are crucial structural motifs in medicinal chemistry, serving as foundational components in numerous active pharmaceutical ingredients (APIs).[1][2][3] They are also widely utilized as photoinitiators and fragrance enhancers.[4] The paramount importance of purity in pharmaceutical applications necessitates robust and well-characterized synthetic and purification protocols. This document provides a detailed guide for researchers, scientists, and drug development professionals on the primary synthetic routes to high-purity benzophenones, with a focus on Friedel-Crafts acylation and the oxidation of diphenylmethane. Each section elucidates the underlying chemical principles, offers field-proven insights, and presents detailed, step-by-step protocols for synthesis and purification.
Introduction: The Central Role of Benzophenones
The benzophenone scaffold, characterized by a carbonyl group connecting two phenyl rings, is a versatile building block in organic synthesis.[1][2] Its derivatives are integral to the synthesis of a wide array of pharmaceuticals, including antihistamines and anti-inflammatory drugs.[2][4] The efficacy and safety of these final drug products are directly contingent on the purity of the benzophenone intermediates.[3] Even trace impurities can lead to undesirable side reactions, lower yields, and potential toxicity in the final API.[3] Therefore, the selection of an appropriate synthetic strategy, coupled with a rigorous purification process, is a critical consideration in pharmaceutical development. This guide focuses on providing the practical knowledge required to achieve high-purity benzophenones suitable for demanding applications.
Key Synthetic Routes: A Comparative Overview
Several methods exist for the synthesis of benzophenones, each with its own set of advantages and limitations.[4][5][6] The choice of a particular route often depends on factors such as the availability of starting materials, desired substitution patterns, scalability, and cost.
| Synthesis Route | Typical Yields | Reaction Conditions | Advantages | Disadvantages |
| Friedel-Crafts Acylation | 50-97%[6] | Lewis acid catalyst (e.g., AlCl₃), often harsh conditions.[6] | Well-established, readily available starting materials, high yields for certain substrates.[6] | Limited to electron-rich arenes, potential for poor regioselectivity, requires stoichiometric amounts of Lewis acid leading to significant waste.[6][7] |
| Oxidation of Diphenylmethane | High selectivity (up to 99%)[8][9] | Various oxidizing agents (e.g., H₂O₂, KMnO₄, CrO₃), can require catalysts and specific conditions.[8][10] | Can be highly selective, avoids the use of harsh Lewis acids, potential for "green" catalytic methods.[8][9] | Some oxidizing agents are toxic (e.g., Cr(VI) compounds), may require optimization to prevent over-oxidation.[8] |
| Grignard Reaction | 65-90%[6] | Anhydrous conditions, stoichiometric Grignard reagent.[6][11][12] | Effective for forming C-C bonds, good for sterically hindered benzophenones.[6] | Highly sensitive to moisture and protic functional groups, can lead to tertiary alcohol byproducts.[6][11][13] |
In-Depth Protocol: Friedel-Crafts Acylation of Benzene
The Friedel-Crafts acylation is a classic and widely used method for the synthesis of aromatic ketones, including benzophenone.[14][15] The reaction involves the electrophilic substitution of an acyl group onto an aromatic ring, mediated by a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[7]
Mechanism and Rationale
The reaction proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid coordinates to the carbonyl oxygen of benzoyl chloride, making the carbonyl carbon more susceptible to nucleophilic attack by the benzene ring. This is a well-established mechanism that ensures the formation of the desired carbon-carbon bond. Careful control of anhydrous conditions is critical, as moisture will react with and deactivate the Lewis acid catalyst.[7]
Caption: Mechanism of Friedel-Crafts Acylation for Benzophenone Synthesis.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures.[16]
Materials:
-
Benzoyl chloride (Reagent grade)
-
Benzene (Anhydrous)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂, Anhydrous)
-
Hydrochloric acid (HCl), concentrated
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Ice
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place anhydrous aluminum chloride (0.53 g) and anhydrous dichloromethane (7 mL).[16] Ensure the apparatus is dry and protected from atmospheric moisture with a drying tube.
-
Reagent Addition: Cool the flask in an ice-water bath. Slowly add a solution of benzoyl chloride in anhydrous benzene to the stirred suspension of AlCl₃ over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.[16] The reaction mixture will typically darken.
-
Quenching: Cautiously pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.[16] This will hydrolyze the aluminum chloride complex and protonate any remaining reactants.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.[16]
-
Drying and Solvent Removal: Combine the organic layers and dry over anhydrous sodium sulfate.[16] Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
Purification: Recrystallization
The crude benzophenone obtained can be purified by recrystallization to yield a high-purity solid.
Procedure:
-
Solvent Selection: A good recrystallization solvent is one in which benzophenone is highly soluble at elevated temperatures and poorly soluble at room temperature.[17][18] A mixture of ethanol and water or petroleum ether is commonly used.
-
Dissolution: Dissolve the crude benzophenone in a minimum amount of hot solvent.[19]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce further crystallization.[17]
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.[19]
Modern Approach: Catalytic Oxidation of Diphenylmethane
The oxidation of diphenylmethane offers a more modern and potentially "greener" route to benzophenone, avoiding the use of stoichiometric Lewis acids.[8][9] Recent research has focused on developing efficient and reusable catalysts for this transformation.
Rationale and Advantages
This method involves the selective oxidation of the methylene bridge of diphenylmethane to a carbonyl group. The use of catalysts, such as cobalt-doped mesoporous silica (Co/MCM-41) or manganese-exchanged hydrotalcite, allows for high selectivity and conversion under milder conditions.[8][9] The use of environmentally benign oxidants like hydrogen peroxide (H₂O₂) further enhances the green credentials of this approach.[8]
Caption: General Experimental Workflow for Benzophenone Synthesis.
Protocol Highlight: Co/MCM-41 Catalyzed Oxidation
The following is a summary of a literature procedure for the highly selective oxidation of diphenylmethane.[8]
Materials:
-
Diphenylmethane (DPM)
-
Co/MCM-41 catalyst
-
Acetic acid (solvent)
-
Hydrogen peroxide (30% aqueous solution)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the Co/MCM-41 catalyst (100 mg), diphenylmethane (1 g), and acetic acid.[8]
-
Reaction: Heat the mixture to the desired temperature (e.g., 373 K). Add 30% hydrogen peroxide dropwise to the reaction mixture.[8]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: After the reaction is complete, filter the mixture under reduced pressure to recover the catalyst.[8] The filtrate contains the product.
-
Purification: The benzophenone can be isolated and purified from the filtrate using standard techniques such as extraction and recrystallization, as described in section 3.3.
Purity Assessment: Ensuring Quality
Verifying the purity of the final benzophenone product is a critical step. A combination of analytical techniques should be employed to ensure the absence of starting materials, byproducts, and residual solvents.
-
Thin Layer Chromatography (TLC): A quick and effective method to monitor the progress of a reaction and assess the purity of the final product.[20]
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS): These are powerful techniques for quantifying the purity of the benzophenone and identifying any impurities present.[21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to confirm the identity of the product and detect impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.
Conclusion
The synthesis of high-purity benzophenones is a well-established field with a variety of reliable methods at the disposal of the modern chemist. While the traditional Friedel-Crafts acylation remains a robust and high-yielding approach, newer catalytic oxidation methods offer a more environmentally friendly alternative with excellent selectivity. The choice of synthetic route will ultimately depend on the specific requirements of the application, including scale, cost, and desired purity. Regardless of the method chosen, rigorous purification and comprehensive analytical characterization are essential to ensure the quality and reliability of the final product, particularly in the context of pharmaceutical development.
References
-
PrepChem.com. (n.d.). Preparation of benzophenone. Retrieved from [Link]
-
Wang, Y., et al. (n.d.). Highly Selective Oxidation of Diphenylmethane to Benzophenone over Co/MCM-41. Retrieved from [Link]
-
Choudary, B. M., et al. (2003). Oxidation of diphenylmethane to benzophenone over MnO 4 −1 -exchanged Mg-Al-hydrotalcite. Green Chemistry, 5(4), 479-482. Retrieved from [Link]
-
University of Delaware. (n.d.). Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. Retrieved from [Link]
- Google Patents. (n.d.). Process for the oxidation of diphenylmethanes to benzophenones.
-
Saxena, P. (2022). A Review on Synthesis of Benzophenone Imine by Benzonitrile. IJCRT.org. Retrieved from [Link]
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Wikipedia. (n.d.). Benzophenone. Retrieved from [Link]
-
Brainly.in. (2023). Oxidation of diphenylmethane with chromic acid yields. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation of diphenylmethane to benzophenone in H2O. Retrieved from [Link]
- Google Patents. (n.d.). Purification method of benzophenone.
-
Organic Syntheses. (n.d.). Benzophenone. Retrieved from [Link]
-
Oregon State University. (2014). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. Retrieved from [Link]
- Google Patents. (n.d.). Method for purifying and separating benzophenone.
-
Lei, C., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(28), 20063-20075. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Benzophenone: a ubiquitous scaffold in medicinal chemistry. Retrieved from [Link]
-
Pearson. (2024). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. Retrieved from [Link]
-
Oregon State University. (n.d.). Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture. Retrieved from [Link]
-
Quora. (2014). How to prepare benzophenone from benzene. Retrieved from [Link]
-
ResearchGate. (n.d.). Assay results for the determination of benzophenone in pure forms. Retrieved from [Link]
-
Jingye. (2025). High-Purity Benzophenone Derivatives for Pharmaceutical Applications. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Friedel-Crafts Acylation with Amides. Retrieved from [Link]
-
ResearchGate. (2020). SELECTIVE SYNTHESIS OF BENZOPHENONES BY PHASE TRANSFER CATALYZED MONOCHROMATE OXIDATION OF BENZHYDROLS IN NON-POLAR MEDIA. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). How can should one separate and purify benzophenone from salicylic acid?. Retrieved from [Link]
-
Scribd. (n.d.). Experimental Handout - Recrystallization.purification of Impure Unknown Solid and Impure Benzophenone. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method for benzophenone compound.
-
ACS Publications. (n.d.). Kinetics of Liquid-Phase Catalytic Hydrogenation of Benzophenone to Benzhydrol. Retrieved from [Link]
- Google Patents. (n.d.). Process for producing benzophenone compounds.
-
MDPI. (2021). Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
Web Pages. (n.d.). 1. Grignard Reaction. Retrieved from [Link]
- Google Patents. (n.d.). A kind of method of benzophenone purifies and separates.
-
Encyclopedia.pub. (2023). Sample Preparation for Benzophenone Detection. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). Synthesis of benzophenone. Retrieved from [Link]
-
OSHA. (n.d.). Benzophenone Method no: PV2130. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing benzophenone derivative by continuous flow microreactor.
- European Patent Office. (n.d.). Methods for the preparation of benzophenones derivatives.
-
University of California, Irvine. (n.d.). Recrystallization is the most common method for purifying solid compoun. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,5-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone
This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the synthesis of 2,5-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone. It addresses common challenges through troubleshooting guides and FAQs, offering solutions grounded in chemical principles and established experimental practices.
Introduction: A Two-Step Strategy
The synthesis of the target molecule is most effectively accomplished through a two-step process that leverages a protecting group strategy to ensure high regioselectivity and yield.
-
Protection: The starting material, 4-formylbenzoyl chloride (or a related carboxylic acid), contains a reactive aldehyde group. This group is first protected as a cyclic acetal (a 1,3-dioxolane) by reacting it with ethylene glycol. Acetals are stable under the basic and nucleophilic conditions of many reactions and, crucially, withstand the strong Lewis acids used in the subsequent step.[1][2][3][4] This protection is vital because a free aldehyde would react with the Lewis acid catalyst, leading to undesired side products and low yields.[5]
-
Acylation: The core benzophenone structure is then formed via a Friedel-Crafts acylation. In this electrophilic aromatic substitution reaction, the protected acyl chloride reacts with p-xylene in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form the desired carbon-carbon bond.[6][7]
This strategic approach isolates the key bond-forming reaction from potential interferences, but success depends on careful control of reaction parameters.
Overall Synthesis Workflow
The following diagram outlines the complete synthetic pathway.
Caption: Overall workflow for the synthesis of the target compound.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: The reaction yield is significantly lower than expected.
This is the most common problem and can be attributed to several factors. A systematic check is crucial.
-
Q: Could my Lewis acid catalyst be the problem?
-
A: Absolutely. Anhydrous aluminum chloride (AlCl₃) is the most common catalyst for Friedel-Crafts acylation, but it is highly hygroscopic.[8] If it has been improperly stored or is from an old container, it may have absorbed atmospheric moisture, rendering it inactive. The reaction requires a stoichiometric amount of AlCl₃ (typically 1.1-1.3 equivalents) because the catalyst forms a complex with the ketone product, taking it out of the catalytic cycle.[9][10][11]
-
Solution: Always use a fresh, unopened bottle of anhydrous AlCl₃ or a freshly opened bottle stored correctly in a desiccator. Ensure you are using a sufficient stoichiometric ratio relative to the limiting reagent.
-
-
Q: I used a fresh catalyst, but the yield is still poor. What else could be wrong?
-
A: The presence of even trace amounts of water in your reagents or on your glassware will deactivate the AlCl₃ catalyst.[8]
-
Solution:
-
Glassware: All glassware must be rigorously dried before use, preferably by flame-drying under an inert atmosphere (N₂ or Argon) or by oven-drying overnight at >120°C and cooling in a desiccator.
-
Solvents & Reagents: Use anhydrous grade solvents (e.g., dichloromethane) and ensure your p-xylene and protected acyl chloride are dry.
-
-
-
Q: My reaction turned dark brown/black and produced a lot of tar. Why?
-
A: This is almost always due to poor temperature control.[8] The Friedel-Crafts acylation is highly exothermic. If the temperature rises uncontrollably, it promotes side reactions, polymerization, and degradation of starting materials and product, resulting in tar formation.
-
Solution:
-
Efficient Cooling: Use an ice-salt bath or a cryocooler to maintain an internal reaction temperature between 0-5°C during catalyst and reagent addition.
-
Slow Addition: Add the solid AlCl₃ portion-wise to your solution of p-xylene. Subsequently, add the acyl chloride dropwise from an addition funnel over 30-60 minutes to manage the exotherm.[8]
-
Vigorous Stirring: Ensure efficient stirring with a mechanical stirrer to prevent localized heating and "caking" of the catalyst.[8]
-
-
Caption: Troubleshooting flowchart for low product yield.
Issue 2: My final product is a persistent oil and will not crystallize.
-
Q: Why is my product an oil when it should be a solid?
-
A: Pure benzophenone derivatives are typically crystalline solids.[8] An oily product indicates the presence of impurities or residual solvent.[8][12] Common impurities include unreacted p-xylene, isomeric byproducts, or solvent from the workup.
-
Solution:
-
Remove Residual Solvents: First, ensure all volatile solvents are removed under high vacuum, possibly with gentle heating (e.g., to 40-50°C).
-
Recrystallization: This is the preferred method for purification. Dissolve the crude oil in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture) and allow it to cool slowly. If no crystals form, try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal.[8][13]
-
Column Chromatography: If recrystallization fails, purification by silica gel column chromatography is a reliable alternative. A gradient of ethyl acetate in hexanes is a good starting point for elution.
-
Vacuum Distillation: For larger scales, vacuum distillation can be effective if the impurities are non-volatile.[8]
-
-
Issue 3: I see evidence of isomeric impurities in my NMR/TLC analysis.
-
Q: What could be the source of these isomers?
-
A: Under harsh Friedel-Crafts conditions (high temperature or excess, highly active catalyst), the p-xylene starting material can isomerize to the more thermodynamically stable m-xylene.[14] Acylation of m-xylene would then lead to isomeric products (e.g., 2,4-dimethyl or 3,5-dimethyl substituted benzophenones), which can be difficult to separate from the desired 2,5-dimethyl product.
-
Solution:
-
Lower the Temperature: Perform the reaction at the lowest practical temperature that still allows the reaction to proceed. Maintaining a strict 0-5°C protocol is key.[14]
-
Use a Milder Lewis Acid: While AlCl₃ is potent, it also promotes isomerization. Consider using a milder Lewis acid like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂).[15][16] This may require a longer reaction time or slightly elevated temperatures (e.g., room temperature), but it can significantly suppress isomerization.
-
-
Frequently Asked Questions (FAQs)
-
Q1: Why is it necessary to protect the aldehyde as a 1,3-dioxolane?
-
A1: The 1,3-dioxolane group serves as a robust mask for the aldehyde.[2] Aldehydes are sensitive to the strongly acidic and electrophilic conditions of the Friedel-Crafts reaction. The dioxolane is stable to Lewis acids but can be easily removed later by simple acid-catalyzed hydrolysis if the free aldehyde is desired for subsequent steps.[1][17][18] This strategy ensures the acylation occurs cleanly at the desired aromatic ring without interference from the aldehyde.
-
-
Q2: Can I use a different aromatic substrate instead of p-xylene?
-
A2: Yes, the Friedel-Crafts acylation is versatile. However, the reactivity of the aromatic ring is critical. The reaction works best with electron-rich (activated) rings like xylenes or toluene. It fails with strongly deactivated rings, such as nitrobenzene, or rings containing basic amine groups which complex with the catalyst.[7][19]
-
-
Q3: How do I monitor the progress of the Friedel-Crafts acylation?
-
A3: The most convenient method is Thin-Layer Chromatography (TLC). Take small aliquots from the reaction mixture, quench them carefully in a vial containing dilute acid and an extraction solvent (e.g., ethyl acetate). Spot the organic layer on a TLC plate and elute with a suitable solvent system (e.g., 10-20% ethyl acetate in hexanes). The reaction is complete when the spot corresponding to the acyl chloride starting material has disappeared.
-
-
Q4: What are the primary safety concerns for this synthesis?
-
A4:
-
Reagents: Anhydrous AlCl₃ reacts violently with water. Handle it in a fume hood and avoid contact with skin. Acyl chlorides are corrosive and lachrymatory. Anhydrous solvents like dichloromethane are volatile and should be handled with care.
-
Reaction: The quenching step, where water or ice is added to the reaction mixture, is highly exothermic and releases HCl gas. This must be done slowly, in a fume hood, and with adequate cooling to prevent the mixture from boiling over.
-
-
Data Presentation: Optimizing Reaction Conditions
The table below summarizes key parameters for optimizing the Friedel-Crafts acylation step.
| Parameter | Standard Condition | Optimization Strategy & Rationale |
| Lewis Acid Catalyst | AlCl₃ | For sensitive substrates prone to isomerization, switch to a milder catalyst like FeCl₃ or ZnCl₂ to improve selectivity.[16][20] |
| Catalyst Stoichiometry | 1.1 - 1.3 equivalents | Must be >1.0 equivalent as the product ketone complexes with the catalyst.[9][10] Using less will result in incomplete conversion. |
| Temperature | 0 - 5 °C (addition) | Critical for controlling the exothermic reaction and preventing side reactions like isomerization and tar formation.[8][14] |
| Solvent | Dichloromethane (DCM) | Anhydrous, non-reactive solvent is essential. Other chlorinated solvents can be used. Benzene or p-xylene can also be used in excess as the solvent.[11] |
| Reaction Time | 2 - 4 hours | Monitor by TLC. Longer times may be needed with milder catalysts. |
Experimental Protocols
Protocol 1: Synthesis of 4-(1,3-Dioxolan-2-yl)benzoyl Chloride
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 4-formylbenzoic acid (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.05 eq). Add toluene as the solvent.
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene, driving the reaction to completion. Continue refluxing until no more water is collected (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature. Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the toluene under reduced pressure to yield the protected carboxylic acid.
-
Chlorination: Convert the resulting carboxylic acid to the acyl chloride by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride in an appropriate solvent like dichloromethane with a catalytic amount of DMF.
Protocol 2: Friedel-Crafts Acylation with p-Xylene
-
Setup: Assemble a flame-dried, three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and an inert gas inlet.
-
Reagent Charging: In a fume hood, charge the flask with anhydrous p-xylene (which can also serve as the solvent, or use a co-solvent like anhydrous DCM). Cool the flask in an ice-salt bath to 0-5°C.
-
Catalyst Addition: Slowly and in portions, add anhydrous aluminum chloride (AlCl₃, 1.2 eq) to the stirred solution, ensuring the temperature does not rise above 5°C.
-
Acyl Chloride Addition: Dissolve the 4-(1,3-Dioxolan-2-yl)benzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-60 minutes, maintaining the internal temperature at 0-5°C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for another 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Cool the reaction mixture back down in an ice bath. Very slowly and cautiously, pour the reaction mixture onto a stirred slurry of crushed ice and concentrated HCl. This will decompose the aluminum chloride complex.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine all organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator to yield the crude product.
Mechanism of Friedel-Crafts Acylation
The reaction proceeds via the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.
Caption: Mechanism of the Friedel-Crafts acylation reaction.
References
- JoVE. (2025). Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. JoVE.
- s
- KPU Pressbooks. 2.6 Protecting Groups in Synthesis – Organic Chemistry II.
- Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes.
- Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones.
- BenchChem. (2025). Application Notes: 1,3-Dioxolane as a Protecting Group for Aldehydes and Ketones. BenchChem.
- Master Organic Chemistry. (2018). EAS Reactions (3)
- Wikipedia. Friedel–Crafts reaction.
- JoVE. (2025). Protecting Groups for Aldehydes and Ketones: Introduction. JoVE.
- YouTube. (2019). acetals and ketals as protecting groups.
- Wikipedia. Dioxolane.
- Organic Chemistry Portal.
- BenchChem. (2025). Technical Support Center: Optimization of Benzophenone Synthesis. BenchChem.
- BYJU'S.
- Scribd. 1,3-Dioxanes, 1,3-Dioxolanes.
- SciELO. (n.d.).
- BenchChem. (2025).
- Google Patents.
- ResearchGate. (2025). Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism.
- Google Patents.
- BenchChem. (2025). An In-depth Technical Guide to the Friedel-Crafts Acylation for 3-Methylbenzophenone Synthesis. BenchChem.
- ResearchGate. (n.d.). The results of Friedel-Crafts reactions between benzene and benzoyl chloride in different solvents.
- Encyclopedia.pub. (2023). Sample Preparation for Benzophenone Detection. Encyclopedia.pub.
- National Institutes of Health. (n.d.).
- YouTube. (2017). Synthesis of benzophenone.
- METHODS OF SEPARATION, PRECONCENTRATION AND DETERMINATION OF BENZOPHENONE AND ITS DERIV
- The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. (2016). e-space.mmu.ac.uk.
- Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
Sources
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Common side reactions in the synthesis of diaryl ketones
From the desk of the Senior Application Scientist
Welcome to the technical support center for diaryl ketone synthesis. Diaryl ketones are crucial structural motifs in pharmaceuticals, agrochemicals, and materials science. However, their synthesis is often plagued by side reactions that can complicate purification and significantly reduce yields. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice. We will move beyond simple protocols to explore the mechanistic origins of common problems and offer scientifically grounded solutions.
Section 1: Friedel-Crafts Acylation Troubleshooting
Friedel-Crafts acylation is a classic and powerful method for forming the C(sp²)–C(carbonyl) bond. It involves the reaction of an aromatic ring with an acyl halide or anhydride, typically promoted by a strong Lewis acid catalyst like AlCl₃.[1][2] While effective, its reliance on potent electrophiles and catalysts opens the door to several side reactions.
FAQ 1: My Friedel-Crafts reaction is producing a mixture of ortho and para isomers. How can I improve para-selectivity?
Answer: This is a classic regioselectivity problem. The distribution of ortho vs. para isomers is governed by a combination of steric and electronic factors. While electronically the ortho and para positions are both activated by electron-donating groups, the para position is often favored to avoid steric hindrance between the incoming acyl group and the substituent already on the ring.
Mechanistic Insight: The reaction proceeds via an electrophilic aromatic substitution mechanism, where the key intermediate is a resonance-stabilized carbocation known as the arenium ion or sigma complex.[3] The stability of this intermediate dictates the reaction pathway. Attack at the para position typically leads to a more stable intermediate with less steric clash, especially with bulky acylating agents or substituents.
Troubleshooting Guide:
-
Catalyst Selection: Traditional Lewis acids like AlCl₃ are highly reactive and can lead to poor selectivity. Consider using shape-selective solid acid catalysts like zeolites.[4][5] The defined pore structure of zeolites can sterically favor the formation of the less bulky para-isomer.
-
Temperature Control: Lowering the reaction temperature can increase selectivity. At higher temperatures, the reaction is under kinetic control, and the faster-forming ortho isomer may be more prevalent. Lower temperatures favor the thermodynamically more stable para product.
-
Solvent Choice: The polarity of the solvent can influence the transition state. Experiment with less polar solvents, which can enhance steric effects and favor the para product.
-
Bulky Acylating Agent: If possible, using a bulkier acylating reagent can increase the steric demand of the ortho position, thereby favoring para substitution.
| Catalyst | Acylating Agent | Temperature (°C) | Para:Ortho Ratio | Reference |
| AlCl₃ | Acetic Anhydride | 25 | ~1:1 to 9:1 | [Traditional Outcome] |
| Zeolite H-beta | Acetic Anhydride | 120 | >95:5 | [4] |
| SnO₂ Nanosheets | Acetyl Chloride | 100 | High para-selectivity | [6] |
FAQ 2: I'm observing a significant amount of a polyacylated byproduct. I thought the ketone product was deactivating?
Answer: You are correct; this is a common misconception. The ketone product is indeed electron-withdrawing and deactivates the aromatic ring toward further electrophilic substitution. Crucially, the ketone's lone pairs also act as a Lewis base, forming a strong complex with the Lewis acid catalyst (e.g., AlCl₃).[7][8] This complexation is typically what prevents a second acylation, as it requires more than one equivalent of the catalyst. However, under certain conditions, over-acylation can still occur.
Mechanism of Side Reaction: If the starting arene is highly activated (e.g., anisole, phenol) or if an excess of the catalyst and/or acylating agent is used, the rate of the first acylation can be so high that a second acylation occurs before all the starting material is consumed and complexed. This was observed in a study using methanesulfonic anhydride, where over-reaction of highly reactive anisole was reduced by using a diluting co-solvent.[9]
Caption: Troubleshooting decision tree for polyacylation.
Detailed Protocol to Minimize Polyacylation:
-
Strict Stoichiometric Control: Carefully measure your reagents. Use no more than a 10% excess of the Lewis acid catalyst relative to the acylating agent. The arene should be the limiting reagent.
-
Reverse Addition: Add the acyl halide/Lewis acid complex slowly to the solution of the aromatic substrate at a low temperature (e.g., 0 °C). This ensures the arene is never exposed to a large excess of the active electrophile.
-
Temperature Management: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C and adjust as needed based on reaction monitoring (TLC, LC-MS).
-
Solvent Dilution: For highly reactive substrates, using an inert co-solvent like dichloromethane or nitromethane can reduce the effective concentration and minimize side reactions.[9]
Section 2: Oxidation of Diarylmethanes
The oxidation of the methylene bridge in diarylmethanes to a carbonyl group is an attractive, often "greener" alternative to classical methods.[10][11] This approach avoids the use of halogenated reagents and strong Lewis acids.
FAQ 3: My oxidation of diarylmethane to diaryl ketone is sluggish and gives low conversion. What are the critical parameters?
Answer: Low conversion in the oxidation of diarylmethanes often points to issues with C-H bond activation, oxidant stability, or base strength. Modern methods often employ molecular oxygen (O₂) as the terminal oxidant, which is environmentally benign but requires specific conditions for activation.[11]
Mechanistic Insight: Many transition-metal-free protocols rely on a strong base (e.g., KN(SiMe₃)₂, NaH) to deprotonate the weakly acidic C(sp³)-H bond of the diarylmethane, forming a carbanion. This carbanion then reacts with molecular oxygen in a radical process to form a peroxide intermediate, which subsequently eliminates to yield the diaryl ketone. The pKa of the diarylmethane and the strength of the base are therefore critical.
Troubleshooting Guide:
-
Base Selection: Ensure the base is strong enough to deprotonate your substrate. For less activated diarylmethanes, a stronger base like KHMDS may be required over LiHMDS.[11]
-
Oxygen Delivery: Ensure efficient delivery of oxygen to the reaction mixture. Do not simply run the reaction under an "atmosphere" of O₂. Bubble O₂ gas through the reaction solution via a needle, and ensure vigorous stirring to maximize the gas-liquid interface.
-
Solvent Purity: The reaction is sensitive to moisture and protic impurities, which will quench the carbanion intermediate. Use rigorously dried, anhydrous solvents.
-
Temperature Optimization: While some protocols run at room temperature, slightly elevated temperatures (e.g., 80 °C) can sometimes be necessary to facilitate C-H activation, especially for more challenging substrates.[11]
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add diphenylmethane (1.0 equiv).
-
Evacuate and backfill the flask with dry argon three times.
-
Add anhydrous THF (to 0.1 M) via syringe.
-
Cool the solution to 0 °C in an ice bath.
-
Add potassium bis(trimethylsilyl)amide (KHMDS, 1.5 equiv) portion-wise under a positive pressure of argon. Rationale: KHMDS is a strong, non-nucleophilic base ideal for generating the carbanion.
-
Stir the reaction at 0 °C for 30 minutes.
-
Replace the argon inlet with an O₂-filled balloon attached to a needle submerged in the reaction mixture.
-
Allow the reaction to warm to room temperature and stir vigorously for 4-6 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by slow addition of saturated aqueous NH₄Cl solution.
-
Proceed with standard aqueous workup and purification by column chromatography.
Section 3: Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic chemistry offers several powerful cross-coupling strategies for diaryl ketone synthesis, including carbonylative Suzuki, Fukuyama, and other related reactions.[12][13] These methods provide excellent functional group tolerance but can be susceptible to side reactions related to the catalyst cycle.
FAQ 4: My carbonylative cross-coupling reaction is producing significant amounts of biaryl (homocoupling) and protodeborylated byproducts instead of the desired diaryl ketone. How can I fix this?
Answer: The formation of biaryl (Ar-Ar) and protodeborylated (Ar-H) side products points to a disruption in the desired catalytic cycle. These side reactions become competitive when the carbonylative migratory insertion step is slow or when the transmetalation step is inefficient.
Mechanism of Side Reactions:
-
Homocoupling: Occurs when two molecules of the organoboronic acid reagent couple together. This can be promoted by oxygen or high temperatures.
-
Protodeborylation: The C-B bond of the boronic acid is cleaved by a proton source (like residual water) before it can transmetalate to the palladium center.
-
Decarbonylation: The acyl-palladium intermediate can sometimes lose CO before reductive elimination, leading to biaryl formation.
Caption: Desired catalytic cycle vs. competing side reaction pathways.
Troubleshooting Guide:
-
CO Source and Pressure: Ensure a reliable and constant source of carbon monoxide. Using CO surrogates like TFBen (benzene-1,3,5-triyl triformate) can provide a slow, controlled release of CO.[14] If using CO gas, increasing the pressure (from 1 atm to 2-3 atm) can accelerate the CO insertion step, outcompeting side reactions.
-
Rigorous Inert Conditions: Use thoroughly degassed solvents and perform all manipulations under a strict inert atmosphere (argon or nitrogen) to minimize oxygen-induced homocoupling.
-
Base Selection: The choice of base is critical. A base that is too strong or too nucleophilic can promote protodeborylation. Consider switching from aqueous bases (e.g., Na₂CO₃) to anhydrous fluoride sources (e.g., CsF, KF) which can activate the boronic acid without introducing excess water.
-
Ligand Choice: The ligand stabilizes the palladium center. A bulkier, more electron-donating phosphine ligand can promote reductive elimination and disfavor side reactions. For challenging couplings, consider specialized ligands like Buchwald's biarylphosphines.
References
-
Ingenta Connect. (n.d.). Catalytic, Green and Regioselective Friedel-Crafts Acylation of Simple Aromatics and Heterocycles Over Zeolites. [Link]
-
Thieme E-Books & E-Journals. (n.d.). Application of the Catalytic Friedel-Crafts Acylation Reaction and Regioselectivity Correlations. [Link]
-
Cardiff University - ORCA. (2017). Catalytic, green and regioselective friedel-crafts acylation of simple aromatics and heterocycles over zeolites. [Link]
-
ResearchGate. (n.d.). Synthesis of diaryl ketones by carbon–carbon coupling reaction between aryl aldehydes and aryl boronic acids. [Link]
-
ResearchGate. (2026). High-Yielding Preparation of Diaryl Ketones via Carbonylative Cross-Coupling Reactions Using a Magnetic/Carbon Nanotube Supported Palladium Catalyst in DESs Solvent. [Link]
-
ACS Omega. (2022). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO₂. [Link]
-
Thesis. (2021). Highly Selective Transition-Metal-Free Aroylation And Oxidation Of Diarylmethanes. [Link]
-
YouTube. (2020). Acyl Halides to Ketones, Part 1: Friedel Crafts Acylation. [Link]
-
NIH - PMC. (n.d.). Reversed-Polarity Synthesis of Diaryl Ketones through Palladium-Catalyzed Direct Arylation of 2-Aryl-1,3-dithianes. [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
-
RSC Publishing. (n.d.). Synthesis of diaryl ketonesvia a phosphine-free Fukuyama reaction. [Link]
-
ACS Publications. (n.d.). Reversed-Polarity Synthesis of Diaryl Ketones via Palladium-Catalyzed Cross-Coupling of Acylsilanes. [Link]
-
ACS Publications - Organic Letters. (n.d.). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. [Link]
-
RSC Advances. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]
-
Semantic Scholar. (2018). Transition-Metal-Free C(sp3)–H Oxidation of Diarylmethanes. [Link]
-
NIH - PMC. (2018). Transition-Metal-Free C(sp3)–H Oxidation of Diarylmethanes. [Link]
-
YouTube. (2018). Friedel-Crafts Acylation. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation. [Link]
-
ResearchGate. (n.d.). Strategies for the synthesis of diaryl ketones. [Link]
-
ResearchGate. (n.d.). Pd‐NHC‐catalyzed C−C(carbonyl) cross‐coupling to synthesize diaryl ketones. [Link]
-
NIH - PMC. (n.d.). Synthesis of triarylmethanols via tandem arylation/oxidation of diarylmethanes. [Link]
-
ResearchGate. (n.d.). Synthesis of diaryl ketones. a) Main traditional route. b) Our working hypothesis. [Link]
-
RSC Publishing - Chemical Science. (2022). Unified synthesis of multiply arylated alkanes by catalytic deoxygenative transformation of diarylketones. [Link]
-
ResearchGate. (2025). Synthesis of Symmetrical Diaryl Ketones by Cobalt-Catalyzed Reaction of Arylzinc Reagents with Ethyl Chloroformate. [Link]
-
NIH - PMC. (2022). Unified synthesis of multiply arylated alkanes by catalytic deoxygenative transformation of diarylketones. [Link]
-
NIH - PMC. (2023). Enantioselective synthesis of α,α-diarylketones by sequential visible light photoactivation and phosphoric acid catalysis. [Link]
-
YouTube. (2018). Aldehydes and Ketones. [Link]
-
YouTube. (2024). Aldehyde & Ketone Reactions (Live Recording) Organic Chemistry Review & Practice Session. [Link]
Sources
- 1. 傅-克酰基化反应 [sigmaaldrich.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 4. Catalytic, Green and Regioselective Friedel-Crafts Acylation of S...: Ingenta Connect [ingentaconnect.com]
- 5. Catalytic, green and regioselective friedel-crafts acylation of simple aromatics and heterocycles over zeolites -ORCA [orca.cardiff.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Transition-Metal-Free C(sp3)–H Oxidation of Diarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of diaryl ketonesvia a phosphine-free Fukuyama reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis of aryl ketones by acylation of arenes [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
Navigating the Lability of 1,3-Dioxolanes: A Technical Support Guide
Welcome to the Technical Support Center for the 1,3-dioxolane protecting group. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique stability challenges associated with this widely used carbonyl protecting group. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to empower you to overcome these hurdles in your synthetic endeavors.
The 1,3-dioxolane group is a cornerstone in multistep synthesis for its ease of installation and general stability towards basic, nucleophilic, and reductive conditions.[1][2] However, its inherent lability to acidic conditions can lead to premature deprotection, complicating reaction outcomes and purification processes. This guide offers a structured approach to troubleshooting these stability issues through a detailed question-and-answer format, supplemented with experimental protocols and mechanistic insights.
Troubleshooting Guide: Tackling Common Stability Issues
This section addresses specific problems you may encounter during your experiments, providing probable causes and actionable solutions.
Q1: My 1,3-dioxolane is being cleaved during my reaction, even though the conditions are not strongly acidic. What could be the cause?
Probable Causes & Solutions:
-
Trace Acid Contamination: Reagents or solvents that are not strictly anhydrous or have been stored improperly can harbor acidic impurities. For instance, certain grades of chloroform can contain trace amounts of HCl.
-
Preventative Measures: Always use freshly distilled or anhydrous grade solvents. Consider passing solvents through a plug of activated alumina prior to use. If acidic reagents are used in a previous step, ensure they are thoroughly quenched and removed during workup.
-
-
Lewis Acidity of Reagents: Many reagents not typically considered "acids" can act as Lewis acids, catalyzing the cleavage of the dioxolane ring. Common examples include metal salts (e.g., ZnCl₂, MgBr₂, Cu(OTf)₂).
-
Mitigation Strategy: If a Lewis acidic reagent is necessary for your transformation, consider running the reaction at a lower temperature to minimize the rate of deprotection. Alternatively, explore less acidic Lewis acids or non-Lewis acidic alternatives if possible.
-
-
Inherent Substrate Acidity: The starting material itself may contain acidic functional groups (e.g., phenols, carboxylic acids) that can catalyze intramolecular deprotection, especially upon heating.
-
Solution: If the acidic group is not involved in the desired reaction, it should be protected prior to the reaction involving the dioxolane-containing substrate.
-
Q2: I'm observing significant deprotection of my 1,3-dioxolane during silica gel chromatography. How can I prevent this?
Probable Cause & Solution:
Standard silica gel is inherently acidic (pH ≈ 4-5) and can readily catalyze the hydrolysis of acid-sensitive groups like 1,3-dioxolanes. The continuous exposure of the compound to the acidic stationary phase as it travels down the column provides ample opportunity for cleavage.
-
Strategies for Stable Purification:
-
Neutralize the Silica Gel: Before preparing your column, the silica gel can be washed with a dilute solution of a volatile base, such as triethylamine (Et₃N) in the eluent, and then dried. A common practice is to use an eluent containing a small percentage (0.1-1%) of triethylamine.[3]
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.
-
Minimize Contact Time: A faster flow rate during chromatography can reduce the time your compound spends in contact with the acidic silica, though this may compromise separation efficiency.
-
2D TLC Test: To confirm if your compound is degrading on silica, you can perform a two-dimensional TLC. Spot your compound in one corner, run the plate, dry it, and then run it again in a direction 90 degrees to the first. If a new spot appears or the original spot streaks, it's an indication of instability on silica.[4]
-
Q3: My deprotection reaction is sluggish or incomplete. What are the key parameters to optimize?
Probable Causes & Solutions:
The acid-catalyzed hydrolysis of a 1,3-dioxolane is a reversible equilibrium.[5] To drive the reaction to completion, the equilibrium must be shifted towards the products (carbonyl and diol).
-
Insufficient Water: Water is a crucial reactant in the hydrolysis. Ensure your reaction medium contains an adequate amount of water. For reactions in organic solvents like acetone or THF, the use of aqueous acid is standard.[5]
-
Catalyst Inactivity or Insufficient Amount: The acid catalyst may be too weak or used in a substoichiometric amount. For sterically hindered or electron-deficient dioxolanes, a stronger acid or a higher catalyst loading may be necessary.
-
Reaction Temperature and Time: Some dioxolanes are more stable and require heating and/or extended reaction times for complete cleavage. Monitor the reaction by TLC or LC-MS to determine the optimal conditions.
Troubleshooting Workflow for Incomplete Deprotection
Caption: A decision-making workflow for troubleshooting incomplete 1,3-dioxolane deprotection.
Frequently Asked Questions (FAQs)
Q: What is the general order of stability for cyclic acetals?
A: Generally, six-membered cyclic acetals (1,3-dioxanes) are less stable and cleave faster than their five-membered counterparts (1,3-dioxolanes).[6] This is attributed to the greater conformational strain in the chair-like structure of the dioxolane transition state during hydrolysis.
Q: How do substituents on the 1,3-dioxolane ring affect its stability?
A: Electron-donating groups at the 2-position of the dioxolane ring will stabilize the oxocarbenium ion intermediate formed during acid-catalyzed cleavage, thus accelerating the rate of hydrolysis. Conversely, electron-withdrawing groups destabilize this intermediate and slow down the cleavage.[7] This electronic effect can be exploited for chemoselective deprotection. For example, a 2-aryl-1,3-dioxolane with an electron-donating methoxy group on the aromatic ring will be significantly more acid-labile than one with an electron-withdrawing nitro group.[8]
Q: Can I selectively deprotect a 1,3-dioxolane in the presence of other acid-sensitive groups like a Boc- or silyl-ether?
A: Yes, this is a common strategy in orthogonal protection schemes.[9]
-
Dioxolane vs. Boc-group: The tert-butoxycarbonyl (Boc) group is also acid-labile. However, selective cleavage is possible. Deprotection of a Boc group is typically performed under anhydrous acidic conditions (e.g., TFA in DCM, or HCl in dioxane). In the strict absence of water, the 1,3-dioxolane is relatively stable as hydrolysis cannot occur.[10] Conversely, very mild and neutral deprotection methods for dioxolanes, such as using a catalytic amount of iodine in a wet solvent, can leave a Boc group intact.[2]
-
Dioxolane vs. Silyl ethers: The stability of silyl ethers to acid varies greatly depending on their steric bulk (TMS < TES < TBS < TIPS < TBDPS). It is often possible to find conditions to cleave a 1,3-dioxolane without removing a robust silyl ether like TBDPS. Mild Lewis acids such as InCl₃ in a mixture of acetonitrile and water have been shown to chemoselectively cleave acetonides (a type of dioxolane) in the presence of TBDMS and Boc groups.[11]
Q: Are there more stable alternatives to the 1,3-dioxolane protecting group?
A: Yes, if the inherent acid lability of the 1,3-dioxolane is problematic for your synthetic route, consider these alternatives:
-
1,3-Dithiolanes: The sulfur analogs of dioxolanes are significantly more stable to acidic conditions. Their deprotection requires specific conditions, often involving oxidative methods or the use of heavy metal salts, providing an orthogonal deprotection strategy.[12]
-
Substituted Dioxolanes: As mentioned, electron-withdrawing groups on a 2-aryl substituent can greatly enhance stability.
-
Acyclic Acetals/Ketals: While often more labile than cyclic counterparts, their stability can be tuned by the choice of alcohol used for their formation.
Experimental Protocols
Protocol 1: Protection of a Ketone (Cyclohexanone) as a 1,3-Dioxolane
This protocol describes a standard procedure using p-toluenesulfonic acid as a catalyst with azeotropic removal of water to drive the equilibrium towards product formation.[5]
Materials:
-
Cyclohexanone
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexanone (1.0 eq), ethylene glycol (1.5 eq), and toluene (sufficient to fill the Dean-Stark trap and suspend the reagents).
-
Add a catalytic amount of p-TsOH (0.01-0.05 eq).
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation or column chromatography if necessary.
Troubleshooting:
-
Incomplete reaction: Ensure the ethylene glycol is in excess and that water is being efficiently removed. If the reaction stalls, a fresh portion of catalyst can be added. For sterically hindered ketones, longer reaction times or a stronger acid catalyst may be required.
Protocol 2: Deprotection of a 1,3-Dioxolane
This protocol outlines a standard acidic hydrolysis procedure.[5]
Materials:
-
1,3-Dioxolane derivative
-
Acetone
-
Water
-
2M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate or diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 1,3-dioxolane derivative in a mixture of acetone and water (e.g., 4:1 v/v).
-
Add a catalytic amount of 2M HCl (e.g., 0.1 eq).
-
Stir the mixture at room temperature and monitor the reaction progress by TLC. Gentle heating can be applied to accelerate the reaction if necessary.
-
Once the reaction is complete, carefully neutralize the acid by adding saturated aqueous NaHCO₃ until effervescence ceases.
-
Remove the bulk of the acetone under reduced pressure.
-
Extract the remaining aqueous mixture with ethyl acetate or diethyl ether (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate under reduced pressure to obtain the crude carbonyl compound, which can be further purified if needed.
Troubleshooting:
-
Incomplete deprotection: See the troubleshooting workflow in Q3 of the Troubleshooting Guide.
-
Side reactions with sensitive substrates: If your substrate contains other acid-labile groups, consider using milder conditions. This could involve using a weaker acid (e.g., acetic acid), a Lewis acid catalyst known for its chemoselectivity (e.g., Ce(OTf)₃), or performing the reaction at a lower temperature.[2]
Data Summary
The relative stability of acetal protecting groups is a critical factor in designing a successful synthetic strategy. The following table provides a qualitative comparison of the stability of common acetal protecting groups under various conditions.
| Protecting Group | Acidic Conditions | Basic Conditions | Oxidative Conditions | Reductive Conditions |
| 1,3-Dioxolane | Labile[2] | Stable[2] | Generally Stable[2] | Stable[2] |
| 1,3-Dioxane | Very Labile[6] | Stable[13] | Generally Stable[13] | Stable[13] |
| 1,3-Dithiolane | Stable[12] | Stable | Stable | Stable |
Mechanistic Insights
Understanding the mechanisms of formation and cleavage is key to troubleshooting stability issues.
Formation of 1,3-Dioxolane (Acid-Catalyzed)
Sources
- 1. Chemoselective deprotection and deprotection with concomitant reduction of 1,3-dioxolanes, acetals and ketals using nickel boride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 3. Chromatography [chem.rochester.edu]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Protection of Carbonyl Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Indium Trichloride Mediated Cleavage of Acetonides in the Presence of Acid-Labile Functional Groups - Enhancing the Synthetic Utility of 1,3-Dioxolanyl-Substituted 1,2-Oxazines [organic-chemistry.org]
- 12. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Troubleshooting Low Yields in Friedel-Crafts Acylation
Welcome to the technical support center dedicated to resolving one of the most common challenges in synthetic organic chemistry: low yields in Friedel-Crafts acylation reactions. This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights and solutions to enhance the efficiency and success of their experiments. We will delve into the causality behind common experimental pitfalls and provide a framework for systematic troubleshooting.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific, observable issues you might encounter during your Friedel-Crafts acylation experiments.
Q1: My reaction has a very low yield, or it failed completely. What are the primary causes?
Low yields in Friedel-Crafts acylation can often be traced back to a few critical factors. A systematic check of these common culprits is the most efficient way to diagnose the problem.
-
Deactivated Aromatic Ring: The fundamental mechanism of this reaction is electrophilic aromatic substitution. Consequently, if your aromatic substrate is substituted with strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR, -CF₃, -SO₃H), the ring is "deactivated" and less nucleophilic, rendering it unreactive or sluggish towards the acylium ion electrophile.[1][2] The reaction generally requires the aromatic ring to be at least as reactive as a halobenzene.[2][3]
-
Solution: If your substrate is highly deactivated, consider alternative synthetic routes. For moderately deactivated rings, a more potent Lewis acid catalyst or higher reaction temperatures may be necessary, but proceed with caution as this can also promote side reactions.
-
-
Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][4] Any trace of water in your glassware, solvents, or reagents will react with and deactivate the catalyst, halting the reaction.[1][2][4][5]
-
Insufficient Catalyst: Unlike many other catalytic reactions, Friedel-Crafts acylation typically requires a stoichiometric amount, or even an excess, of the Lewis acid catalyst.[1][4][6] This is because the ketone product formed is a Lewis base and forms a stable complex with the catalyst, effectively removing it from the catalytic cycle.[1][4][5][6]
-
Solution: A common practice is to use at least 1.1 to 2.0 equivalents of the Lewis acid relative to the limiting reagent (either the aromatic substrate or the acylating agent) to ensure the reaction proceeds to completion.[4]
-
-
Poor Reagent Quality: The purity of both the acylating agent (acyl chloride or anhydride) and the aromatic substrate is critical. Impurities can lead to the formation of byproducts and interfere with the desired reaction.[1][4][5]
-
Solution: Use freshly distilled or purified reagents. Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, GC-MS) before starting the reaction.
-
Q2: I'm observing the formation of multiple products. What's going on?
While Friedel-Crafts acylation is generally less prone to polysubstitution than its alkylation counterpart, the formation of multiple products can still occur under certain conditions.
-
Polysubstitution on Highly Activated Rings: If your aromatic substrate is highly activated (e.g., contains strongly electron-donating groups like -OH or -OR), polyacylation can become a significant side reaction.[1][5] Although the first acyl group introduced is deactivating, the initial high reactivity of the ring can sometimes lead to a second acylation before the deactivating effect takes hold.[1][5]
-
Solution: To minimize polysubstitution, you can try using a milder Lewis acid, lower reaction temperatures, or a less reactive acylating agent. Adjusting the stoichiometry of the reactants can also be beneficial.
-
-
Isomer Formation: For substituted aromatic rings, the reaction can yield a mixture of ortho, meta, and para isomers. The regioselectivity is primarily governed by the electronic and steric effects of the substituents already present on the ring.
-
Solution: The choice of solvent and catalyst can sometimes influence the ortho/para ratio.[5] For instance, using a non-polar solvent like carbon disulfide might favor one isomer, while a more polar solvent could favor another.[5] Steric hindrance from bulky acylating agents or substituents on the ring will generally favor the formation of the para product.[1][5][7]
-
Q3: My reaction mixture has become a thick, un-stirrable sludge. What should I do?
This is a common issue, particularly in large-scale reactions, and is often due to the precipitation of the ketone-Lewis acid complex.
-
Solution: Ensure efficient mechanical stirring to maintain a homogeneous suspension.[5] Using a sufficient volume of an appropriate anhydrous solvent, such as dichloromethane or 1,2-dichloroethane, can help to keep the complex dissolved or suspended.[5]
Frequently Asked Questions (FAQs)
This section covers broader questions about the Friedel-Crafts acylation reaction.
Q4: Why is my reaction failing with an aniline or phenol substrate?
Aromatic rings bearing amine (-NH₂, -NHR, -NR₂) or hydroxyl (-OH) groups are generally unsuitable for direct Friedel-Crafts acylation.[3][5] The lone pair of electrons on the nitrogen or oxygen atom will coordinate with the Lewis acid catalyst.[3][5] This interaction deactivates both the catalyst and the aromatic ring, preventing the desired acylation from occurring.[5]
-
Workaround: The use of protecting groups is a common and effective strategy. For anilines, the amine can be protected as an amide.[5] For phenols, protecting the hydroxyl group as an ester is a viable approach.[1][5] The protecting group can be removed after the Friedel-Crafts reaction is complete.[5]
Q5: What is the optimal reaction temperature?
The optimal reaction temperature is highly dependent on the specific substrates and catalyst being used.
-
Some reactions proceed efficiently at room temperature, while others may require heating to overcome the activation energy.[1][4]
-
Conversely, for highly reactive substrates, cooling the reaction mixture (e.g., in an ice bath) may be necessary to control the reaction rate and prevent side reactions.[4]
-
It is always advisable to start with milder conditions and gradually increase the temperature if the reaction is not proceeding, while monitoring the progress by a suitable technique like Thin Layer Chromatography (TLC).
Q6: How does the work-up procedure affect the yield?
A proper work-up is crucial for isolating the product and achieving a good yield. The primary goal of the work-up is to decompose the ketone-Lewis acid complex and separate the desired product from the reaction mixture.
-
The reaction is typically quenched by carefully adding it to a mixture of ice and concentrated hydrochloric acid.[1] This hydrolyzes the aluminum chloride complex and protonates the ketone, releasing it into the organic phase.[1][8]
-
Thorough extraction with a suitable organic solvent is necessary to recover the product from the aqueous layer.[1]
-
Subsequent washing of the organic layer with water, a mild base (like sodium bicarbonate solution) to remove any remaining acid, and brine will help to purify the crude product.[1]
Visualizing the Troubleshooting Process
To aid in systematically diagnosing issues with your Friedel-Crafts acylation, the following workflow diagram outlines a logical progression of checks and optimizations.
Caption: A stepwise workflow for troubleshooting low yields.
The Catalytic Cycle and Product Inhibition
Understanding the mechanism is key to effective troubleshooting. The following diagram illustrates the catalytic cycle and the crucial product inhibition step that necessitates a stoichiometric amount of the Lewis acid catalyst.
Caption: The role of the Lewis acid and its yield-limiting complexation with the product.
Experimental Protocols
General Procedure for Friedel-Crafts Acylation of Anisole
This protocol provides a representative example for the acylation of an activated aromatic ring.
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Acetyl chloride (CH₃COCl)
-
Anisole
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Catalyst Suspension: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.[5] Cool the mixture to 0°C in an ice bath.
-
Acylating Agent Addition: Dissolve acetyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension while maintaining the temperature at 0°C.
-
Substrate Addition: After the addition of acetyl chloride is complete, dissolve anisole (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture over 15-20 minutes.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and concentrated hydrochloric acid.[1]
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane.[1]
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[1][5]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product.[1][5]
-
Purification: Purify the crude product by column chromatography or recrystallization as necessary.
Data Summary
The choice of Lewis acid catalyst can significantly impact the yield and regioselectivity of the reaction. The following table provides a comparative overview of common Lewis acids for the acetylation of toluene.
| Catalyst | Solvent | Temperature (°C) | Yield (%) | ortho- | meta- | para- |
| AlCl₃ | Toluene | Room Temp. | 29 | 2 | 1 | 97 |
| FeCl₃ | Toluene | Room Temp. | 24 | 2 | 1 | 97 |
Data adapted from a study on the acetylation of toluene with acetyl halides.[7]
As the data suggests, both AlCl₃ and FeCl₃ show high para-selectivity, which is often desirable to minimize steric hindrance.[7]
References
-
Ch12: Friedel-Crafts limitations - University of Calgary. [Link]
-
10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry - Saskoer.ca. [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. [Link]
-
Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. [Link]
-
Friedel–Crafts reaction - Wikipedia. [Link]
-
Friedel-Crafts Acylation: Mechanism, Reactions & limitations. [Link]
-
Review of Limitations of Friedel-Crafts reactions - CUTM Courseware. [Link]
-
Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization - YouTube. [Link]
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- 8. youtube.com [youtube.com]
Technical Support Center: Recrystallization Methods for Purifying Solid Organic Compounds
Welcome to the technical support center for the purification of solid organic compounds via recrystallization. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during experimental work. The content is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.
I. Fundamental Principles of Recrystallization
Recrystallization is a powerful technique for purifying nonvolatile organic solids.[1] The core principle relies on the differential solubility of a compound in a hot versus a cold solvent.[2][3] An impure solid is dissolved in a suitable hot solvent to create a saturated or near-saturated solution.[4][5] As this solution cools, the solubility of the desired compound decreases, leading to the formation of crystals.[1][5] The impurities, ideally, remain dissolved in the cold solvent (mother liquor) and are separated by filtration.[1][4] The formation of crystals is a highly selective process that tends to exclude foreign molecules, resulting in a purer final product.[6]
Key Stages of Recrystallization:
-
Solvent Selection: Choosing an appropriate solvent is the most critical step.[2][7]
-
Dissolution: Dissolving the impure solid in a minimum amount of near-boiling solvent.[6][8]
-
Decolorization (if necessary): Using activated charcoal to remove colored impurities.[1][6]
-
Hot Filtration (if necessary): Removing insoluble impurities from the hot solution.[4][9][10]
-
Crystallization: Allowing the hot, saturated solution to cool slowly and undisturbed.[6][8]
-
Crystal Collection: Isolating the purified crystals by vacuum filtration.[1]
-
Washing: Rinsing the collected crystals with a small amount of ice-cold solvent.[6][8]
-
Drying: Removing the residual solvent from the pure crystals.[1][8]
II. Troubleshooting Guide: Common Problems & Solutions
This section addresses specific issues that can arise during the recrystallization process in a question-and-answer format.
Problem 1: No Crystals Form Upon Cooling
Q: I've cooled my solution to room temperature and then in an ice bath, but no crystals have formed. What went wrong?
A: This is a very common issue, often caused by one of two primary reasons: using too much solvent or the formation of a supersaturated solution.[11]
-
Causality: If an excessive amount of solvent is used, the solution may not become saturated upon cooling, thus preventing crystallization.[6][8][11] Alternatively, a supersaturated solution is one that holds more dissolved solute than it theoretically should at a given temperature; it is in a metastable state and requires a nucleation point to initiate crystal growth.[6][11]
-
Solutions:
-
Induce Crystallization:
-
Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask just below the liquid level.[6][12][13][14] The microscopic scratches on the glass can provide nucleation sites for crystal growth.[12]
-
Seeding: Add a tiny "seed crystal" of the pure compound to the solution.[6][12][14] This provides a template for other molecules to deposit onto, initiating crystallization.[12][15]
-
Evaporation: Dip a glass rod into the solution, remove it, and allow the solvent to evaporate, leaving a thin film of solid. Re-introducing this rod into the solution can provide seed crystals.[12][14]
-
-
Reduce Solvent Volume: If induction methods fail, it's highly likely that too much solvent was used.[14][16] Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the solute.[14][16] Allow the solution to cool again.
-
Use a Colder Bath: In some cases, a standard ice-water bath may not be cold enough. A salt-ice bath can achieve lower temperatures and may be sufficient to induce crystallization.[12][14]
-
Problem 2: The Compound "Oils Out" Instead of Crystallizing
Q: My compound is separating as a liquid/oil instead of forming solid crystals. What is happening and how can I fix it?
A: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.[11][16][17] The resulting oil is an impure liquid phase of your compound that often traps impurities effectively, defeating the purpose of recrystallization.[16][18]
-
Causality:
-
Solutions:
-
Reheat and Add More Solvent: The most common solution is to reheat the mixture to redissolve the oil. Then, add a small amount of additional hot solvent to decrease the saturation temperature of the solution.[20][16][19][21]
-
Slow Down Cooling: Allow the solution to cool much more slowly. Insulate the flask to ensure gradual temperature decrease, which can favor crystal formation over oiling out.[11][21]
-
Change the Solvent: The chosen solvent's boiling point may be too high relative to the compound's melting point.[11] Select a solvent with a lower boiling point.
-
Remove Impurities: If a high impurity load is suspected, consider pre-purification steps. Using activated charcoal during recrystallization can sometimes help by adsorbing impurities that contribute to oiling out.[19]
-
Problem 3: Low Yield of Recovered Crystals
Q: After filtration, I recovered a very small amount of my purified compound. What are the likely causes of poor yield?
A: A low percent recovery is a frequent problem and can be attributed to several factors throughout the process.[6]
-
Causality:
-
Using too much solvent: This is the most common reason for low yield, as a significant portion of the product remains dissolved in the mother liquor.[6][8][16][22]
-
Premature crystallization: If crystals form during hot filtration, they will be lost with the insoluble impurities.[4]
-
Incomplete crystallization: Not allowing the solution to cool for a sufficient amount of time or to a low enough temperature.[23]
-
Excessive washing: Using too much rinse solvent or solvent that is not ice-cold can redissolve a portion of the purified crystals.[6][8]
-
Using too much decolorizing charcoal: Activated charcoal can adsorb the desired compound along with the colored impurities.[16]
-
-
Solutions:
-
Optimize Solvent Volume: Always use the minimum amount of near-boiling solvent required to fully dissolve the solid.[6][8]
-
Prevent Premature Crystallization: During hot filtration, keep the solution, funnel, and receiving flask hot to prevent the product from crystallizing in the filter paper.[4][9] Using a stemless funnel is also recommended.[4]
-
Maximize Crystallization Time: Allow the solution to cool slowly to room temperature and then thoroughly chill it in an ice bath for at least 10-20 minutes to maximize crystal formation.[21][24]
-
Minimize Washing Losses: Wash the collected crystals with a minimal amount of ice-cold solvent.[6][8] The cold temperature minimizes the solubility of your product in the wash solvent.
-
Problem 4: Crystals Form Too Quickly/Precipitation Occurs
Q: As soon as I removed my flask from the heat, a large amount of solid crashed out of solution. Is this a problem?
A: Yes, rapid formation of a solid is generally undesirable. This is typically referred to as precipitation rather than crystallization.[23]
-
Causality: Rapid cooling or a highly concentrated solution can lead to a sudden drop in solubility, causing the solid to crash out of solution.[22][23] This rapid process tends to trap impurities within the solid, leading to a less pure product.[16][23]
-
Solutions:
-
Reheat and Add More Solvent: Place the flask back on the heat source to redissolve the precipitate. Add a small, measured amount of additional hot solvent to slightly decrease the saturation level.[16]
-
Ensure Slow Cooling: After redissolving, ensure the solution cools slowly and without disturbance.[23][25] Placing the flask on an insulating surface (like a cork ring or folded paper towels) and covering it can help maintain a slow cooling rate.[16][21]
-
III. Frequently Asked Questions (FAQs)
Q1: How do I choose the right recrystallization solvent?
A1: The ideal solvent should exhibit high solubility for your compound at elevated temperatures and low solubility at room temperature or below.[2][6][26] It should either dissolve impurities very well at all temperatures or not at all.[1][27] Additionally, the solvent should be chemically inert towards your compound and have a boiling point below the compound's melting point.[1] A systematic approach involves small-scale solubility tests with various potential solvents.[6][28]
Q2: What is the purpose of hot filtration and when is it necessary?
A2: Hot gravity filtration is used to remove insoluble impurities from the hot solution before crystallization.[4][9][10][29] This is necessary if you observe solid material that does not dissolve even after adding a sufficient amount of boiling solvent, or if you have used decolorizing charcoal.[9][24] It is crucial to keep the apparatus hot during this process to prevent your desired compound from crystallizing prematurely.[9]
Q3: My purified compound's melting point is still low and/or has a broad range. What does this indicate?
A3: A low or broad melting point range is a classic indicator of an impure sample. Impurities disrupt the crystal lattice, requiring less energy (a lower temperature) to melt. It can also indicate that the sample is not completely dry, as residual solvent can act as an impurity.[8] In this case, a second recrystallization may be necessary to achieve higher purity.
Q4: What is a mixed-solvent recrystallization?
A4: This technique is used when no single solvent has the ideal solubility characteristics. It involves using a pair of miscible solvents—one in which the compound is highly soluble (the "soluble solvent") and another in which it is insoluble (the "insoluble solvent").[30][31] The impure solid is dissolved in a minimum amount of the hot "soluble solvent," and the "insoluble solvent" is then added dropwise until the solution becomes cloudy (the saturation point). A few drops of the "soluble solvent" are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[7]
Q5: Can the solvent choice affect the crystalline form (polymorph) of my product?
A5: Absolutely. Polymorphism is the ability of a solid to exist in multiple crystalline forms. Different polymorphs can have different physical properties, including solubility and melting point. The choice of solvent can selectively favor the nucleation and growth of a specific polymorph.[32][33][34] This is a critical consideration in the pharmaceutical industry, where specific polymorphs are often required for drug efficacy and stability.[35][36]
IV. Experimental Protocols & Data
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: Place a small amount of the crude solid in several test tubes. Add a small volume of a different potential solvent to each. Observe solubility at room temperature and upon heating. A suitable solvent will dissolve the solid when hot but not when cold.[2]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a steam bath or hot plate). Add more hot solvent in small portions until the solid just dissolves.[10]
-
Hot Filtration (if needed): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper into a clean, warm Erlenmeyer flask.[9]
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period.[23][25]
-
Chilling: Once at room temperature, place the flask in an ice-water bath for 10-20 minutes to maximize crystal yield.[24]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: With the vacuum off, add a small amount of ice-cold recrystallization solvent to wash the crystals. Reapply the vacuum to pull the solvent through.[6]
-
Drying: Leave the crystals in the funnel with the vacuum on to air-dry them for several minutes. Then, transfer the crystals to a watch glass to dry completely.[1][8]
Data Presentation: Solvent Properties
A good recrystallization solvent has a steep solubility curve with respect to temperature.
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | High | Good for polar compounds. Slow to evaporate. |
| Ethanol | 78 | High | Good general-purpose polar solvent. Flammable. |
| Methanol | 65 | High | Similar to ethanol but more toxic. Flammable. |
| Acetone | 56 | Medium | Dissolves many compounds; boiling point may be too low for some recrystallizations. Flammable. |
| Ethyl Acetate | 77 | Medium | Good solvent for many esters and ethers. Flammable. |
| Hexane | 69 | Low | Good for non-polar compounds. Flammable. |
| Toluene | 111 | Low | High boiling point, useful for less soluble compounds. Flammable. |
Visualization: Recrystallization Workflow
Below is a diagram outlining the decision-making process in a typical recrystallization experiment.
Caption: A flowchart of the recrystallization process.
Visualization: Troubleshooting Logic
This diagram illustrates the logical steps for troubleshooting when crystals fail to form.
Caption: Troubleshooting workflow for inducing crystallization.
V. References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
EBSCO Information Services. (n.d.). Recrystallization (chemistry) | Research Starters. Retrieved from [Link]
-
University of Massachusetts Lowell. (n.d.). Recrystallization. Retrieved from [Link]
-
Wikipedia. (2023, December 28). Recrystallization (chemistry). Retrieved from [Link]
-
Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods?. Retrieved from [Link]
-
Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Retrieved from [Link]
-
California State University, Sacramento. (n.d.). Recrystallization1. Retrieved from [Link]
-
Sandtorv, A. (2021, March 5). 2.1: RECRYSTALLIZATION. Chemistry LibreTexts. Retrieved from [Link]
-
Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]
-
Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]
-
Brainly. (2023, September 15). Why might we lose some yield during the recrystallization process?. Retrieved from [Link]
-
Nichols, L. (2022, April 7). 3.5E: Initiating Crystallization. Chemistry LibreTexts. Retrieved from [Link]
-
Nichols, L. (2022, April 7). 1.5E: Hot Filtration. Chemistry LibreTexts. Retrieved from [Link]
-
Safrole. (n.d.). Recrystallization and hot filtration. Retrieved from [Link]
-
Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved from [Link]
-
Chemistry Stack Exchange. (2012, April 25). Are there any general rules for choosing solvents for recrystallization?. Retrieved from [Link]
-
PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
LibreTexts. (2025, August 20). 3.5: Inducing Recrystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Hot gravity filtration | Resource. Retrieved from [Link]
-
Vapourtec. (n.d.). Flow Crystallization | Solubility Control. Retrieved from [Link]
-
ACS Publications. (2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link]
-
University of California, Irvine. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]
-
Kyoto University. (n.d.). Hot Filtration & Recrystallization. Retrieved from [Link]
-
wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds. Retrieved from [Link]
-
Chemistry For Everyone. (2025, January 31). What Is Recrystallization In Organic Chemistry?. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). 223 questions with answers in RECRYSTALLISATION. Retrieved from [Link]
-
National Council of Educational Research and Training. (n.d.). Recrystallization. Retrieved from [Link]
-
Homework.Study.com. (n.d.). What are possible errors for recrystallization?. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Crystallization of polymorphs: The effect of solvent. Retrieved from [Link]
-
PubMed. (2022, January 5). Recent advances in drug polymorphs: Aspects of pharmaceutical properties and selective crystallization. Retrieved from [Link]
-
ACS Publications. (2009, November 4). The Challenges of Developing an API Crystallization Process for a Complex Polymorphic and Highly Solvating System. Part I. Retrieved from [Link]
-
CrystEngComm (RSC Publishing). (n.d.). Strategy for control of crystallization of polymorphs. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Strategy for control of crystallization of polymorphs. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Definitive Structural Elucidation of 2,5-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone using ¹H and ¹³C NMR Spectroscopy
Introduction: Beyond the Formula
In the realms of pharmaceutical development and materials science, the molecular formula is merely the prologue. The true narrative of a compound's function, its efficacy, and its safety is dictated by its precise three-dimensional structure. For a molecule like 2,5-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone, a compound featuring multiple aromatic systems and a key acetal protecting group, ambiguity in its structural assignment is not an option. While techniques like Mass Spectrometry (MS) can confirm its molecular weight and Infrared (IR) Spectroscopy can identify its functional groups, only Nuclear Magnetic Resonance (NMR) spectroscopy provides the atomic-level, bond-by-bond connectivity map required for unequivocal structural validation.[1]
This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. We will dissect the anticipated spectra, explain the rationale behind chemical shift and coupling constant predictions, and demonstrate how advanced two-dimensional (2D) NMR experiments provide irrefutable proof of structure. This document is designed for researchers and drug development professionals who require not just data, but a comprehensive understanding of the analytical process that transforms spectral noise into structural certainty.
Section 1: The NMR Toolkit: Principles of Structural Analysis
NMR spectroscopy leverages the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, to probe the electronic environment of each atom within a molecule.[1] The key parameters we will analyze are:
-
Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a nucleus. Electron-withdrawing groups "deshield" a nucleus, shifting its signal downfield (higher ppm), while electron-donating groups "shield" it, causing an upfield shift (lower ppm).[2]
-
Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.
-
Spin-Spin Coupling (J): This phenomenon, which splits a single resonance into a multiplet (e.g., doublet, triplet), arises from the interaction of non-equivalent nuclei through covalent bonds.[3] The magnitude of the coupling constant (J, measured in Hz) provides valuable information about the number of neighboring protons and the dihedral angle between them.[3][4]
-
2D Correlation: Techniques like COSY, HSQC, and HMBC correlate signals from different nuclei, allowing us to piece the molecular puzzle together by identifying which atoms are bonded to or are in close proximity to one another.[5]
Section 2: Deconstructing the ¹H NMR Spectrum
To predict the ¹H NMR spectrum, we will analyze the molecule's distinct structural fragments: the 2,5-dimethylphenyl ring, the 4'-(1,3-dioxolan-2-yl)phenyl ring, and the dioxolane group itself.
A. The Aromatic Region (δ 7.0-8.0 ppm): A Tale of Two Rings
The spectrum will feature two distinct aromatic systems.
-
2,5-Dimethylphenyl Protons (Ring A): This ring has three protons. The proton at C6 (H-6), situated between two methyl groups, will likely be a singlet or a finely split multiplet. The protons at C3 and C4 (H-3, H-4) will be doublets, coupled to each other. We expect their signals to be further upfield compared to a standard benzophenone due to the electron-donating nature of the two methyl groups.[6]
-
4'-(1,3-dioxolan-2-yl)phenyl Protons (Ring B): This is a classic AA'BB' system, appearing as two distinct doublets. The protons ortho to the carbonyl group (H-2', H-6') will be the most downfield due to the strong electron-withdrawing effect of the ketone.[7][8] The protons ortho to the dioxolane-substituted carbon (H-3', H-5') will be slightly more shielded.
B. The Acetal and Alkyl Regions (δ 1.5-6.0 ppm)
-
Dioxolane Protons: The single proton on the acetal carbon (H-7') is significantly deshielded by two adjacent oxygen atoms and will appear as a sharp singlet. The four protons of the ethylene glycol bridge (-OCH₂CH₂O-) will likely appear as a multiplet or two distinct multiplets around 3.5-4.5 ppm.[9][10]
-
Methyl Protons: The two methyl groups on Ring A (at C2 and C5) are in different environments. One is ortho to the carbonyl, and the other is meta. They will appear as two distinct singlets in the typical alkyl region. Protons on carbons adjacent to a ketone carbonyl are deshielded and typically appear in the 2.1–2.6 ppm range.[11]
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H-2', H-6' | 7.8 - 7.9 | Doublet | 2H | Ortho to electron-withdrawing C=O group.[7][8] |
| H-3', H-5' | 7.5 - 7.6 | Doublet | 2H | Ortho to dioxolane-substituted carbon. |
| H-3, H-4, H-6 | 7.1 - 7.4 | Multiplets | 3H | Protons on electron-rich dimethylated ring. |
| H-7' | 5.8 - 6.0 | Singlet | 1H | Acetal proton deshielded by two oxygens. |
| Dioxolane -CH₂- | 4.0 - 4.2 | Multiplet | 4H | Methylene protons adjacent to oxygen.[9] |
| 2-CH₃ | 2.3 - 2.5 | Singlet | 3H | Methyl group ortho to C=O group.[11] |
| 5-CH₃ | 2.1 - 2.3 | Singlet | 3H | Methyl group meta to C=O group. |
Section 3: Decoding the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum provides a count of all non-equivalent carbon atoms. The greater chemical shift range (~200 ppm) often provides better signal resolution than ¹H NMR.[12][13]
-
The Carbonyl Carbon: The most downfield signal in the spectrum will be the ketone carbonyl carbon (C=O), typically appearing between 190-200 ppm for aromatic ketones.[11][14][15] This peak is often weak due to the absence of an attached proton and the resulting lack of Nuclear Overhauser Effect (nOe) enhancement.[14]
-
Aromatic Carbons: The twelve aromatic carbons will appear between ~125-140 ppm. Quaternary carbons (those without attached protons, such as C1, C2, C5, C1', C4') will generally have weaker signals.
-
The Acetal Carbon: The acetal carbon (C-7') is a key indicator, appearing distinctly between 95-105 ppm.[16]
-
Aliphatic Carbons: The two carbons of the dioxolane's ethylene bridge will resonate around 65 ppm, a typical value for sp³ carbons bonded to oxygen.[16][17] The two methyl carbons will appear furthest upfield, typically below 25 ppm.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Label | Predicted δ (ppm) | Rationale |
| C=O | 195 - 197 | Aromatic ketone carbonyl.[14][15][18] |
| Aromatic C-H | 128 - 133 | Standard range for protonated aromatic carbons. |
| Aromatic C-q | 135 - 145 | Quaternary aromatic carbons, deshielded by substituents. |
| C-7' | 100 - 104 | Acetal carbon (O-C-O).[16] |
| Dioxolane -CH₂- | ~65 | sp³ carbon bonded to oxygen.[16][17] |
| Methyl -CH₃ | 20 - 22 | sp³ alkyl carbons. |
Section 4: The Power of 2D NMR: Building the Molecule
While 1D spectra provide an excellent overview, 2D NMR experiments are essential for assembling the fragments into a complete, unambiguous structure.[7] They serve as a self-validating system, where correlations must be internally consistent.
Workflow for Unambiguous Structure Elucidation
Caption: Workflow for NMR-based structural elucidation.
-
HSQC (Heteronuclear Single Quantum Coherence): This is the first step in connecting the two spectra. It generates a cross-peak for every carbon that is directly bonded to a proton.[19][20][21] For our target molecule, this experiment would definitively link the ¹H signals of the aromatic, methyl, and dioxolane protons to their corresponding ¹³C signals, leaving only the quaternary carbons unassigned.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the molecular skeleton. It reveals correlations between protons and carbons that are two or three bonds away.[20][21][22] This is how we connect the fragments:
-
Connecting Ring B to the Acetal: A crucial correlation would be seen from the acetal proton (H-7') to the quaternary carbon C-4' on the aromatic ring.
-
Connecting the Rings via the Carbonyl: Correlations from the ortho protons on both rings (H-6 and H-2'/6') to the carbonyl carbon (C=O) would confirm the benzophenone core.
-
Confirming Methyl Positions: Correlations from the methyl protons to the aromatic carbons of Ring A would confirm their positions relative to the carbonyl and each other.
-
Caption: Key HMBC correlations confirming the molecular skeleton.
Section 5: A Comparative Guide: NMR in Context
While NMR is the cornerstone of structural elucidation, it is most powerful when used in conjunction with other analytical techniques.
Table 3: Comparison of Key Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Complete atomic connectivity, stereochemistry, 3D structure. | Unambiguous structural determination.[1] | Lower sensitivity than MS; requires more sample. |
| Mass Spectrometry (MS) | Molecular weight, elemental formula, fragmentation patterns. | Extremely high sensitivity, confirms molecular formula. | Cannot distinguish between isomers (e.g., 2,5- vs 2,6-dimethyl). |
| Infrared (IR) Spectroscopy | Presence of functional groups (C=O, C-O). | Fast, simple, confirms key functional groups.[14][15] | Provides no information on atom connectivity. |
As the table illustrates, MS would confirm the mass of C₂₄H₂₂O₃, and IR would show a strong absorption around 1660 cm⁻¹ for the conjugated ketone and C-O stretches for the acetal. However, neither could differentiate our target molecule from its isomers, such as 2,6-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone. Only a complete NMR analysis can provide that definitive proof.
Section 6: Experimental Protocols
Scientific integrity demands reproducible methodologies. The following are standard protocols for acquiring high-quality NMR data for this type of small molecule.
A. Sample Preparation
-
Massing: Accurately weigh 5-10 mg of the purified solid compound.
-
Solvation: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as its residual signal should not overlap with key analyte signals.[23]
-
Homogenization: Gently vortex or sonicate the tube until the sample is completely dissolved.
-
Standard: Tetramethylsilane (TMS) is typically added by the manufacturer as a 0 ppm reference standard.[16]
B. 1D NMR Acquisition (¹H and ¹³C)
-
Instrument Setup: Insert the sample into a >400 MHz NMR spectrometer. Allow the sample to equilibrate to the probe temperature (typically 298 K).
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.
-
¹H Acquisition:
-
Pulse Program: Standard single-pulse (zg30).
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 8-16 scans for good signal-to-noise.
-
-
¹³C Acquisition:
-
Pulse Program: Proton-decoupled single-pulse (zgpg30).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024-4096 scans, as the ¹³C nucleus is much less sensitive than ¹H.
-
C. 2D NMR Acquisition (HSQC and HMBC)
-
HSQC Acquisition:
-
Pulse Program: hsqcedetgpsisp2.3 (or similar edited HSQC sequence).
-
Spectral Width: Optimize F2 (¹H) and F1 (¹³C) dimensions to cover all relevant signals.
-
Number of Scans: 2-8 per increment.
-
Key Parameter: Set ¹JCH coupling constant to an average value of 145 Hz.
-
-
HMBC Acquisition:
-
Pulse Program: hmbcgplpndqf (or similar).
-
Number of Scans: 8-32 per increment.
-
Key Parameter: Optimize the long-range coupling delay for an average J-coupling of 8 Hz to observe 2-3 bond correlations.[20]
-
Conclusion
The structural elucidation of this compound is a clear demonstration of the analytical power of modern NMR spectroscopy. While 1D ¹H and ¹³C spectra allow for the assignment of distinct chemical environments, it is the application of 2D correlation experiments like HSQC and HMBC that provides the rigorous, irrefutable evidence of the complete molecular architecture. This multi-faceted NMR approach, when compared to other spectroscopic techniques, stands alone in its ability to deliver the comprehensive structural detail required by today's research and development professionals. The methodologies and analyses presented in this guide provide a robust framework for achieving confident and accurate structural characterization.
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A Senior Application Scientist's Guide to Carbonyl Group Identification in Benzophenones using FTIR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and chemical research, the precise characterization of molecular structures is paramount. Among the array of analytical techniques available, Fourier-Transform Infrared (FTIR) spectroscopy stands out as a rapid, non-destructive, and highly informative method for identifying functional groups. This guide provides an in-depth exploration of leveraging FTIR spectroscopy for the specific identification of the carbonyl (C=O) group in benzophenones, a class of compounds with significant applications in photochemistry, polymer science, and as intermediates in drug synthesis.
As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols. This guide is designed to provide a causal understanding behind experimental choices, ensuring that the described methodologies are not just followed, but comprehended. We will delve into the theoretical underpinnings, practical experimental considerations, and a comparative analysis with alternative techniques, all grounded in scientific integrity.
The Unmistakable Signature: Why FTIR Excels for Carbonyl Detection
The carbonyl group's stretching vibration provides one of the most intense and characteristic absorption bands in an infrared spectrum.[1][2] This is due to the significant difference in electronegativity between the carbon and oxygen atoms, which creates a large dipole moment.[2] As the C=O bond vibrates, this large change in dipole moment results in a strong absorption of infrared radiation, typically in the range of 1600-1900 cm⁻¹.[2] This distinct and intense peak makes FTIR an ideal tool for confirming the presence of a carbonyl group and for studying its local chemical environment.[2][3]
For benzophenones, which are diaryl ketones, the carbonyl stretching frequency is influenced by several factors, most notably conjugation with the two aromatic rings. This conjugation delocalizes the π-electrons of the carbonyl group, which slightly weakens the C=O bond and lowers its vibrational frequency compared to a simple aliphatic ketone.[4][5] The C=O stretch of benzophenone itself, for instance, is observed at approximately 1652 cm⁻¹.[4]
Experimental Protocol: A Self-Validating Workflow for Benzophenone Analysis
The following protocol is designed to be a self-validating system, where each step contributes to the acquisition of a high-quality, reproducible FTIR spectrum.
Step 1: Meticulous Sample Preparation
The quality of your FTIR spectrum is directly dependent on your sample preparation. For solid benzophenone derivatives, several methods are available, each with its own advantages and considerations.
-
Attenuated Total Reflectance (ATR): This is often the most convenient method for solid samples.[6][7]
-
Crystal Cleaning: Begin by thoroughly cleaning the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent like isopropanol or acetone to remove any residues from previous analyses.[6][7]
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is a critical step to subtract any atmospheric (CO₂, H₂O) or instrumental interferences.
-
Sample Application: Place a small amount of the finely ground benzophenone sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[6][7]
-
Pressure Application: Apply consistent pressure using the instrument's pressure clamp. This ensures intimate contact between the sample and the crystal, which is crucial for a strong signal. Insufficient pressure can lead to a weak and distorted spectrum.[7]
-
-
Potassium Bromide (KBr) Pellet: This traditional method can yield excellent spectra if performed correctly.
-
Grinding: Grind 1-2 mg of the benzophenone sample with approximately 100-200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle.[6] The KBr acts as an infrared-transparent matrix.[6] The mixture should be ground to a fine, homogenous powder to minimize light scattering.[8][9]
-
Pellet Pressing: Transfer the powder to a pellet die and apply pressure using a hydraulic press to form a thin, transparent, or translucent pellet.[6][8] An opaque or cloudy pellet indicates insufficient grinding or the presence of moisture.
-
Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
-
Thin Solid Film: A simple method for soluble solids.[10]
-
Dissolution: Dissolve a small amount of the benzophenone in a volatile solvent (e.g., methylene chloride or acetone) in which it is readily soluble.[8][10]
-
Casting: Place a drop of the solution onto an IR-transparent salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate completely.[10] This will leave a thin film of the solid sample on the plate.[10]
-
Analysis: Mount the salt plate in the sample holder for analysis.[10]
-
Step 2: Data Acquisition with Optimized Parameters
-
Spectral Range: For identifying the carbonyl group, a standard mid-IR range of 4000-400 cm⁻¹ is sufficient.
-
Resolution: A resolution of 4 cm⁻¹ is generally adequate for routine identification. Higher resolution may be necessary for resolving closely spaced peaks but is often not required for observing the broad carbonyl stretch.
-
Number of Scans: Co-adding multiple scans (typically 16 or 32) improves the signal-to-noise ratio, resulting in a cleaner spectrum.
Step 3: Rigorous Data Analysis and Interpretation
-
Background Subtraction: The previously recorded background spectrum is automatically subtracted from the sample spectrum to produce the final infrared spectrum of the compound.[11]
-
Peak Identification: The primary peak of interest for benzophenones is the strong, sharp absorption band corresponding to the C=O stretching vibration.[12] As mentioned, for unsubstituted benzophenone, this appears around 1652 cm⁻¹.[4]
-
Fingerprint Region Analysis: While the carbonyl peak is the most prominent, other characteristic peaks in the "fingerprint region" (below 1500 cm⁻¹) can provide additional structural information and confirm the identity of the specific benzophenone derivative. This region contains complex vibrations, including C-C stretching and C-H bending, that are unique to the molecule as a whole.[13] For benzophenone, a C-C-C stretching vibration can be observed around 1264 cm⁻¹.[4]
Visualizing the Workflow
Caption: Experimental workflow for FTIR analysis of benzophenones.
Factors Influencing the Carbonyl Stretching Frequency
The precise position of the carbonyl absorption peak is sensitive to its molecular environment. Understanding these influences is key to accurate spectral interpretation.
-
Substituent Effects: The electronic nature of substituents on the phenyl rings can significantly alter the C=O stretching frequency.
-
Electron-donating groups (e.g., -OCH₃, -NH₂) increase electron density in the aromatic ring through resonance, which can be delocalized to the carbonyl group. This reduces the double-bond character of the C=O bond, lowering its stretching frequency.[14][15]
-
Electron-withdrawing groups (e.g., -NO₂) have the opposite effect. They decrease electron density at the carbonyl carbon, strengthening the C=O bond and increasing its stretching frequency.[14][15]
-
-
Solvent Effects: The polarity of the solvent used for analysis (if applicable) can also influence the carbonyl frequency. Polar solvents can stabilize the polar resonance form of the carbonyl group, leading to a slight decrease in the stretching frequency.[16][17][18] Hydrogen bonding interactions between the carbonyl oxygen and protic solvents can cause a more significant redshift (shift to lower frequency).[16]
Comparative Analysis: FTIR vs. Alternative Techniques
While FTIR is an excellent primary tool for identifying the carbonyl group, a comprehensive characterization often involves complementary techniques.
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| FTIR Spectroscopy | Measures the absorption of infrared radiation, causing molecular vibrations. | Functional group identification , particularly the strong C=O stretch.[11] | Rapid, non-destructive, requires minimal sample, provides information on bonding environment. | Does not provide information on molecular weight or connectivity. Can be difficult to distinguish between different types of carbonyls in complex mixtures.[19] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Detailed structural information , including the connectivity of atoms and the chemical environment of the carbonyl carbon (¹³C NMR). | Provides unambiguous structural elucidation. | Requires larger sample amounts, longer acquisition times, and more complex data interpretation. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Molecular weight determination and fragmentation patterns that can infer structural information. | High sensitivity, provides molecular weight. | Can be destructive, may not definitively identify the type of carbonyl group without fragmentation analysis. |
| UV-Vis Spectroscopy | Measures the absorption of ultraviolet and visible light, causing electronic transitions. | Information about conjugated systems . Benzophenones exhibit characteristic n→π* and π→π* transitions. | Sensitive to conjugation. | Provides limited structural information on its own. |
Data Summary: Expected Carbonyl Stretching Frequencies for Substituted Benzophenones
The following table provides a summary of expected C=O stretching frequencies for benzophenone and some of its derivatives, illustrating the impact of substituents.
| Compound | Substituent(s) | Expected C=O Stretch (cm⁻¹) | Key Observations |
| Benzophenone | None | ~1652[4] | Baseline for comparison. Conjugation with two phenyl rings lowers the frequency from a typical saturated ketone (~1715 cm⁻¹).[4] |
| 4-Methoxybenzophenone | -OCH₃ (Electron-donating) | < 1652 | The electron-donating methoxy group further delocalizes electron density, weakening the C=O bond and lowering the stretching frequency. |
| 4-Nitrobenzophenone | -NO₂ (Electron-withdrawing) | > 1652 | The electron-withdrawing nitro group strengthens the C=O bond, increasing the stretching frequency.[20] |
| 4,4'-Dichlorobenzophenone | -Cl (Weakly deactivating) | ~1660 | The inductive effect of chlorine slightly increases the frequency. |
Conclusion
FTIR spectroscopy is an indispensable tool for the rapid and reliable identification of the carbonyl group in benzophenones. Its sensitivity to the electronic environment of the C=O bond provides valuable structural insights that can be further elucidated by considering substituent and solvent effects. While other analytical techniques such as NMR and Mass Spectrometry offer complementary information for a complete structural characterization, FTIR remains the frontline method for functional group analysis due to its speed, simplicity, and non-destructive nature. By following a robust experimental protocol and understanding the principles behind spectral variations, researchers can confidently employ FTIR to advance their work in drug development and chemical synthesis.
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A Senior Application Scientist's Comparative Guide to HPLC Methods for Assessing the Purity of Benzophenone Derivatives
Introduction: The Critical Role of Purity in Benzophenone Applications
Benzophenone and its derivatives are a class of aromatic ketones with significant industrial and pharmaceutical relevance. They serve as photoinitiators in UV-curing applications, as UV-filters in sunscreens and plastics, and as key synthetic intermediates in drug development.[1][2] Given their widespread use and potential for human exposure, ensuring the purity and stability of these compounds is not merely a quality control metric; it is a critical determinant of product safety, efficacy, and regulatory compliance. The presence of impurities, whether from synthesis byproducts or degradation, can alter a product's chemical properties, introduce toxicity, or reduce its intended efficacy.
High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for this purpose, offering the high resolution and sensitivity required to separate and quantify the parent benzophenone derivative from its closely related impurities.[3][4] This guide provides a comparative analysis of various HPLC-based strategies, grounded in established scientific principles and field-proven experience. We will explore the causality behind methodological choices, present detailed experimental protocols, and offer a framework for selecting and validating the optimal method for your specific analytical challenge.
Part 1: Choosing the Right Chromatographic Tool: A Comparative Overview
The selection of an HPLC method is fundamentally dictated by the physicochemical properties of the analyte and the potential impurities. For benzophenone derivatives, the choice primarily revolves around Reversed-Phase, Normal-Phase, and, for chiral molecules, specialized Chiral chromatography.
Reversed-Phase HPLC (RP-HPLC): The Workhorse Method
RP-HPLC is the most widely adopted method for the analysis of benzophenone derivatives due to its versatility, reproducibility, and compatibility with the moderate polarity of most compounds in this class.[5] The separation mechanism is based on hydrophobic interactions between the analytes and a non-polar stationary phase (typically alkyl-silica like C18 or C8), using a polar mobile phase.
-
Causality of Component Selection:
-
Stationary Phase: C18 columns are the default choice, offering strong hydrophobic retention for the aromatic benzophenone core.[6][7] C8 columns provide slightly less retention and can be advantageous for more hydrophobic derivatives, leading to shorter analysis times.
-
Mobile Phase: A mixture of water and an organic modifier like acetonitrile (MeCN) or methanol (MeOH) is standard.[5][8] Acetonitrile often provides better peak shapes and lower UV cutoff. A small amount of acid (0.1% formic acid or acetic acid) is typically added to the mobile phase. This suppresses the ionization of residual silanol groups on the silica surface, minimizing peak tailing and improving reproducibility.[7]
-
Detection: The strong chromophore in the benzophenone structure makes UV detection highly effective. A wavelength between 254 nm and 290 nm is commonly employed, offering excellent sensitivity for the parent compound and most potential impurities.[6][9]
-
Normal-Phase HPLC (NP-HPLC): For Specific Separation Challenges
While less common, NP-HPLC is invaluable for specific applications where RP-HPLC falls short. It utilizes a polar stationary phase (e.g., silica, cyano) and a non-polar mobile phase (e.g., hexane, ethyl acetate).[10][11]
-
When to Choose NP-HPLC:
-
Isomer Separation: NP-HPLC often provides superior selectivity for separating structural isomers of benzophenone derivatives that may co-elute in reversed-phase systems.
-
Highly Hydrophobic Compounds: For derivatives with very low aqueous solubility, NP-HPLC avoids the need for aggressive organic mobile phases that might be required in RP-HPLC.
-
Water-Sensitive Compounds: For prodrugs or intermediates that are susceptible to hydrolysis, anhydrous conditions used in NP-HPLC can be essential for accurate purity assessment.[12]
-
Chiral HPLC: Resolving Enantiomers
Many pharmacologically active benzophenone derivatives are chiral. Since enantiomers often exhibit different physiological activities and toxicities, their separation is a regulatory requirement. This is achieved using a Chiral Stationary Phase (CSP).[13][14]
-
Mechanism of Separation: CSPs are composed of a single enantiomer of a chiral selector immobilized on a silica support.[15] Enantiomers of the analyte form transient, diastereomeric complexes with the CSP, which have different interaction energies, leading to different retention times and thus, separation.[16] Polysaccharide-based CSPs (e.g., Chiralcel®, Chiralpak®) are particularly effective for a wide range of compounds, including benzophenones.[17]
Performance Leap: HPLC vs. Ultra-Performance Liquid Chromatography (UPLC®)
UPLC represents a significant evolution of HPLC technology, utilizing columns packed with sub-2 µm particles.[18] This innovation provides substantial performance gains.[7]
-
Key Advantages of UPLC:
-
Faster Analysis: Run times can be up to 10 times shorter than conventional HPLC, dramatically increasing sample throughput.[19]
-
Improved Resolution: Smaller particles lead to higher separation efficiency, resulting in sharper peaks and better separation of closely eluting impurities.[7]
-
Enhanced Sensitivity: Taller, narrower peaks provide a better signal-to-noise ratio, which is critical for detecting trace-level impurities.[18][19]
-
Reduced Solvent Consumption: Lower flow rates and shorter run times make UPLC a more cost-effective and environmentally friendly option.[7]
-
The primary trade-off is the higher initial instrument cost and the need for systems capable of operating at much higher backpressures (up to 15,000 psi).[19]
Methodology Comparison Summary
| Parameter | Reversed-Phase HPLC (RP-HPLC) | Normal-Phase HPLC (NP-HPLC) | Chiral HPLC | UPLC (Reversed-Phase) |
| Principle | Hydrophobic interactions | Adsorption/Polar interactions | Enantioselective interactions | Hydrophobic interactions |
| Stationary Phase | Non-polar (C18, C8) | Polar (Silica, Cyano) | Chiral Selector on Silica | Non-polar (C18, C8, <2 µm) |
| Mobile Phase | Polar (Water/MeCN, Water/MeOH) | Non-polar (Hexane/Ethyl Acetate) | Varies (Polar or Non-polar) | Polar (Water/MeCN, Water/MeOH) |
| Best For | General purity of most benzophenones | Isomer separation, water-sensitive compounds | Separation of enantiomers | High-throughput analysis, complex mixtures |
| Pros | Robust, versatile, reproducible | Excellent selectivity for isomers | Only method for enantiomer separation | Fast, high resolution, high sensitivity |
| Cons | Limited selectivity for some isomers | Sensitive to water, less robust | Column cost, specific applicability | High backpressure, instrument cost |
Part 2: Ensuring Method Reliability: Validation and Forced Degradation
A method is only useful if it is reliable. Method validation, guided by the International Council for Harmonisation (ICH) guidelines, is the process of proving that an analytical procedure is suitable for its intended purpose.[4][20][21] For purity assessment, a critical component of validation is demonstrating the method is stability-indicating .
The Imperative of Forced Degradation Studies
Forced degradation (or stress testing) involves subjecting the drug substance to harsh conditions to accelerate decomposition.[22][23] The goal is not to determine shelf-life, but to generate potential degradation products and challenge the analytical method's ability to separate them from the parent compound and from each other.[24] This is the ultimate test of a method's specificity.
Typical Stress Conditions: [24][25]
-
Acid Hydrolysis: e.g., 0.1 M HCl at 60 °C
-
Base Hydrolysis: e.g., 0.1 M NaOH at 60 °C
-
Oxidation: e.g., 3% H₂O₂ at room temperature
-
Thermal Stress: e.g., 80 °C (solid state)
-
Photolytic Stress: e.g., Exposure to UV/Vis light (ICH specified)
A successful stability-indicating method will resolve all significant degradation peaks from the main analyte peak and demonstrate mass balance, where the decrease in the parent compound is reasonably accounted for by the increase in impurities.[22]
Diagram: Workflow for Forced Degradation Studies
Caption: Workflow for a forced degradation study to establish method specificity.
Core Validation Parameters (ICH Q2(R1))
The following parameters must be assessed to validate a purity method:[20][21]
| Parameter | Purpose | Typical Acceptance Criteria for Purity Methods |
| Specificity | To ensure the method can assess the analyte unequivocally in the presence of impurities, degradants, and matrix components. | Peak purity analysis (e.g., with PDA detector) passes; all known impurities and degradants are resolved from the main peak (Resolution > 1.5). |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response over a defined range. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Typically from the Limit of Quantitation (LOQ) to 120% of the specification level for the impurity. |
| Accuracy | The closeness of test results to the true value. | Recovery of spiked impurities should be within 80-120% of the nominal concentration. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | Repeatability (intra-day) and Intermediate Precision (inter-day) RSD ≤ 10% for impurity quantification at the specification limit. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of ~3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of ~10:1; must be at or below the reporting threshold for impurities. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits when parameters like pH, column temperature, or mobile phase composition are slightly varied. |
Part 3: Experimental Protocols
The following protocols provide a practical starting point for the analysis of a typical benzophenone derivative.
Protocol: General Purpose RP-HPLC Purity Method
This method is suitable for many benzophenone derivatives like Benzophenone-3 (Oxybenzone).[26]
-
Instrumentation:
-
HPLC or UPLC system with a UV/Vis or Photodiode Array (PDA) detector.[7]
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm for HPLC; 2.1 x 50 mm, 1.7 µm for UPLC).[7]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Elution: A typical gradient might be 40% B to 95% B over 15 minutes, followed by a hold and re-equilibration. The gradient should be optimized to ensure separation of all impurities.
-
Flow Rate: 1.0 mL/min for HPLC; 0.4 mL/min for UPLC.[7]
-
Column Temperature: 30 °C.[7]
-
Injection Volume: 10 µL for HPLC; 2 µL for UPLC.[7]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the benzophenone derivative sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile/water) to a final concentration of approximately 0.5-1.0 mg/mL.
-
Filter the sample through a 0.22 or 0.45 µm syringe filter before injection to remove particulates.
-
Protocol: Sample Preparation for Analysis
Proper sample preparation is crucial for accurate and reproducible results. Various techniques can be employed depending on the sample matrix.[27]
-
For Bulk Drug Substance: Simple dissolution in a suitable organic solvent is usually sufficient.[5]
-
For Complex Matrices (e.g., Creams, Plastics, Environmental Samples):
-
Extraction: An initial extraction step is required to isolate the analytes from the matrix.
-
Solid-Phase Extraction (SPE): A highly effective technique for cleanup and pre-concentration. C18 cartridges are commonly used.[26][27][28]
-
Liquid-Liquid Extraction (LLE): A classical technique still used for certain sample types.[27][28][29]
-
Dispersive Solid-Phase Extraction (dSPE): Often used in "QuEChERS" style methods for food and environmental samples.[28]
-
-
Reconstitution: After extraction and evaporation of the solvent, the residue is reconstituted in the mobile phase or a compatible solvent before injection.
-
Diagram: HPLC Method Validation Workflow
Caption: A structured workflow for analytical method validation as per ICH guidelines.
Conclusion and Future Outlook
The purity assessment of benzophenone derivatives is reliably achieved using HPLC, with reversed-phase methods serving as the primary tool for most applications. The choice between RP-HPLC, NP-HPLC, and Chiral HPLC must be driven by the specific chemical properties of the analyte and potential impurities. The advent of UPLC technology offers significant enhancements in speed and resolution, making it the preferred platform for high-throughput environments and complex separation challenges.[1][18]
Regardless of the chosen technology, a robust purity method must be rigorously validated according to ICH guidelines, with forced degradation studies being an indispensable component for proving specificity and ensuring the method is truly stability-indicating.[20] As regulatory expectations and the chemical diversity of benzophenone derivatives continue to grow, the adoption of advanced techniques like UPLC coupled with mass spectrometry (LC-MS) will become increasingly important for the definitive identification and quantification of impurities at trace levels.[1][2]
References
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Gothner, A. M., Stålsby Lundborg, C., Vitols, S., & Gedeon, T. (2006). Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine. Basic & Clinical Pharmacology & Toxicology. Available at: [Link]
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Okereke, C. S., & Uzodike, E. B. (1992). Development and validation of a high-performance liquid chromatographic method for the determination of benzophenone-3 in rats. Journal of Applied Toxicology. Available at: [Link]
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Gorra, R., & Cbie, T. (2022). Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. MDPI. Available at: [Link]
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ResearchGate. (2019). (PDF) Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil. Retrieved from [Link]
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Promkatkaew, D., et al. (2019). Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil. Acta Chromatographica. Available at: [Link]
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Encyclopedia.pub. (2023). Sample Preparation for Benzophenone Detection. Retrieved from [Link]
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Kosjek, T., et al. (2017). Development and validation of an HPLC method for the determination of endocrine disruptors bisphenol A and benzophenone in thermochromic printing inks. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]
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Chang, Y. C., et al. (2022). Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. MDPI. Available at: [Link]
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Caban, M., et al. (2021). Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. MDPI. Available at: [Link]
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ResearchGate. (n.d.). (a) Normal phase separation of benzophenone and nitrobenzene with a... | Download Scientific Diagram. Retrieved from [Link]
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Čechová, E., et al. (2021). Implementation of Sensitive Method for Determination of Benzophenone and Camphor UV Filters in Human Urine. PMC - NIH. Available at: [Link]
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Sravan, K., et al. (2015). impurity profiling of sulisobenzone by rp-hplc method. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]
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Pastor-Belda, M., et al. (2021). Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Analytical Methods (RSC Publishing). Available at: [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
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Čechová, E., et al. (2021). Implementation of Sensitive Method for Determination of Benzophenone and Camphor UV Filters in Human Urine. MDPI. Available at: [Link]
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Vela-Soria, F., et al. (2020). Development of a sensitive analytical method for the simultaneous analysis of Benzophenone-type UV filters and paraben preservatives in umbilical cord blood. PMC - NIH. Available at: [Link]
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Gao, H., et al. (2015). Development and Validation of HPLC–MS/MS Method for the Simultaneous Determination of 8-Hydroxy-2'-deoxyguanosine and Cosmetic Phenols in Human Urine. Chromatographia. Available at: [Link]
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Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Retrieved from [Link]
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Kačer, P., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]
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Phenomenex. (n.d.). Normal Phase HPLC Columns. Retrieved from [Link]
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Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Available at: [Link]
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Separation Science. (2025). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. Retrieved from [Link]
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More, S., et al. (n.d.). hplc – high performance liquid chromatography & uplc - iajps. Indo American Journal of Pharmaceutical Sciences. Available at: [Link]
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LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
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Droux, S., & Félix, G. (2011). Green chiral HPLC enantiomeric separations using high temperature liquid chromatography and subcritical water on Chiralcel OD and Chiralpak AD. Chirality. Available at: [Link]
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Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]
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Chavan, A. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. Available at: [Link]
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A Comparative Guide to X-ray Crystallography for the Structure Determination of Organic Molecules
Abstract: This guide provides an in-depth technical comparison of single-crystal X-ray crystallography with other leading analytical techniques for the structural elucidation of organic molecules. Tailored for researchers, scientists, and professionals in drug development, this document offers a comprehensive overview of the experimental workflow, critically evaluates its performance against Nuclear Magnetic Resonance (NMR) spectroscopy and cryo-electron microscopy (cryo-EM), and provides actionable, field-proven insights into experimental design and data validation. Our analysis is grounded in authoritative sources to ensure scientific integrity and practical relevance.
Introduction: The Foundational Role of X-ray Crystallography in Organic Chemistry
For over a century, single-crystal X-ray diffraction (SXRD) has been the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule.[1][2] This technique has been instrumental in the development of numerous scientific fields, from materials science to biology, by providing detailed information on chemical bonding, molecular conformation, and intermolecular interactions.[3][4][5] In the realm of organic chemistry and drug discovery, this atomic-level insight is indispensable for understanding reaction mechanisms, designing novel therapeutics, and elucidating the structure-activity relationships that govern molecular function.[6][7]
The core principle of X-ray crystallography lies in the interaction of X-rays with the electrons of atoms arranged in a highly ordered, repeating lattice of a crystal.[5][8] When a focused beam of X-rays is directed at a suitable crystal, the X-rays are diffracted in a predictable pattern of spots of varying intensity.[3][7] By measuring the geometric arrangement and intensities of these diffracted beams, it is possible to reconstruct a three-dimensional map of the electron density within the crystal, and from this, an atomic model of the molecule can be built and refined.[9]
The X-ray Crystallography Workflow: From Molecule to Model
The journey from a newly synthesized organic compound to a fully refined crystal structure involves three critical stages: crystallization, data collection, and structure solution and refinement.[3][6] Success in X-ray crystallography is highly dependent on the successful execution of each of these steps.
Stage 1: Crystallization - The "Art" and Science
Obtaining a high-quality single crystal is often the most challenging and rate-limiting step in the process.[3][6] The crystal must be of sufficient size (typically >0.1 mm in all dimensions), possess a high degree of internal order, and be free from significant defects like twinning or cracks.[3]
Key Experimental Considerations for Crystal Growth:
-
Purity: The starting material should be as pure as possible to avoid the incorporation of impurities into the crystal lattice, which can disrupt its regularity.
-
Solvent Selection: The ideal solvent is one in which the compound is moderately soluble.[10] Highly soluble compounds may crystallize too rapidly, leading to small or poorly ordered crystals, while very low solubility can hinder crystal growth altogether.
-
Supersaturation: Crystallization occurs from a supersaturated solution, which can be achieved through several methods. The key is to approach supersaturation slowly to allow for the formation of a limited number of well-ordered crystals.[11]
Experimental Protocol: Vapor Diffusion for Crystallization of Organic Molecules
Vapor diffusion is a widely successful method for growing high-quality crystals of organic compounds.[12] It involves the slow diffusion of a precipitant (a solvent in which the compound is insoluble) into a solution of the compound, gradually inducing supersaturation and crystallization.
Materials:
-
Small inner vial (e.g., 0.5 mL vial)
-
Larger outer vial or beaker that can be sealed
-
Solvent in which the compound is soluble
-
Precipitant (a volatile solvent in which the compound is insoluble, e.g., pentane, diethyl ether, hexane)[12]
Procedure:
-
Dissolve the organic compound in a minimal amount of the chosen solvent in the small inner vial.
-
Place the inner vial inside the larger outer vial.
-
Add the precipitant to the outer vial, ensuring the level is below the top of the inner vial.
-
Seal the outer vial to create a closed system.
-
Allow the setup to remain undisturbed. The more volatile precipitant will slowly diffuse into the solvent in the inner vial, reducing the solubility of the compound and promoting crystal growth.[12]
-
Monitor for crystal formation over several days to weeks. To slow the diffusion process further, the entire apparatus can be placed in a refrigerator or freezer.[12]
dot graph TD { rankdir=TB; node [shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Workflow of X-ray Crystallography."
Stage 2: X-ray Diffraction Data Collection
Once a suitable crystal is obtained, it is mounted on a goniometer and placed in an intense, monochromatic X-ray beam.[3][13] Modern diffractometers, often utilizing synchrotron radiation for a high-intensity X-ray source, rotate the crystal while collecting the diffraction data.[13][14] This rotation allows for the measurement of a complete set of diffraction spots, capturing the three-dimensional nature of the crystal lattice.[9]
Stage 3: Structure Solution and Refinement
The collected diffraction data contains information about the intensities and positions of the diffracted X-rays, which correspond to the amplitudes of the structure factors. However, the phase information is lost during the experiment, leading to the "phase problem."[3] For small molecules (typically less than 1000 non-hydrogen atoms), direct methods are powerful computational techniques used to solve the phase problem ab initio.[3]
Once initial phases are determined, an electron density map can be calculated.[9] An atomic model is then built into this map and refined using least-squares methods to achieve the best possible fit between the calculated and observed diffraction data.[15]
Performance Comparison: X-ray Crystallography vs. Key Alternatives
While X-ray crystallography is a powerful tool, it is not without its limitations, and other techniques may be more suitable for certain applications.
X-ray Crystallography vs. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is another primary technique for structure elucidation, particularly for organic molecules in solution.[16]
| Feature | X-ray Crystallography | NMR Spectroscopy |
| Sample State | Solid (single crystal) | Solution |
| Information Obtained | 3D atomic coordinates, bond lengths, bond angles, stereochemistry, absolute configuration[6][17] | Connectivity through bonds (COSY, HSQC, HMBC), through-space proximities (NOESY), dynamic information[16][17] |
| Molecular Size | No theoretical upper or lower limit[14] | Typically limited to molecules < 70 kDa[3] |
| Key Challenge | Growing a high-quality single crystal[4][6] | Signal overlap in complex molecules, limited information on global 3D structure for rigid molecules |
| Resolution | Atomic resolution is routinely achievable[4] | Generally lower resolution than X-ray crystallography[18] |
Causality Behind Experimental Choices:
-
For determining the absolute configuration of a chiral molecule, X-ray crystallography is the gold standard. [17][19] While NMR can determine relative stereochemistry, assigning the absolute configuration is extremely difficult, if not impossible, with NMR alone.[17]
-
When studying molecular dynamics or flexible molecules, NMR is superior. [20] X-ray crystallography provides a static picture of the molecule in the crystalline state, while NMR can probe conformational changes and flexibility in solution.[16]
-
For molecules that are difficult to crystallize or are insoluble, NMR is often the only viable option. [17]
X-ray Crystallography vs. Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has emerged as a revolutionary technique, particularly for large biological macromolecules.[21][22] A related technique, Microcrystal Electron Diffraction (MicroED), is becoming increasingly relevant for small organic molecules.[1][23]
| Feature | X-ray Crystallography | Cryo-EM / MicroED |
| Sample State | Solid (single crystal) | Vitreous ice (amorphous solid)[23] |
| Sample Requirement | Large, well-ordered single crystal (typically >10 µm) | Very small micro- or nanocrystals (sub-micron)[23][24] |
| Radiation Source | X-rays | Electrons |
| Key Advantage | Unsurpassed for high-resolution structures of well-ordered crystals[21] | Can determine structures from samples that are too small or imperfect for X-ray crystallography[2][24] |
| Current Status | Mature, "gold standard" technique | Rapidly evolving, especially MicroED for small molecules[1] |
The Rise of MicroED:
MicroED leverages the fact that electrons interact with matter much more strongly than X-rays, allowing for the collection of high-quality diffraction data from crystals that are a billionth of the size required for X-ray diffraction.[2] This has opened the door to the structural analysis of compounds that previously could not be crystallized to a sufficient size, including natural products available in only minute quantities and even components of partially purified mixtures.[1]
dot graph RL { rankdir=LR; node [shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Decision matrix for structural methods."
Trustworthiness and Self-Validation in Crystallographic Data
A key strength of X-ray crystallography is its inherent system of checks and balances that ensure the reliability of the final structure.
-
Internal Validation (R-factors): The R-factor (or residual factor) is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A low R-factor indicates a good fit. A related value, R-free, is calculated from a subset of the data that was not used in the refinement process, providing an unbiased measure of the model's quality.
-
External Validation (Databases): The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures.[25][26][27] Depositing a structure in the CSD subjects it to automated validation checks, and comparison with over a million existing structures allows for the identification of unusual or potentially erroneous geometric features.[28]
Conclusion: An Integrated Approach to Structural Elucidation
Single-crystal X-ray crystallography remains the gold standard for the unambiguous determination of the three-dimensional structure of organic molecules, offering unparalleled precision in defining atomic coordinates, bond lengths, and absolute stereochemistry.[4][19] However, its primary limitation is the need for high-quality single crystals.
For a comprehensive understanding of a molecule's properties, an integrated approach is often necessary. NMR spectroscopy provides invaluable information on molecular dynamics in solution, while the emerging technique of MicroED offers a path to structural determination for compounds that are intractable by conventional crystallographic methods. By leveraging the complementary strengths of these techniques, researchers can gain a more complete picture of molecular structure and function, accelerating discovery in chemistry and drug development.[16][18][21][29]
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A Senior Application Scientist's Guide to the Structural Validation of Synthesized Benzophenone Compounds
For: Researchers, scientists, and drug development professionals engaged in the synthesis and characterization of small molecules.
Introduction: Beyond Synthesis—The Imperative of Structural Validation
The synthesis of novel benzophenone derivatives is a cornerstone of medicinal chemistry and materials science, yielding compounds with a vast range of biological activities and physical properties.[1][2] However, the successful synthesis of a target molecule is only the first step. Unambiguous confirmation of its chemical structure is a non-negotiable prerequisite for any further investigation, be it for structure-activity relationship (SAR) studies, preclinical trials, or material performance testing.[3] An erroneously identified compound not only invalidates subsequent biological or physical data but can also lead to significant loss of time and resources.
The Orthogonal Approach: A Self-Validating System
No single analytical technique can unequivocally determine the structure of a novel compound. Each method interrogates a different physical property of the molecule. It is the confluence of data from these disparate techniques that provides the highest degree of confidence. Our validation workflow is built on this principle.
Figure 1: A self-validating workflow for the structural elucidation of synthesized compounds.
The Cornerstone: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[4] It provides detailed information about the chemical environment, connectivity, and relative number of ¹H and ¹³C nuclei.
¹H NMR: The Proton Blueprint
The initial ¹H NMR spectrum provides four key pieces of information: the number of unique proton environments (number of signals), the electronic environment of each proton (chemical shift), the relative number of protons in each environment (integration), and the number of neighboring protons (multiplicity or spin-spin splitting).[5]
-
Causality in Chemical Shifts: In a typical benzophenone, aromatic protons ortho to the carbonyl group are deshielded (shifted downfield) due to the electron-withdrawing and anisotropic effects of the C=O bond. Protons meta and para to the carbonyl will appear further upfield.[6] Expected aromatic proton signals for benzophenone generally appear between 7.5 and 8.0 ppm.[7]
¹³C NMR: The Carbon Skeleton
A broadband proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.[8]
-
Expert Insight: The most diagnostically significant signal in the ¹³C NMR spectrum of a benzophenone is the carbonyl carbon, which is highly deshielded and typically appears in the 190-200 ppm region.[7] Aromatic carbons are generally found between 120-140 ppm.[7] Appending experiments like DEPT-135 or DEPT-90 are invaluable for distinguishing between methine (CH), methylene (CH₂), and methyl (CH₃) carbons, which is critical for assigning the structure correctly.[8]
2D NMR: Connecting the Dots
When the 1D spectra are complex or ambiguous, 2D NMR experiments are essential for establishing definitive correlations.
-
COSY (Correlation Spectroscopy): Identifies protons that are spin-coupled to each other (typically separated by 2-3 bonds). This is crucial for tracing out proton connectivity within each aromatic ring.[9]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to. This is the most reliable way to assign protonated carbons.[9]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is the key experiment for piecing the molecular puzzle together. For instance, an HMBC correlation from an ortho proton to the carbonyl carbon provides definitive evidence for the connectivity of that aromatic ring to the central ketone.[9]
Experimental Protocol: ¹H NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-25 mg of the purified benzophenone compound for a standard ¹H NMR spectrum.[10] For ¹³C NMR, a more concentrated sample of 50-100 mg is preferable.[10]
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). Deuterated solvents are used to avoid large proton signals from the solvent and to provide a deuterium "lock" signal for the spectrometer to maintain field stability.[10]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent, initially in a small vial to ensure complete dissolution.[11]
-
Filtration & Transfer: To prevent line broadening from suspended solids, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean, dry NMR tube.[11]
-
Execution: Place the NMR tube in the spectrometer spinner, adjust the depth using a gauge, and insert it into the magnet for data acquisition.[11]
Confirming Mass: Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and, with high-resolution instruments, its elemental composition. This data is orthogonal to NMR, as it measures the mass-to-charge ratio (m/z) of ions rather than nuclear magnetic properties.[12]
-
Ionization Technique: For most benzophenone derivatives, which are semi-polar, Electrospray Ionization (ESI) is a robust choice.[13] For less polar analogs, Atmospheric Pressure Chemical Ionization (APCI) may be more effective.[13]
-
High-Resolution MS (HRMS): Using an analyzer like a Time-of-Flight (TOF) or Orbitrap is critical. HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the elemental formula.[14] This is a self-validating step: if the molecular formula derived from HRMS does not match the proposed structure from NMR, the assignment is incorrect.
-
Tandem MS (MS/MS): Fragmentation analysis (MS/MS) can provide further structural confirmation. The fragmentation pattern of a benzophenone typically shows characteristic losses corresponding to the phenyl and substituted phenyl groups, corroborating the proposed structure.[15][16]
Experimental Protocol: General LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.[17]
-
Chromatography: Inject the sample onto an HPLC system, typically with a C18 reverse-phase column. Use a mobile phase gradient (e.g., water and acetonitrile, both with 0.1% formic acid) to elute the compound.[15] This step confirms the purity of the sample before it enters the mass spectrometer.
-
MS Calibration: The mass spectrometer's m/z scale must be calibrated. Internal calibration, using a known reference compound (lock mass) infused alongside the sample, is superior as it corrects for instrumental drift in real-time.[14]
-
Data Acquisition: Acquire data in both full scan mode (to detect the molecular ion) and MS/MS mode (to generate fragment data). For ESI, data is typically acquired in positive ion mode, looking for the [M+H]⁺ adduct.
Functional Group Fingerprinting: Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid and simple technique used to identify the presence of key functional groups.[18] Its primary utility in benzophenone validation is the unambiguous confirmation of the carbonyl (C=O) group.
-
Diagnostic Peak: Benzophenones exhibit a strong, sharp absorbance band corresponding to the C=O stretch. This peak is typically found in the region of 1650-1680 cm⁻¹.[7][19][20] The exact position can be influenced by ring substitution. The presence of this band provides strong, direct evidence for the benzophenone core structure.
Purity and Identity: Chromatographic Methods
While spectroscopy confirms structure, chromatography confirms purity. An impure sample will lead to confusing spectroscopic data and invalidate biological assays.
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector is the workhorse for purity assessment.[21] A pure compound should yield a single, sharp peak. The percentage purity can be calculated from the peak area relative to any impurity peaks. Coupling HPLC with a mass spectrometer (LC-MS) combines purity analysis with mass confirmation in a single run.[15][16]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For benzophenone derivatives that are sufficiently volatile and thermally stable, GC-MS is an excellent alternative. It offers high chromatographic resolution and provides mass spectral data for identification.[22][23]
The Gold Standard: Single-Crystal X-ray Diffraction
When an unambiguous, three-dimensional structure is required, or in cases of complex stereochemistry, single-crystal X-ray diffraction is the definitive technique.[24][25] It provides the precise spatial arrangement of every atom in the molecule, confirming connectivity, configuration, and conformation.
-
Prerequisites: This technique requires the ability to grow a high-quality, single crystal of the synthesized compound, which is not always feasible. However, when successful, the resulting structure is considered irrefutable proof of identity.[26][27][28]
Comparative Guide to Validation Techniques
| Technique | Information Provided | Strengths | Limitations | Causality/Application for Benzophenones |
| ¹H, ¹³C, 2D NMR | C-H framework, connectivity, stereochemistry | Unparalleled detail on molecular backbone | Requires mg quantities, can be complex to interpret | Primary tool: Defines the substitution pattern on the aromatic rings and confirms their connection to the carbonyl.[9][29] |
| High-Res MS | Molecular weight, elemental formula, fragmentation | High sensitivity (µg-ng), definitive formula | Provides little connectivity information | Essential confirmation: Validates the molecular formula proposed by NMR. Fragmentation confirms the presence of phenyl moieties.[14][30] |
| FTIR Spectroscopy | Presence of functional groups | Fast, simple, requires minimal sample | Provides limited structural detail | Rapid check: Quickly confirms the presence of the critical benzophenone C=O group.[19][31] |
| HPLC-UV/MS | Purity, molecular weight confirmation | Robust, quantitative, widely applicable | Lower resolution than GC for some compounds | Standard for purity: Ensures the sample being analyzed by other methods is pure and provides retention data for future QC.[21][32] |
| GC-MS | Purity, identification of volatile compounds | Excellent separation efficiency, sensitive | Requires volatile and thermally stable analytes | Alternative for purity: Ideal for less polar, more volatile benzophenone derivatives.[22][23] |
| X-Ray Crystallography | Absolute 3D molecular structure | Unambiguous, definitive structural proof | Requires a suitable single crystal, can be time-consuming | Gold standard: Used for novel scaffolds, resolving stereochemical ambiguity, or when absolute proof is required for patents or regulatory filings.[24][26][27] |
Conclusion
The structural validation of a synthesized benzophenone is a systematic process of evidence accumulation. It begins with the detailed framework provided by NMR, which is then corroborated by the molecular formula from high-resolution mass spectrometry and the presence of key functional groups from FTIR. Chromatographic techniques ensure that this evidence is being gathered on a pure substance. Finally, for absolute confirmation, single-crystal X-ray diffraction provides the ultimate, unambiguous proof. By adhering to this orthogonal, self-validating workflow, researchers can ensure the scientific integrity of their work and proceed with confidence in their downstream applications.
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A Senior Application Scientist's Guide to the Spectrophotometric Analysis of Benzophenone Impurities: A Comparative Assessment
Introduction: The Analytical Imperative for Benzophenone Impurity Profiling
Benzophenone (BP) and its derivatives are ubiquitous compounds, widely utilized as UV blockers in sunscreens, cosmetics, and plastic packaging, and as synthetic intermediates in the pharmaceutical industry.[1][2] However, benzophenone can also be present as a significant process-related impurity in active pharmaceutical ingredients (APIs), such as the antiepileptic drug Phenytoin.[3] Given that toxicological studies have identified the liver and kidneys as target organs for benzophenone toxicity and suggest it may be a potential hepatocarcinogen, the rigorous monitoring and quantification of BP impurities are critical for ensuring drug safety and regulatory compliance.[3]
This guide provides an in-depth comparison of analytical methodologies for quantifying benzophenone impurities. We will begin with a detailed exploration of derivative spectrophotometry—a rapid and accessible technique—and then objectively compare its performance against the industry-standard chromatographic methods, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, quality control analysts, and drug development professionals seeking to select and implement the most appropriate analytical strategy for their specific needs.
Part 1: Derivative Spectrophotometry for In-Situ Impurity Quantification
Direct UV-Vis spectrophotometry is often hindered in impurity analysis due to severe spectral overlap between the high-concentration API and the trace-level impurity. The intense absorbance of the main component can completely mask the signal of the impurity. Derivative spectrophotometry is an elegant and powerful solution to this problem. By calculating the first, second, or even third derivative of the absorbance spectrum, we can effectively minimize the contribution of broad, slowly changing signals (from the API) and enhance the resolution of sharp, narrow peaks (from the impurity).
The Causality Behind the Choice: Why Derivative Methods?
The core principle is that the derivative of a broad peak is significantly smaller than the derivative of a sharp peak. Furthermore, at the maximum absorbance of a compound (a peak), its first derivative is zero. This "zero-crossing" point becomes an invaluable analytical window. If an impurity has a non-zero derivative value at the wavelength where the main component's derivative crosses zero, it can be measured without interference.
Two primary derivative techniques are particularly effective for benzophenone analysis:
-
Zero-Crossing First Derivative Spectrophotometry: This method relies on identifying a wavelength where the first derivative (D¹) signal of the main drug substance (e.g., Phenytoin) is zero, while the impurity (benzophenone) exhibits a significant D¹ signal. The amplitude of the derivative signal at this specific wavelength is directly proportional to the concentration of the benzophenone impurity.[3]
-
Ratio First Derivative Spectrophotometry: This more advanced technique involves dividing the spectrum of the sample mixture by the spectrum of a standard solution of the API. This process, in theory, removes the API's spectral contribution, leaving a ratio spectrum attributable to the impurity. Taking the first derivative of this ratio spectrum further resolves the signal and enhances sensitivity.[3]
Experimental Protocol: Zero-Crossing First Derivative Spectrophotometry
This protocol outlines a validated method for determining benzophenone impurity in a Phenytoin bulk sample.[3]
1. Instrumentation and Reagents:
- A double-beam UV-Visible spectrophotometer with 1-cm matched quartz cells.
- Methanol (Spectroscopic Grade).
- Benzophenone Reference Standard.
- Phenytoin Reference Standard.
2. Preparation of Standard Solutions:
- Benzophenone Stock Solution (100 µg/mL): Accurately weigh 10 mg of Benzophenone Reference Standard and dissolve in 100 mL of methanol.
- Benzophenone Working Standards (1-10 µg/mL): Prepare a series of dilutions from the stock solution in methanol to create calibration standards.
- Phenytoin Solution (for spectral reference): Prepare a solution of Phenytoin in methanol at a concentration representative of the sample being tested (e.g., 5.0 µg/mL).[3]
3. Spectrophotometric Analysis Workflow:
Caption: Workflow for Benzophenone Impurity Analysis.
4. Step-by-Step Methodology:
- Instrument Setup: Set the spectrophotometer to scan from 350 nm to 250 nm, with a slit width of 1 nm and a fast scan speed.[3]
- Baseline Correction: Record a baseline spectrum using methanol as the blank.
- Record Spectra: Record the absorbance spectra for each benzophenone working standard and the test sample solution.
- Derivative Calculation: Apply a first derivative transformation to all recorded spectra. A delta lambda (Δλ) of 2 nm is typically effective.[3]
- Determine Zero-Crossing Point: On the first derivative spectrum of the pure Phenytoin solution, identify the exact wavelength where the derivative value is zero.
- Measurement: For each benzophenone standard and the test sample, measure the absolute value of the first derivative trough (peak height) at the zero-crossing wavelength determined in the previous step (e.g., 257.6 nm for benzophenone in the presence of phenytoin).[3]
- Calibration and Quantification: Construct a calibration curve by plotting the derivative trough values of the standards against their concentrations. Determine the concentration of benzophenone in the test sample using its measured derivative value and the linear regression equation from the calibration curve.
Part 2: Comparative Performance Analysis
While spectrophotometry offers speed and simplicity, it is crucial to understand its performance relative to more selective, separation-based techniques. Pharmacopeial methods often recommend HPLC due to its high specificity, and GC-MS is invaluable for its sensitivity and confirmatory power.[3][4]
Alternative Methodologies
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse of pharmaceutical analysis. HPLC physically separates the benzophenone impurity from the API and other components on a chromatographic column before detection by a UV detector. The United States Pharmacopeia (USP) recommends an HPLC method for the limit test of benzophenone in bulk phenytoin.[3][4] This separation step provides exceptional specificity, eliminating potential matrix interference.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers unparalleled sensitivity and structural confirmation.[2] Volatile compounds are separated in a gas chromatograph and then fragmented and detected by a mass spectrometer. The resulting mass spectrum serves as a chemical "fingerprint," providing definitive identification. For less volatile benzophenone derivatives, a derivatization step may be required to increase volatility.[5][6]
Quantitative Data Comparison
The following table summarizes the typical performance characteristics of each method, based on data reported in the scientific literature.
| Parameter | Derivative Spectrophotometry | HPLC-UV | GC-MS / MS-MS |
| Principle | Electronic Transitions (UV Absorbance) with mathematical signal processing | Physical Separation followed by UV Absorbance | Physical Separation followed by Mass-to-Charge Ratio Detection |
| Specificity | Moderate to Good (Relies on spectral differences) | Very High (Relies on chromatographic retention time) | Excellent (Relies on retention time and mass spectrum) |
| Linear Range | 1 - 10 µg/mL[3] | Typically 0.1 - 100 µg/mL (Method Dependent) | ng/mL to pg/mL range[7] |
| Limit of Detection (LOD) | ~0.04 - 0.06 µg/mL[3] | ~0.03 µg/mL (Method Dependent) | ~0.01 - 0.42 ng/mL[7] |
| Limit of Quantitation (LOQ) | ~0.13 - 0.18 µg/mL[3] | ~0.1 µg/mL (Method Dependent) | ~0.1 ng/mL[6] |
| Instrumentation Cost | Low | Moderate | High |
| Analysis Time per Sample | Very Fast (~5-10 min) | Moderate (~15-30 min) | Long (~30-60 min) |
| Primary Application | Rapid QC, Screening, Process Monitoring | Routine QC, Stability Testing, Content Uniformity | Trace Analysis, Impurity Identification, Reference Method |
Part 3: A Logic-Driven Guide to Method Selection
Choosing the right analytical method is a critical decision that balances scientific need with practical constraints like sample throughput, budget, and the required level of data certainty. The following decision-making workflow can guide your selection process.
Caption: Method Selection Logic for Benzophenone Analysis.
Expert Insights on Method Selection
-
For Rapid In-Process Control and Screening: Derivative spectrophotometry is an excellent choice.[3] Its low cost, speed, and simplicity allow for real-time monitoring of manufacturing processes or rapid screening of raw materials. It is a powerful tool when a validated chromatographic method is not immediately required.
-
For Routine Quality Control and Regulatory Submission: HPLC-UV is the undisputed industry standard.[4] Its high specificity, robustness, and validation according to ICH guidelines make it the definitive choice for batch release testing, stability studies, and inclusion in regulatory filings. The physical separation of benzophenone from the API provides an unambiguous result that is defensible to regulatory agencies.
-
For Trace-Level Analysis and Impurity Identification: When the utmost sensitivity is required, or when the identity of an unknown impurity needs to be confirmed, GC-MS or LC-MS is the necessary tool.[2][7] These techniques are indispensable for toxicological studies, environmental monitoring, and deep characterization of drug substances where even trace impurities at the ng/mL level are significant.
Conclusion
The choice of an analytical method for benzophenone impurity analysis is not a one-size-fits-all decision. While derivative spectrophotometry provides a rapid, cost-effective, and surprisingly powerful tool for screening and process control, it lacks the specificity of chromatographic techniques. HPLC remains the gold standard for routine, validated QC analysis due to its ability to physically separate analytes. For ultimate sensitivity and definitive structural confirmation, mass spectrometry-based methods are required. By understanding the fundamental principles, performance characteristics, and ideal applications of each technique, scientists can confidently select the most appropriate method to ensure the quality, safety, and efficacy of their products.
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Walash, M. I., et al. (2011). Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. Chemistry Central Journal, 5(1), 79. [Link]
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Barco-Bonilla, N., et al. (2020). Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Analytical Methods, 12(3), 316-325. [Link]
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Walash, M. I., et al. (2011). Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. Chemistry Central Journal. [Link]
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Bielecka, M., et al. (2021). Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. Molecules, 26(22), 6965. [Link]
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Vela-Soria, F., et al. (2020). Development of a sensitive analytical method for the simultaneous analysis of Benzophenone-type UV filters and paraben preservatives in umbilical cord blood. MethodsX, 7, 100803. [Link]
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Aparicio, I., et al. (2022). Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. Separations, 9(1), 13. [Link]
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Walash, M. I., et al. (2011). Assay results for the determination of benzophenone in pure forms. ResearchGate. [Link]
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Sravan Kumar, G., et al. (2015). Impurity profiling of sulisobenzone by rp-hplc method. World Journal of Pharmaceutical Research, 4(2), 510-523. [Link]
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A Senior Application Scientist's Guide to Benzophenone-Based Photoinitiators: A Performance Comparison
For researchers, scientists, and professionals in drug development and material science, the selection of a photoinitiator is a critical decision that dictates the efficiency, and final properties of photopolymerized materials. Among the myriad of options, benzophenone and its derivatives stand out as a widely utilized class of Type II photoinitiators. This guide provides an in-depth, objective comparison of the performance of various benzophenone-based photoinitiators and their alternatives, supported by experimental data and detailed protocols to aid in your selection and application.
The Fundamental Mechanism: How Benzophenone Initiates Polymerization
Benzophenone (BP) and its derivatives are classic Type II photoinitiators, meaning they require a co-initiator or synergist to generate the free radicals necessary for polymerization.[1] This bimolecular process is a key differentiator from Type I photoinitiators, which undergo unimolecular cleavage upon UV exposure.
The mechanism of a benzophenone-based system unfolds as follows:
-
UV Absorption and Excitation: Upon absorbing UV radiation, the benzophenone molecule is promoted from its ground state to an excited singlet state.
-
Intersystem Crossing (ISC): It then rapidly undergoes intersystem crossing to a more stable and longer-lived triplet state.
-
Hydrogen Abstraction: In this excited triplet state, the benzophenone derivative abstracts a hydrogen atom from a co-initiator, typically a tertiary amine.
-
Radical Generation: This hydrogen abstraction generates two radicals: a ketyl radical from the benzophenone and an aminoalkyl radical from the co-initiator.
-
Initiation: The aminoalkyl radical is the primary species that initiates the polymerization of monomers, such as acrylates.[1]
Caption: Mechanism of Type II photoinitiation by benzophenone.
Performance Comparison of Benzophenone Derivatives
The substitution pattern on the benzophenone scaffold significantly influences its photochemical and photophysical properties, thereby affecting its performance. Key performance indicators include photophysical properties, thermal stability, and photopolymerization efficiency.
Photophysical and Thermal Properties
The absorption characteristics (λmax and ε) determine the efficiency of light absorption at a given wavelength, while thermal stability (Td) is crucial for processing and storage.
| Photoinitiator | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Melting Point (°C) | Thermal Stability (Td, 5% weight loss) (°C) |
| Benzophenone (BP) | ~250, ~340 | - | 48-51 | - |
| 4-Hydroxybenzophenone | 288 | - | 132-135 | - |
| 4-Methylbenzophenone | 260, 318 | - | 53-55 | - |
| 2,4-Dihydroxybenzophenone | 322 | - | 142-147 | - |
| 4,4'-Bis(diethylamino)benzophenone (EMK) | 378 | - | 93-96 | - |
| BPD-D | ~380 | - | - | 360 |
| BPDM-D | ~380 | - | - | 369 |
| BPDP-D | ~380 | - | - | 424 |
Note: Data compiled from various sources.[2][3][4] λmax and ε can vary depending on the solvent.
Photopolymerization Efficiency
The ultimate measure of a photoinitiator's performance is its ability to efficiently convert monomer to polymer. This is often evaluated by measuring the rate of polymerization and the final monomer conversion.
| Photoinitiator System (wt%) | Monomer | Max. Polymerization Rate (s⁻¹) | Final Monomer Conversion (%) |
| BP/TEA (0.5/1) | TMPTMA | - | 49 |
| EMK/TEA (0.5/1) | TMPTMA | - | 42 |
| BPD-D/TEA (0.5/1) | TMPTMA | - | 72 |
| BPDP-D/TEA (0.5/1) | TMPTMA | - | 69 |
| BPDM-D/TEA (0.5/1) | TMPTMA | - | 56 |
| PBM/TEA | TPGDA | Higher than BP | Higher than BP |
| PBS/TEA | TPGDA | Higher than BP | Higher than BP |
Note: Data extracted from photo-DSC experiments.[2][5] TMPTMA: Trimethylolpropane trimethacrylate; TPGDA: Tripropyleneglycol diacrylate; TEA: Triethylamine. PBM and PBS are polymeric benzophenone-based photoinitiators.
Benzophenone vs. Alternatives: A Comparative Overview
While benzophenone-based systems are versatile, other classes of photoinitiators offer distinct advantages and disadvantages.
Benzophenone (Type II) vs. Acetophenone Derivatives (Type I)
| Feature | Benzophenone (Type II) | Acetophenone Derivatives (Type I) |
| Mechanism | Bimolecular hydrogen abstraction | Unimolecular cleavage |
| Co-initiator | Required (e.g., tertiary amine) | Not required |
| Oxygen Inhibition | More sensitive | Less sensitive |
| Curing Speed | Generally slower | Generally faster |
| Yellowing | Can cause significant yellowing | Can also lead to yellowing |
| Cost | Generally low | Moderate |
Benzophenone vs. Thioxanthone Derivatives
Thioxanthones are another class of Type II photoinitiators that share a similar mechanism with benzophenones but have some key differences.
| Feature | Benzophenone | Thioxanthone Derivatives |
| Absorption | Max absorption around 340 nm | Absorption extends to longer wavelengths (380-420 nm) |
| Efficiency | Generally lower | Higher, especially with 365 nm and 405 nm light sources |
| Solubility | Generally good | Can be poor, requiring derivatization |
| Cost | Low | Higher |
The extended absorption of thioxanthones into the near-visible range makes them more suitable for modern LED curing systems.[6][7]
The Rise of Polymeric Benzophenones: Mitigating Migration
A significant concern with small-molecule photoinitiators, particularly in applications like food packaging and biomedical devices, is their potential to migrate out of the cured polymer. Polymeric photoinitiators, where the benzophenone moiety is covalently attached to a polymer backbone, have emerged as a solution to this problem.[5][8]
Advantages of Polymeric Benzophenones:
-
Reduced Migration: The high molecular weight and entanglement of the polymer chain significantly reduce the mobility and volatility of the photoinitiator.[8]
-
Lower Odor: The removal of low-molecular-weight species during production results in lower odor formulations.
-
Enhanced Efficiency: Some studies show that polymeric benzophenones can exhibit higher photoinitiation efficiency compared to their small-molecule counterparts.[5]
Experimental Protocols for Performance Evaluation
To ensure scientific integrity, the following are detailed, step-by-step methodologies for key experiments used to evaluate and compare the performance of benzophenone-based photoinitiators.
UV-Vis Spectroscopy for Absorption Characteristics
This technique is fundamental for determining the light absorption properties of a photoinitiator.
Objective: To measure the absorption spectrum and determine the wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε).
Procedure:
-
Solution Preparation: Prepare a dilute solution of the photoinitiator in a suitable UV-transparent solvent (e.g., methanol, acetonitrile) of a precisely known concentration.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Rinse and fill the cuvette with the photoinitiator solution and record the absorption spectrum over a relevant wavelength range (e.g., 200-500 nm).
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
-
Photo-Differential Scanning Calorimetry (Photo-DSC) for Curing Kinetics
Photo-DSC measures the heat flow associated with the photopolymerization reaction as a function of time, providing valuable kinetic information.
Objective: To determine the rate of polymerization and the final monomer conversion.
Procedure:
-
Sample Preparation: Prepare a homogeneous mixture of the monomer, photoinitiator, and co-initiator (if applicable) in the desired proportions.
-
Instrument Setup:
-
Place a small, accurately weighed amount of the sample (typically 1-5 mg) in an open aluminum DSC pan.
-
Place an empty pan as a reference.
-
Set the instrument to an isothermal temperature (e.g., 25°C or 30°C) and purge with an inert gas like nitrogen.
-
-
Measurement:
-
Allow the sample to equilibrate thermally.
-
Expose the sample to a UV light source of a specific intensity and wavelength range.
-
Record the heat flow as a function of time until the reaction is complete (the heat flow returns to the baseline).
-
-
Data Analysis:
-
The rate of polymerization (Rp) is proportional to the heat flow (dH/dt).
-
The total heat evolved (ΔH_total) is determined by integrating the area under the exothermic peak.
-
The final monomer conversion is calculated by dividing ΔH_total by the theoretical heat of polymerization for the specific monomer (e.g., ~86 kJ/mol for an acrylate double bond).[2]
-
Caption: Experimental workflow for Photo-DSC analysis.
Conclusion
The selection of a benzophenone-based photoinitiator requires a careful consideration of the specific application requirements. While unsubstituted benzophenone offers a cost-effective solution, its derivatives can provide enhanced performance in terms of curing efficiency and absorption characteristics. For applications demanding low migration and odor, polymeric benzophenones are a compelling choice. Furthermore, a thorough understanding of the advantages and disadvantages of alternative photoinitiator classes, such as acetophenones and thioxanthones, is crucial for optimizing photopolymerization processes. The experimental protocols detailed in this guide provide a framework for the systematic evaluation and comparison of photoinitiator performance, enabling researchers and developers to make informed decisions based on robust scientific data.
References
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Cheng, L., & Shi, W. (2011). Synthesis and photoinitiating behavior of benzophenone-based polymeric photoinitiators used for UV curing coatings. Progress in Organic Coatings, 71(4), 355-361. [Link]
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Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators. (2018). Molecules, 23(11), 2885. [Link]
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Synthesis and photoinitiating behavior of benzophenone-based polymeric photoinitiators used for UV curing coatings. (2011). Progress in Organic Coatings. [Link]
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Chen, P. H., et al. (2019). Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. Polymers, 11(11), 1863. [Link]
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Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. (2023). ACS Applied Materials & Interfaces. [Link]
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Comparison of benzophenone and thioxanthone triplet sensitizers. (n.d.). ResearchGate. [Link]
-
Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. (2023). White Rose Research Online. [Link]
-
Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions. (2017). Polymers, 9(12), 688. [Link]
-
Brief description of hydrogen-capturing photoinitiators and their two main categories. (2022). iSuoChem. [Link]
-
Corrêa, B. A. M., et al. (2012). Molecular modeling studies of the structural, electronic, and UV absorption properties of benzophenone derivatives. The Journal of Physical Chemistry A, 116(45), 10927–10933. [Link]
-
Wu, F., et al. (2012). Synthesis and photopolymerization kinetics of benzophenone sesamol one-component photoinitiator. Journal of Polymer Science Part A: Polymer Chemistry, 50(23), 4920-4928. [Link]
-
Synthesis and photopolymerization kinetics of benzophenone piperazine one-component initiator. (2019). Journal of Applied Polymer Science. [Link]
-
Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. (2023). ACS Applied Materials & Interfaces. [Link]
-
Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. (2023). ACS Applied Materials & Interfaces. [Link]
-
New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing. (2021). Materials Chemistry Frontiers, 5(4), 1686-1697. [Link]
-
Photoinitiators with low migration capability based on benzophenone. (2023). ResearchGate. [Link]
-
Photoinitiating Characteristics of Benzophenone Derivatives as Type II Macromolecular Photoinitiators Used for UV Curable Resin. (2011). Chemical Research in Chinese Universities, 27(1), 145-149. [Link]
-
Castro, G. T., et al. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Molecules, 5(3), 424-425. [Link]
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Molecular Modeling Studies of the Structural, Electronic, and UV Absorption Properties of Benzophenone Derivatives. (2012). The Journal of Physical Chemistry A. [Link]
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UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. (2000). Molecules. [Link]
-
Wang, Y., et al. (2022). Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. Molecules, 27(23), 8201. [Link]
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Photoinitiators for Medical Applications—The Latest Advances. (2022). International Journal of Molecular Sciences, 23(16), 9208. [Link]
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Substituted Thioxanthone-Based Photoinitiators for Efficient Two-Photon Direct Laser Writing Polymerization with Two-Color Resolution. (2021). ACS Applied Polymer Materials, 3(3), 1543–1552. [Link]
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A Researcher's Guide to Alternatives for 2,5-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone in Organic Synthesis
A Senior Application Scientist's Comparative Analysis of Aldehyde Protecting Groups for Complex Benzophenone Scaffolds
In the realm of multi-step organic synthesis, particularly in the construction of complex pharmaceutical intermediates and functional materials, the strategic use of protecting groups is paramount. The title compound, 2,5-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone, serves as a valuable bifunctional building block. Its core utility lies in the masked aldehyde functionality—the 1,3-dioxolane group—which allows for selective reactions at other sites of the benzophenone scaffold without interference from the highly reactive formyl group. This guide provides a comprehensive comparison of alternative protecting group strategies for the 4'-formyl group of a 2,5-dimethylbenzophenone core, offering experimental insights and protocols to aid researchers in selecting the optimal synthetic route.
The Rationale for Aldehyde Protection in Benzophenone Chemistry
The benzophenone moiety is a versatile scaffold in medicinal chemistry and materials science.[1] The presence of a formyl group, as in 4-formyl-2',5'-dimethylbenzophenone, opens up a vast landscape of synthetic transformations, including Wittig reactions, reductive aminations, and aldol condensations. However, the inherent reactivity of the aldehyde can be a significant challenge when modifications are desired at other positions of the benzophenone skeleton, such as nucleophilic addition to the ketone or reactions on the aromatic rings. This necessitates the temporary masking of the aldehyde with a protecting group that is stable to the desired reaction conditions and can be cleanly removed afterward.[2]
The 1,3-dioxolane group in this compound is a cyclic acetal, a widely used and effective protecting group for aldehydes.[2][3][4][5] Acetals are known for their stability in neutral to strongly basic environments, making them ideal for reactions involving organometallic reagents (e.g., Grignard, organolithium), hydrides, and other nucleophiles.[2][6][7][8]
This guide will explore viable alternatives to the 1,3-dioxolane protecting group, focusing on their relative performance in terms of ease of formation, stability under various reaction conditions, and efficiency of deprotection.
Comparative Analysis of Aldehyde Protecting Groups
The selection of an appropriate protecting group is a critical decision in synthetic planning. The ideal protecting group should be introduced in high yield under mild conditions, be robust during subsequent synthetic transformations, and be removed selectively in high yield without affecting other functional groups. Here, we compare the 1,3-dioxolane group with other common and alternative aldehyde protecting groups.
| Protecting Group | Structure | Typical Protection Conditions | Stability | Typical Deprotection Conditions |
| 1,3-Dioxolane | Cyclic Acetal | Ethylene glycol, cat. acid (e.g., p-TsOH), reflux with azeotropic removal of water. | Stable to bases, nucleophiles, organometallics, hydrides, and many oxidizing agents. | Mild aqueous acid (e.g., HCl, H₂SO₄, p-TsOH).[6] |
| 1,3-Dithiane | Cyclic Thioacetal | 1,3-Propanedithiol, Lewis acid (e.g., BF₃·OEt₂) or protic acid (e.g., HCl). | Very stable to acidic and basic conditions, nucleophiles, organometallics, and hydrides. More robust than acetals.[9][10] | Heavy metal salts (e.g., HgCl₂, AgNO₃), or oxidative conditions (e.g., NBS, NCS).[6] |
| Dimethyl Acetal | Acyclic Acetal | Methanol, cat. acid, often with a dehydrating agent (e.g., triethyl orthoformate). | Stable to basic and nucleophilic conditions. Generally less stable than cyclic acetals.[8] | Aqueous acid, often milder conditions than for cyclic acetals. |
| Methoxymethyl (MOM) Ether | Acyclic Acetal | Not directly applicable for aldehyde protection. It is a protecting group for alcohols.[11][12][13][14] | N/A | N/A |
In-Depth Discussion
1,3-Dioxolanes (The Benchmark): The protection of an aromatic aldehyde like 4-formylbenzophenone with ethylene glycol to form a 1,3-dioxolane is a standard and high-yielding procedure.[3][15] The resulting cyclic acetal exhibits excellent stability towards a wide range of reagents, making it a reliable choice for many synthetic routes. Its removal is typically straightforward with mild acid catalysis.
1,3-Dithianes (The Robust Alternative): For synthetic pathways that require even greater stability, particularly under acidic conditions where an acetal might be labile, the 1,3-dithiane is a superior choice.[9][10] Formed from 1,3-propanedithiol, dithianes are exceptionally robust. A significant advantage of the dithiane group is its ability to undergo deprotonation at the C-2 position to form a nucleophilic acyl anion equivalent (umpolung), opening up unique synthetic possibilities.[10] However, the deprotection of dithianes often requires the use of toxic heavy metal salts, which can be a drawback.[6]
Acyclic Acetals (The Labile Option): Acyclic acetals, such as the dimethyl acetal, offer a more labile alternative to their cyclic counterparts.[8] This can be advantageous when a very mild deprotection is required to avoid affecting other sensitive functional groups in the molecule. However, their lower stability can be a disadvantage in multi-step syntheses with harsh reaction conditions.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the protection of a 4-formylbenzophenone derivative and its subsequent deprotection.
Protocol 1: Protection of 4-Formyl-2',5'-dimethylbenzophenone as a 1,3-Dioxolane
Diagrammatic Workflow:
Caption: Workflow for the synthesis of this compound.
Materials:
-
4-Formyl-2',5'-dimethylbenzophenone
-
Ethylene glycol (2.0 eq.)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq.)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 4-formyl-2',5'-dimethylbenzophenone (1.0 eq.), toluene (approx. 0.2 M solution), ethylene glycol (2.0 eq.), and p-TsOH·H₂O (0.05 eq.).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed. Water will collect in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to afford the pure this compound.
Protocol 2: Deprotection of this compound
Diagrammatic Workflow:
Caption: Workflow for the deprotection of the 1,3-dioxolane group.
Materials:
-
This compound
-
Acetone
-
Water
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Dissolve this compound (1.0 eq.) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Add a catalytic amount of p-TsOH·H₂O and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution until the mixture is neutral or slightly basic.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 4-formyl-2',5'-dimethylbenzophenone.
Conclusion and Future Perspectives
The choice of a protecting group for the 4'-aldehyde of a 2,5-dimethylbenzophenone scaffold is highly dependent on the planned synthetic route. The 1,3-dioxolane group, as present in this compound, offers a robust and reliable option for a wide range of reactions conducted under basic or nucleophilic conditions. For syntheses requiring enhanced stability, particularly towards acids, the 1,3-dithiane presents a superior, albeit more challenging to deprotect, alternative. Acyclic acetals may be considered when very mild deprotection conditions are necessary.
Future research in this area could focus on the development of novel protecting groups that offer the stability of dithianes with the ease of deprotection of acetals. Furthermore, the exploration of orthogonal protecting group strategies, where multiple functional groups on the benzophenone scaffold can be selectively deprotected, will continue to be a valuable endeavor in the synthesis of complex molecules.
References
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Benzophenone: a ubiquitous scaffold in medicinal chemistry. (n.d.). PubMed Central (PMC). Retrieved from [Link]
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1,3-Dioxanes, 1,3-Dioxolanes. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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A Mild, Room-Temperature Protection of Ketones and Aldehydes as 1,3-Dioxolanes under Basic Conditions. (n.d.). ResearchGate. Retrieved from [Link]
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1,3-Dioxanes, 1,3-Dioxolanes. (n.d.). Scribd. Retrieved from [Link]
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Protection of aromatic and unsaturated aldehydes with diols. (n.d.). ResearchGate. Retrieved from [Link]
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Protection and deprotection. (n.d.). WILLINGDON COLLEGE, SANGLI. Retrieved from [Link]
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Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. (n.d.). MDPI. Retrieved from [Link]
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Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. (n.d.). PubMed. Retrieved from [Link]
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1,3-Dithianes, 1,3-Dithiolanes. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Protection and deprotection of functional groups and it application in organic chemistry. (n.d.). Slideshare. Retrieved from [Link]
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Acetals as Protecting Groups for Aldehydes and Ketones. (n.d.). Chemistry Steps. Retrieved from [Link]
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Methoxymethyl ether. (n.d.). Wikipedia. Retrieved from [Link]
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METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. (n.d.). AdiChemistry. Retrieved from [Link]
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MOM Ethers. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. (n.d.). ResearchGate. Retrieved from [Link]
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Sustainable Approaches for the Protection and Deprotection of Functional Groups. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Acetals as protecting groups and thioacetals (video). (n.d.). Khan Academy. Retrieved from [Link]
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Acetal Protecting Group & Mechanism. (n.d.). Total Synthesis. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,5-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone
This document provides essential, step-by-step guidance for the safe and compliant disposal of 2,5-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone (CAS No. 898760-22-0). As a specialized chemical intermediate, ensuring its proper handling from use to disposal is paramount for laboratory safety, environmental protection, and regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.
Core Principle: Proactive Hazard Assessment
Given the limited publicly available, compound-specific toxicology data for this compound, a precautionary approach is mandatory. The disposal protocol is therefore based on an assessment of its structural motifs: the benzophenone core and the dioxolane group.
-
Benzophenone Moiety: The parent compound, benzophenone, is suspected of causing cancer and is recognized as being very toxic to aquatic life with long-lasting effects[1][2][3]. It may also cause damage to the liver and kidneys through prolonged or repeated exposure. Therefore, any derivative, including the topic compound, must be treated as a potential carcinogen and a significant environmental hazard.
-
Dioxolane Moiety: 1,3-Dioxolane is a solvent that can cause skin and respiratory irritation upon exposure[4].
Table 1: Hazard Profile Based on Structural Analogs
| Hazard Classification | Description | Primary Structural Contributor | Source(s) |
| Carcinogenicity | Suspected of causing cancer. | Benzophenone | [1][2] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | Benzophenone | [1][2][3] |
| Organ Toxicity | May cause damage to organs (liver, kidneys) through prolonged or repeated exposure. | Benzophenone | |
| Irritation | May cause skin and respiratory irritation. | Dioxolane | [4] |
Mandatory Personal Protective Equipment (PPE)
Before handling the compound for disposal, all personnel must be equipped with the appropriate PPE to prevent dermal, ocular, and respiratory exposure.
-
Hand Protection: Wear chemically impermeable gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or punctures before use[1][7].
-
Eye/Face Protection: Use safety glasses with side-shields or chemical safety goggles to protect against splashes or dust[1][8].
-
Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned to protect underlying clothing and skin[1].
-
Respiratory Protection: If there is a risk of generating dust or aerosols, particularly during spill cleanup, a NIOSH-approved respirator should be used[2]. All handling should occur in a well-ventilated area, preferably within a chemical fume hood[8][9].
Step-by-Step Disposal and Waste Management Protocol
The primary and only acceptable method for disposing of this compound is through a licensed and accredited hazardous waste disposal service[1][8]. The following steps ensure the waste is collected, stored, and prepared for pickup in a safe and compliant manner.
Step 1: Waste Collection and Segregation
Collect all waste containing this compound, whether in solid form, in solution, or as contaminated materials (e.g., weighing paper, absorbent pads), in a designated hazardous waste container.
-
Causality: Proper segregation is crucial for safety and cost-effective disposal. For example, halogenated solvent wastes are often more expensive to dispose of than non-halogenated ones[10]. Avoid mixing this waste stream with other incompatible chemicals, such as strong oxidizing agents, acids, or bases, to prevent potentially violent reactions[11][12].
Step 2: Container Selection and Labeling
The integrity of the waste containment system is a cornerstone of laboratory safety.
-
Container Selection: Use a container made of a material chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must have a secure, leak-proof screw-top cap[5][11]. Never use foodstuff containers (e.g., mayonnaise or pickle jars) for hazardous waste[5].
-
Labeling: The moment waste is first added, the container must be labeled. Affix a hazardous waste tag that includes the following information:
-
The full chemical name: "this compound" and any other constituents (e.g., solvents) with their approximate concentrations[1].
-
The name of the Principal Investigator (PI) and the generating laboratory's location (building and room number)[10].
-
The date when waste was first added to the container (accumulation start date)[8].
Step 3: Storage in a Satellite Accumulation Area (SAA)
Store the properly labeled waste container in a designated Satellite Accumulation Area (SAA).
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel[11].
-
Containment: The container must be kept within a secondary containment bin to prevent the spread of material in case of a leak[10].
-
Closure: The waste container must be kept securely closed at all times, except when adding or removing waste[5][10]. Evaporation of waste in a fume hood is not a permissible disposal method[5][6].
-
Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA. For certain acutely toxic wastes (P-listed), the limit is one quart[6][11].
Step 4: Arranging for Professional Disposal
Contact your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal contractor to arrange for pickup.
-
Causality: Professional disposal vendors are equipped to handle hazardous chemicals through methods that neutralize their risks. The recommended disposal method for benzophenone-related compounds is controlled incineration in a chemical incinerator equipped with an afterburner and flue gas scrubbing systems[1]. This ensures complete destruction and prevents environmental release.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is critical to mitigate exposure and contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: If the compound is dissolved in a flammable solvent, extinguish all nearby ignition sources[2].
-
Contain the Spill: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads[2][9]. Do not use combustible materials like paper towels to absorb spills of solutions.
-
Collect Waste: Carefully sweep or scoop the absorbed material into your designated hazardous waste container[9][13].
-
Decontaminate: Clean the spill area with an appropriate solvent, collecting all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EH&S department.
Decontamination of Empty Containers
Containers that once held this compound must be decontaminated before they can be considered non-hazardous.
-
Procedure: Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol). Each rinse should use a volume of solvent equal to approximately 10% of the container's capacity[1][6].
-
Collect Rinsate: Crucially, all rinsate must be collected and disposed of as hazardous waste in your designated container[1][6].
-
Final Disposal: After triple-rinsing, deface or remove the original label, and the container can typically be disposed of as regular trash or recycled, depending on institutional policies[6][10].
Visualized Workflow: Waste Management Decision Process
The following diagram outlines the logical flow for handling waste generated from this compound.
Caption: Decision workflow for handling chemical waste.
References
-
Canyon Components. (n.d.). DIOXOLANE Chemical compatibility with O-rings, rubbers, & plastics. Retrieved from Canyon Components. [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from CWU. [Link]
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American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from ACS. [Link]
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Vanderbilt University. (n.d.). Guide to Managing Laboratory Chemical Waste. Retrieved from Vanderbilt University Environmental Health & Safety. [Link]
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Global Safety Management, Inc. (2015). Benzophenone - Safety Data Sheet. Retrieved from GSMSDS. [Link]
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University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from UPenn EHRS. [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from VUMC Safety. [Link]
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Loba Chemie. (n.d.). BENZOPHENONE EXTRA PURE - Safety Data Sheet. Retrieved from Loba Chemie. [Link]
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Carl ROTH. (2025). Safety Data Sheet: Benzophenone. Retrieved from Carl ROTH. [Link]
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IDEX Health & Science. (n.d.). Chemical Compatibility. Retrieved from IDEX Health & Science. [Link]
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Wikipedia. (n.d.). Benzophenone. Retrieved from Wikipedia. [Link]
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ScienceLab.com. (2005). Material Safety Data Sheet - Benzophenone MSDS. Retrieved from ScienceLab.com. [Link]
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Flinn Scientific, Inc. (2014). Safety Data Sheet (SDS) Benzophenone. Retrieved from LPS.org. [Link]
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The Rubber Group. (n.d.). Chemical-Compatibility.pdf. Retrieved from The Rubber Group. [Link]
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Filtermat. (n.d.). Chemical Resistance Recommendations. Retrieved from Filtermat. [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling 2,5-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone
An Essential Protocol for Researchers in Drug Development and Synthesis
As Senior Application Scientist, this guide provides immediate, essential safety and logistical information for handling 2,5-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone. The following protocols are designed to ensure the highest level of safety and operational integrity within the laboratory environment. This document moves beyond a simple checklist, offering a procedural and causal framework for the safe handling of this and structurally related benzophenone derivatives.
Core Principles of Chemical Handling
Before undertaking any procedure involving this compound, a thorough risk assessment is mandatory. This assessment should consider the scale of the reaction, the potential for aerosolization, and the specific manipulations being performed. Always handle chemicals in a well-ventilated area, preferably within a certified chemical fume hood.[4][5][6]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection and proper use of PPE is the most critical barrier between the researcher and potential chemical exposure. The following table summarizes the minimum required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields.[1][7] | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[6][8] | Prevents skin contact, which can lead to irritation and potential absorption of the chemical.[2] |
| Body Protection | A lab coat that covers the arms and closes in the front.[6] | Protects clothing and underlying skin from spills and contamination. |
| Footwear | Closed-toe shoes made of a non-porous material.[4][6] | Protects feet from spills and falling objects. |
| Respiratory Protection | Use in a chemical fume hood is the primary engineering control. A NIOSH-approved respirator may be required for large quantities or in case of ventilation failure.[1][7] | Minimizes the inhalation of dust or vapors, which is a potential route of exposure.[2] |
Operational Workflow for Safe Handling
The following diagram outlines the procedural steps for safely handling this compound, from preparation to disposal.
Step-by-Step PPE Protocol
Donning PPE:
-
Lab Coat: Put on your lab coat and ensure it is fully buttoned.
-
Eye Protection: Put on your safety glasses or goggles.
-
Gloves: Wash and dry your hands before donning gloves. Select the appropriate size and type of chemical-resistant gloves. Inspect for any tears or defects before use.
Doffing PPE:
To prevent cross-contamination, remove PPE in the following order:
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.[9]
-
Lab Coat: Remove your lab coat by rolling it down your arms, keeping the contaminated exterior folded inward.
-
Eye Protection: Remove your safety glasses or goggles.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.[5]
Disposal Plan: A Critical Final Step
All waste contaminated with this compound, including excess reagent, contaminated consumables (e.g., weigh boats, pipette tips), and used PPE, must be disposed of as hazardous chemical waste.
Waste Management Protocol:
-
Segregation: Do not mix this waste with other waste streams.[9]
-
Containerization: Use a clearly labeled, sealed, and compatible waste container. The label must include the words "HAZARDOUS WASTE" and the full chemical name.[9]
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Pickup: Arrange for disposal through your institution's environmental health and safety department.
By adhering to these protocols, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues. This guide should be considered a living document, to be reviewed and updated as new information becomes available.
References
-
Benzophenone - Safety Data Sheet. (2015-03-19). Retrieved from [Link]
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RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]
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Guidelines for Safe Laboratory Practices - NextGen Protocols. Retrieved from [Link]
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Material Safety Data Sheet - Benzophenone MSDS. (2005-10-10). Retrieved from [Link]
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Discover the Various Types of PPE for Optimal Chemical Safety. (2024-04-25). Retrieved from [Link]
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Nomination Background: Benzophenone - National Toxicology Program (NTP). (1991-10-04). Retrieved from [Link]
-
Guidelines: Handling and Disposal of Chemicals - Purdue Engineering. Retrieved from [Link]
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Safety Data Sheet (SDS) Benzophenone - LPS.org. Retrieved from [Link]
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Personal Protective Equipment (PPE). Retrieved from [Link]
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3(2H)-Furanone, 4-(acetyloxy)-2,5-dimethyl- - Synerzine. (2018-06-22). Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
